scillaren
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
11003-70-6 |
|---|---|
分子式 |
C7H14N2O3 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Scillaren on Na+/K+-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillaren, a cardiac glycoside, exerts its physiological and potential therapeutic effects through the specific inhibition of the Na+/K+-ATPase, an essential transmembrane ion pump. This guide provides a detailed examination of the molecular interactions, downstream signaling cascades, and experimental methodologies relevant to understanding the mechanism of action of this compound on this critical enzyme. While specific quantitative binding data for this compound is limited in publicly available literature, this document compiles relevant comparative data for other cardiac glycosides and outlines the established signaling pathways and experimental protocols to facilitate further research and drug development.
Introduction: The Na+/K+-ATPase as a Dynamic Target
The Na+/K+-ATPase, or sodium-potassium pump, is a ubiquitous integral membrane protein vital for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of animal cells. This function is crucial for numerous physiological processes, including nerve impulse transmission, muscle contraction, and secondary active transport. Beyond its ion-pumping role, the Na+/K+-ATPase also functions as a signal transducer, a facet that is central to the action of cardiac glycosides like this compound.
This compound belongs to the bufadienolide class of cardiac glycosides and, like other members of this family such as ouabain (B1677812) and digoxin (B3395198), it binds to a specific site on the α-subunit of the Na+/K+-ATPase. This interaction not only inhibits the pump's ion-translocating activity but also triggers a cascade of intracellular signaling events that are independent of changes in intracellular ion concentrations.
Mechanism of Action: A Dual Function
The interaction of this compound with Na+/K+-ATPase initiates two primary sets of consequences: the inhibition of ion pumping and the activation of intracellular signaling pathways.
Inhibition of Ion Pumping
This compound binds to the extracellular side of the α-subunit of the Na+/K+-ATPase, stabilizing the enzyme in its E2-P phosphorylated conformation. This binding event occludes the ion-binding sites, thereby inhibiting the hydrolysis of ATP and the subsequent transport of three Na+ ions out of the cell and two K+ ions into the cell. The direct consequence of this inhibition is an increase in the intracellular Na+ concentration. In excitable cells like cardiomyocytes, this rise in intracellular Na+ alters the electrochemical gradient for the Na+/Ca2+ exchanger, leading to a decrease in Ca2+ extrusion and a subsequent increase in intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ enhances the contractility of the heart muscle, which is the basis of the cardiotonic effects of cardiac glycosides.
Activation of Intracellular Signaling Cascades
Separate from its effect on ion transport, the binding of cardiac glycosides to Na+/K+-ATPase initiates a complex signaling cascade. A sub-population of Na+/K+-ATPase, often localized in membrane microdomains called caveolae, is associated with various signaling proteins. Upon this compound binding, this complex acts as a signalosome, initiating a cascade that includes:
-
Src Kinase Activation: The Na+/K+-ATPase is physically associated with the non-receptor tyrosine kinase, Src. The binding of a cardiac glycoside induces a conformational change in the Na+/K+-ATPase, leading to the activation of Src kinase.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a key step in initiating downstream signaling.
-
Ras/Raf/MAPK Pathway Activation: The transactivation of EGFR leads to the recruitment of adaptor proteins and the activation of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and differentiation.
Quantitative Data on Na+/K+-ATPase Inhibition
The following table summarizes the inhibitory concentrations (IC50) for various cardiac glycosides on Na+/K+-ATPase activity, highlighting the range of potencies observed within this class of compounds.
| Compound | Cell Line/Enzyme Source | IC50 | Reference |
| Ouabain | MDA-MB-231 cells | 89 nM | [2] |
| Ouabain | A549 cells | 17 nM | [2] |
| Digoxin | MDA-MB-231 cells | ~164 nM | [2] |
| Digoxin | A549 cells | 40 nM | [2] |
| Proscillaridin (B1679727) A | Human Fibroblasts (Apoptotic Activity) | More potent than Digoxin and Ouabain | [1] |
| Proscillaridin A Derivatives | Dog Kidney Na+/K+-ATPase | Moderately Inhibited Activity | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Inorganic Phosphate (B84403) Detection)
This colorimetric assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney) or cell membrane fractions.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 4 mM MgCl2, 100 mM NaCl).
-
ATP solution (e.g., 100 mM).
-
This compound or other test compounds at various concentrations.
-
Ouabain (as a positive control for inhibition, e.g., 1 mM).
-
Phosphate colorimetric detection reagent (e.g., Malachite Green-based reagent).
-
Phosphate standard solution (for standard curve).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions. Dilute the test compound (this compound) and ouabain to the desired concentrations in the assay buffer.
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations to the respective wells.
-
Include control wells: a "total ATPase activity" control (no inhibitor) and a "non-Na+/K+-ATPase activity" control (with a saturating concentration of ouabain, e.g., 1 mM).
-
Add the Na+/K+-ATPase enzyme preparation to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Start the reaction by adding ATP to all wells to a final concentration of, for example, 3 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the enzymatic reaction proceeds linearly.
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding the phosphate detection reagent. This reagent typically contains an acidic component that halts the enzymatic activity and a colorimetric agent that reacts with the liberated Pi.
-
Allow the color to develop according to the manufacturer's instructions.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green-based assays) using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of Pi released in each well using the standard curve.
-
Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain (non-specific ATPase activity) from the total ATPase activity.
-
Plot the percentage of Na+/K+-ATPase inhibition against the concentration of this compound to determine the IC50 value.
-
Rubidium (86Rb+) Uptake Assay
This cell-based assay measures the functional activity of the Na+/K+-ATPase by quantifying the uptake of the potassium congener, Rubidium-86 (86Rb+), a radioactive isotope.
Materials:
-
Cultured cells expressing Na+/K+-ATPase (e.g., HEK293, HeLa, or specific cell lines of interest).
-
Cell culture medium.
-
Uptake Buffer (e.g., HEPES-buffered saline containing glucose).
-
86RbCl (radioactive).
-
This compound or other test compounds at various concentrations.
-
Ouabain (as a positive control for inhibition).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow them to confluency.
-
Pre-incubation with Inhibitor:
-
Wash the cells with the uptake buffer.
-
Add the uptake buffer containing various concentrations of the test compound (this compound) or ouabain to the wells.
-
Include a control group with buffer only (no inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Initiation of Uptake:
-
Add 86RbCl to each well to initiate the uptake. The final concentration of 86Rb+ should be in the low micromolar range.
-
-
Uptake Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to ensure linear uptake.
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer containing 86Rb+.
-
Wash the cells multiple times with ice-cold wash buffer (e.g., uptake buffer without 86Rb+) to remove extracellular radioactivity.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well (e.g., with a lysis buffer or distilled water).
-
Transfer the lysate from each well to a scintillation vial.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are proportional to the amount of 86Rb+ taken up by the cells.
-
Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the CPM in the presence of a saturating concentration of ouabain from the total uptake.
-
Plot the percentage of inhibition of ouabain-sensitive 86Rb+ uptake against the concentration of this compound to determine the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound-induced Na+/K+-ATPase signaling cascade.
Caption: Workflow for IC50 determination of this compound.
Conclusion
This compound's mechanism of action on the Na+/K+-ATPase is multifaceted, involving both the canonical inhibition of ion transport and the activation of complex intracellular signaling networks. While this compound-specific quantitative data remains an area for further investigation, the established framework for cardiac glycoside interaction with the Na+/K+-ATPase provides a robust model for understanding its effects. The detailed experimental protocols and pathway visualizations presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of this compound and related compounds. Future studies focusing on the precise binding kinetics and isoform selectivity of this compound will be critical in advancing its development from a compound of interest to a potential clinical candidate.
References
- 1. Dual effects of ouabain, digoxin and proscillaridin A on the regulation of apoptosis in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on cardiac ingredients of plants. VII: Chemical transformation of proscillaridin by means of the Diels-Alder reaction and biological activities of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on cardiac ingredients of plants. IX. Chemical transformation of proscillaridin by utilizing its 1,4-cycloadducts as key compounds and biological activities of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin of Scillaren: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillaren, a prominent cardiac glycoside, has a long and storied history in traditional medicine, primarily derived from the bulbs of the sea squill, Drimia maritima. This technical guide provides a comprehensive overview of the origin of this compound, delving into its botanical sources, biosynthetic pathway, and the molecular mechanisms underlying its therapeutic and toxic effects. Detailed experimental protocols for the extraction, purification, and quantification of this compound are presented, alongside a thorough examination of the signaling cascades initiated by its interaction with the Na+/K+-ATPase. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Botanical Origin and Distribution
This compound is a naturally occurring bufadienolide cardiac glycoside predominantly found in plants belonging to the genus Drimia, which was previously classified under the genera Scilla and Urginea. The most notable source of this compound is the sea squill, Drimia maritima (synonymously known as Urginea maritima or Scilla maritima).[1][2] This perennial bulbous plant is native to the coastal regions of the Mediterranean.[1]
Historically, two varieties of Drimia maritima have been recognized: the white squill and the red squill. While both contain cardiac glycosides, the white variety has been traditionally used for medicinal purposes, whereas the red variety, containing the additional potent rodenticide scilliroside, has been employed as a rat poison.
Other species within the Scilla genus have also been reported to contain cardiac glycosides, though the specific quantitative data for this compound in these species is less documented. The primary plant part utilized for the extraction of this compound is the bulb, where the glycosides are biosynthesized and stored.
Physicochemical Properties of this compound
This compound is a complex molecule consisting of a steroidal aglycone, scillarenin, linked to a disaccharide moiety. The chemical and physical properties of its primary active form, this compound A, are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₅₂O₁₃ | [3] |
| Molecular Weight | 692.79 g/mol | [3] |
| CAS Number | 124-99-2 | [3] |
| Appearance | Crystalline powder | [3] |
| Solubility | Sparingly soluble in water; soluble in alcohol and methanol (B129727). | [3] |
| Melting Point | 230-240 °C (with decomposition) | [3] |
Biosynthesis of this compound
The biosynthesis of this compound, like other cardiac glycosides, follows the isoprenoid pathway, starting from acetyl-CoA. While the complete enzymatic cascade leading specifically to this compound is not fully elucidated, the general pathway for bufadienolide synthesis is understood to proceed through the following key stages. The initial steps involve the formation of mevalonic acid, which is then converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and ultimately the C30 precursor, squalene.
Squalene undergoes cyclization to form lanosterol, a key intermediate in steroid biosynthesis. From lanosterol, a series of oxidative and rearrangement reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the formation of the C24 bufadienolide aglycone, scillarenin. The final steps involve glycosylation, where sugar moieties are attached to the aglycone by glycosyltransferases to form the active this compound glycoside.
Caption: Generalized biosynthetic pathway of this compound from acetyl-CoA.
Experimental Protocols
Extraction and Purification of this compound from Drimia maritima Bulbs
This protocol describes a general method for the extraction and purification of this compound from the bulbs of Drimia maritima.
Materials:
-
Fresh or dried bulbs of Drimia maritima
-
Methanol
-
Lead acetate (B1210297) solution (10%)
-
Sodium sulfate (B86663) solution (10%)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., Chloroform:Methanol, 9:1 v/v)
-
Anisaldehyde-sulfuric acid spray reagent
Procedure:
-
Preparation of Plant Material:
-
Fresh bulbs are sliced and dried at a temperature not exceeding 50°C.
-
The dried bulbs are ground into a fine powder.
-
-
Extraction:
-
The powdered bulb material is extracted with methanol or ethanol using a Soxhlet apparatus for 24 hours.
-
Alternatively, maceration with methanol at room temperature for 72 hours with occasional shaking can be performed.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
-
Purification:
-
The crude extract is dissolved in water and treated with a 10% lead acetate solution to precipitate tannins and other impurities.
-
The mixture is centrifuged, and the supernatant is collected.
-
Excess lead is removed by adding a 10% sodium sulfate solution, followed by centrifugation.
-
The resulting supernatant is extracted successively with chloroform.
-
The chloroform extracts are combined and evaporated to dryness.
-
-
Chromatographic Separation:
-
The dried chloroform extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.
-
Fractions are collected and monitored by TLC.
-
Fractions containing this compound (identified by comparison with a standard or by its characteristic spot after spraying with anisaldehyde-sulfuric acid reagent and heating) are pooled and evaporated to yield purified this compound.
-
Caption: Workflow for the extraction and purification of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the quantification of the related bufadienolide, proscillaridin (B1679727) A, and can be optimized for this compound.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from, for example, 1 to 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient might be: 0-15 min, 50% A; 15-35 min, linear gradient to 80% A; 35-40 min, 80% A; 40-45 min, linear gradient back to 50% A; 45-50 min, 50% A.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 300 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Mechanism of Action: Inhibition of Na+/K+-ATPase and Downstream Signaling
The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and an increase in intracellular calcium concentration. The elevated intracellular calcium in cardiomyocytes enhances the force of contraction, which is the basis of its cardiotonic effect.
Beyond its ion transport inhibitory role, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides like this compound can activate a signaling cascade that is independent of changes in intracellular ion concentrations. This signaling pathway involves the activation of the non-receptor tyrosine kinase Src, which can then transactivate the epidermal growth factor receptor (EGFR). Downstream of EGFR activation, the Ras-Raf-MEK-ERK (MAPK) pathway can be initiated. Furthermore, this signaling can lead to the production of reactive oxygen species (ROS), which act as second messengers to modulate the activity of various downstream effectors, including transcription factors that can influence gene expression related to cell growth and hypertrophy.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
Conclusion
This compound, a cardiac glycoside with a rich history, originates primarily from the sea squill, Drimia maritima. Its biosynthesis follows the complex isoprenoid pathway, culminating in a potent inhibitor of the Na+/K+-ATPase. The inhibition of this crucial ion pump not only leads to a direct increase in myocardial contractility but also triggers intricate intracellular signaling cascades involving Src kinase, EGFR, and ROS, which can modulate gene expression and cellular growth. The detailed experimental protocols provided in this guide offer a framework for the extraction, purification, and quantification of this compound, facilitating further research into its pharmacological properties and potential therapeutic applications. A thorough understanding of the origin and mechanism of action of this compound is essential for harnessing its therapeutic potential while mitigating its inherent toxicity.
References
A Technical Deep Dive into the Comparative Chemistry of Scillaren A and Scillaren B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the chemical structures and properties of Scillaren A and this compound B, two cardiac glycosides isolated from the sea squill, Drimia maritima (L.) Baker. This document outlines their structural differences, physicochemical properties, and the methodologies for their isolation and biological evaluation, tailored for a scientific audience engaged in natural product chemistry and drug discovery.
Core Chemical Structures: A Tale of Crystallinity and Amorphous Complexity
The primary distinction between this compound A and this compound B lies in their chemical definition and physical state. This compound A is a well-defined, crystalline compound with a single, known chemical structure. In contrast, this compound B is not a single molecule but rather an amorphous, water-soluble mixture of glycosides that remain after the crystallization of this compound A from the crude extract.[1] While the exact molecular composition of this compound B is not fully elucidated, it is understood to be a complex blend of related cardiac glycosides.
The Defined Structure of this compound A
This compound A is a bufadienolide, a type of steroid characterized by a six-membered lactone ring at the C-17 position. Its chemical formula is C₃₆H₅₂O₁₃, with a molecular weight of 692.79 g/mol . The structure consists of two main parts:
-
Aglycone: Scillarenin: This is the steroidal backbone of the molecule.
-
Sugar Moiety: Scillabiose: This disaccharide is attached to the C-3 position of the aglycone. Scillabiose is composed of one molecule of L-rhamnose and one molecule of D-glucose.
Upon enzymatic hydrolysis, this compound A yields D-glucose and Proscillaridin A. Further acid hydrolysis of Proscillaridin A breaks it down into L-rhamnose and the aglycone, Scillarenin.[1]
The Amorphous Nature of this compound B
This compound B is the component of the crude squill extract that remains after this compound A has been crystallized and removed. It is an amorphous, granular powder and is described as an undefined, water-soluble mixture of glycosides. Its lack of crystallinity prevents the determination of a single, precise chemical structure. It is, however, known to be comprised of active cardiac glycosides.
Comparative Physicochemical Properties
The differing chemical natures of this compound A and this compound B give rise to distinct physicochemical properties. These are summarized in the table below for ease of comparison.
| Property | This compound A | This compound B |
| Physical State | Crystalline solid (prisms or leaflets) | Amorphous, granular powder |
| Molecular Formula | C₃₆H₅₂O₁₃ | Undefined mixture |
| Molecular Weight | 692.79 g/mol | Not applicable (mixture) |
| Melting Point | 184-186 °C or 208-211 °C (two crystal modifications); up to 270 °C for anhydrous form | Not applicable (amorphous) |
| Solubility in Water | Sparingly soluble (1 g in 3000 ml) | Freely soluble |
| Solubility in Alcohol | Soluble in 350 parts of alcohol; more soluble in methanol (B129727) (1 in 80) and 75% alcohol (1 in 40) | Soluble (approximately 1 in 5 for alcohol and methanol) |
| Solubility in Other Solvents | Practically insoluble in ether and chloroform (B151607) | Very slightly soluble in chloroform (approx. 1 in 10,000); practically insoluble in ether |
| Optical Rotation [α]D | -72° to -78° (in 75% alcohol) | +35° to +41° (in 75% ethanol) |
Experimental Protocols
Isolation and Separation of this compound A and B
The classical method for the isolation and separation of this compound A and B from the bulbs of Drimia maritima was first described by Stoll et al. in 1933. The general principles of this separation are outlined below.
Objective: To isolate the total glycosidic fraction ('this compound') and separate it into its crystalline (this compound A) and amorphous (this compound B) components.
Methodology:
-
Extraction: Fresh or dried and sliced squill bulbs are macerated and extracted with a suitable solvent, typically 70-80% ethanol, to extract the glycosides.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to remove the solvent, yielding a crude aqueous concentrate.
-
Purification: The concentrate is subjected to a series of purification steps to remove non-glycosidic materials. This may involve precipitation with lead acetate (B1210297) or other clarifying agents, followed by filtration.
-
Solvent Partitioning: The purified aqueous solution is then partitioned with a water-immiscible organic solvent, such as a chloroform-alcohol mixture, to extract the glycosides.
-
Crystallization of this compound A: The organic extract containing the total glycosides is concentrated. Upon standing, the less soluble this compound A crystallizes out of the solution. The crystals can be collected by filtration and further purified by recrystallization from a solvent like methanol.
-
Isolation of this compound B: The mother liquor remaining after the crystallization of this compound A contains the more soluble glycosides, which constitute this compound B. This solution is concentrated to dryness to yield this compound B as an amorphous powder.
Biological Activity Assessment: Na⁺/K⁺-ATPase Inhibition Assay
The primary mechanism of action for cardiac glycosides like this compound A and B is the inhibition of the Na⁺/K⁺-ATPase enzyme.[2] An in vitro assay to determine the inhibitory activity of these compounds is a crucial step in their biological characterization.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound A and this compound B on Na⁺/K⁺-ATPase activity.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na⁺/K⁺-ATPase enzyme. The activity is quantified by a colorimetric reaction, and the inhibition is determined by measuring the reduction in Pi release in the presence of the test compounds.
Materials:
-
Purified Na⁺/K⁺-ATPase enzyme (e.g., from porcine cerebral cortex or canine kidney)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Imidazole, pH 7.4
-
ATP solution (e.g., 3 mM)
-
Test compounds (this compound A and this compound B) dissolved in a suitable solvent (e.g., DMSO) at various concentrations
-
Ouabain (B1677812) (a specific Na⁺/K⁺-ATPase inhibitor for control)
-
Trichloroacetic acid (TCA) or Sodium Dodecyl Sulfate (SDS) to stop the reaction
-
Phosphate detection reagent (e.g., Malachite green or ammonium (B1175870) molybdate-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total ATPase activity: Assay buffer, enzyme, and vehicle control.
-
Non-specific ATPase activity: Assay buffer without NaCl and KCl, enzyme, and a saturating concentration of ouabain (e.g., 1 mM).
-
Inhibitor wells: Assay buffer, enzyme, and varying concentrations of this compound A or this compound B.
-
-
Pre-incubation: Add the enzyme to the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding TCA or SDS solution.
-
Phosphate Detection: Add the phosphate detection reagent to each well and allow for color development according to the reagent's protocol.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculation:
-
Calculate the amount of Pi released in each well using a standard curve prepared with known concentrations of phosphate.
-
The specific Na⁺/K⁺-ATPase activity is the difference between the total ATPase activity and the non-specific (ouabain-insensitive) activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathways
The inhibition of the Na⁺/K⁺-ATPase by this compound A and B triggers a cascade of events within cardiac myocytes. This signaling pathway is central to their cardiotonic effects.
References
An In-depth Technical Guide to the Biological Functions of Scillarenin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scillarenin (B127669), the aglycone of the cardiac glycoside scillaren, is a potent bioactive compound with a range of biological functions primarily stemming from its inhibitory action on the sodium-potassium adenosine (B11128) triphosphatase (Na⁺/K⁺-ATPase) pump. This technical guide provides a comprehensive overview of the core biological activities of scillarenin, with a focus on its cardiotonic and anticancer properties. We delve into its mechanism of action, detailing its impact on crucial cellular signaling pathways, including PI3K/Akt, ERK, and Wnt/β-catenin. Furthermore, this guide presents quantitative data on its bioactivity, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Scillarenin is a bufadienolide cardiac glycoside, a class of naturally occurring steroids that have been historically used in the treatment of heart conditions. As the aglycone component, scillarenin is the steroid nucleus responsible for the biological activity of its parent glycoside. Beyond its well-documented cardiotonic effects, recent research has highlighted the potential of scillarenin as an anticancer agent, capable of inducing apoptosis and autophagy in various cancer cell lines. This guide aims to consolidate the current knowledge on the multifaceted biological functions of scillarenin.
Chemical Structure of Scillarenin:
Caption: Chemical structure of Scillarenin.
Core Biological Function: Na⁺/K⁺-ATPase Inhibition
The primary molecular target of scillarenin and other cardiac glycosides is the Na⁺/K⁺-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane.
Mechanism of Inhibition: Scillarenin binds to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase. This binding stabilizes the enzyme in its E2-P conformation, thereby inhibiting its pumping activity. The consequences of this inhibition are manifold:
-
Increased Intracellular Sodium ([Na⁺]ᵢ): The primary effect is an accumulation of sodium ions inside the cell.
-
Increased Intracellular Calcium ([Ca²⁺]ᵢ): The elevated [Na⁺]ᵢ alters the function of the sodium-calcium exchanger (NCX), leading to a reduced efflux of calcium ions and a subsequent increase in intracellular calcium concentration.
This cascade of events is the basis for scillarenin's cardiotonic and, in part, its anticancer effects.
Cardiotonic Effects
In cardiomyocytes, the scillarenin-induced increase in cytosolic Ca²⁺ enhances the contractility of the heart muscle (positive inotropic effect). This has been the basis for the historical use of cardiac glycosides in the treatment of heart failure.
Anticancer Effects
The anticancer properties of scillarenin are more complex and involve the disruption of cellular homeostasis and the modulation of multiple signaling pathways downstream of Na⁺/K⁺-ATPase inhibition.
Quantitative Data on Biological Activity
The inhibitory potency of scillarenin against its primary target and its cytotoxic effects on cancer cells are crucial parameters for its evaluation as a therapeutic agent.
| Target/Cell Line | Parameter | Value | Reference |
| Na⁺/K⁺-ATPase | IC₅₀ | ~0.62 µM | [1] |
| Human Lung Cancer (A549) | IC₅₀ | Data not available | |
| Human Breast Cancer (MCF-7) | IC₅₀ | Data not available | |
| Human Prostate Cancer (PC-3) | IC₅₀ | Data not available | |
| Human Colon Cancer (HCT116) | IC₅₀ | Data not available |
Key Signaling Pathways Modulated by Scillarenin
The inhibition of Na⁺/K⁺-ATPase by scillarenin triggers a cascade of intracellular signaling events that are pivotal to its anticancer activity, primarily leading to apoptosis and autophagy.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Scillarenin has been shown to inhibit this pro-survival pathway.
Caption: Scillarenin inhibits Na⁺/K⁺-ATPase, leading to downstream inhibition of the pro-survival PI3K/Akt pathway.
Inhibition of the PI3K/Akt pathway by scillarenin leads to:
-
Decreased phosphorylation and activation of Akt.
-
Downregulation of downstream effectors like mTOR.
-
Reduced expression of anti-apoptotic proteins such as Bcl-2.
-
Promotion of apoptosis.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The effect of scillarenin on the ERK pathway can be context-dependent, sometimes leading to its activation which can, paradoxically, promote apoptosis in some cancer cells.
Caption: Scillarenin-induced Na⁺/K⁺-ATPase inhibition can lead to the activation of the ERK pathway, with context-dependent outcomes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Inhibition of Na⁺/K⁺-ATPase has been shown to interfere with Wnt/β-catenin signaling.
Caption: Scillarenin may inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.
By inhibiting Na⁺/K⁺-ATPase, scillarenin may lead to the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes involved in proliferation and survival.
Induction of Apoptosis and Autophagy
The culmination of the signaling pathway modulations by scillarenin is often the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy).
Apoptosis
Scillarenin induces apoptosis through the intrinsic pathway, characterized by:
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.
-
Caspase Activation: Activation of key executioner caspases, such as caspase-3.
-
DNA Fragmentation: Cleavage of genomic DNA into characteristic fragments.
Autophagy
Scillarenin can also induce autophagy, a process that can have a dual role in cancer. While it can act as a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death. The induction of autophagy by scillarenin is often observed through:
-
Formation of Autophagosomes: Visualization of double-membraned vesicles engulfing cytoplasmic contents.
-
Conversion of LC3-I to LC3-II: An increase in the lipidated form of LC3, a key autophagosomal membrane protein.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological functions of scillarenin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Na⁺/K⁺-ATPase Inhibition Assay
This assay measures the enzymatic activity of Na⁺/K⁺-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
-
Principle: The total ATPase activity is measured in the presence and absence of a specific Na⁺/K⁺-ATPase inhibitor (e.g., ouabain, or in this case, scillarenin). The difference between the two represents the Na⁺/K⁺-ATPase activity.
-
Procedure:
-
Prepare a membrane fraction rich in Na⁺/K⁺-ATPase from a tissue source or cultured cells.
-
Incubate the membrane preparation with a reaction buffer containing ATP, Mg²⁺, Na⁺, and K⁺.
-
For the test group, add varying concentrations of scillarenin. For the control group, add a vehicle. For a positive control, use a known inhibitor like ouabain.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of scillarenin concentration.
-
Caption: A simplified workflow for determining the inhibitory effect of scillarenin on Na⁺/K⁺-ATPase activity.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of scillarenin for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Caption: A streamlined workflow for assessing scillarenin-induced apoptosis using Annexin V and PI staining.
Autophagy Detection by LC3-II Western Blotting
This method quantifies the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosomal membrane. LC3-II migrates faster than LC3-I on an SDS-PAGE gel, allowing for their differentiation and quantification by Western blotting.
-
Procedure:
-
Treat cells with scillarenin for various time points. It is recommended to include a group treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for LC3.
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
-
Caption: A general workflow for monitoring scillarenin-induced autophagy through the detection of LC3 conversion.
Conclusion
Scillarenin aglycone is a potent bioactive molecule with significant therapeutic potential beyond its traditional use as a cardiotonic agent. Its ability to inhibit the Na⁺/K⁺-ATPase pump triggers a complex network of signaling events that can lead to the induction of apoptosis and autophagy in cancer cells. The modulation of key pathways such as PI3K/Akt, ERK, and Wnt/β-catenin underscores its potential as a multi-targeted anticancer agent. Further research is warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings, with a particular need for more comprehensive quantitative data on its activity in a wider range of cancer models. This guide provides a foundational understanding for researchers and drug development professionals to explore the promising therapeutic avenues of scillarenin.
References
A Historical Deep Dive into Scillaren and Squill Compounds: A Technical Guide for Researchers
For centuries, the sea squill (Drimia maritima) has been a source of both potent poisons and powerful cardiac medicines. This in-depth technical guide provides a historical research perspective on scillaren and other squill compounds, offering valuable insights for today's researchers, scientists, and drug development professionals. By examining the methodologies and data from foundational mid-20th century studies, we can appreciate the evolution of cardiac glycoside research and uncover details that may inform modern drug discovery efforts.
From Ancient Remedy to Isolated Glycosides: A Historical Overview
The medicinal use of squill dates back to ancient Egypt, Greece, and Rome, where it was prescribed for a variety of ailments, including heart conditions, asthma, and as a diuretic.[1][2] It wasn't until the early 20th century, however, that the active principles of squill began to be systematically isolated and characterized. The pioneering work of Swiss chemist Arthur Stoll in the 1930s led to the isolation of the crystalline cardiac glycoside this compound A and the amorphous mixture this compound B from the white variety of Scilla maritima.[1] This marked a pivotal moment, allowing for more precise pharmacological and toxicological studies of these potent compounds.
The primary mechanism of action of this compound and related cardiac glycosides was later identified as the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining the electrochemical gradient across cell membranes.[2] This inhibition leads to an increase in intracellular calcium concentration in cardiac muscle cells, resulting in a stronger force of contraction (a positive inotropic effect).
Quantitative Potency and Toxicity: A Look at the Historical Data
Early to mid-20th-century researchers meticulously documented the biological activity and toxicity of this compound and other squill compounds. The following tables summarize some of the key quantitative data from this era, providing a comparative overview of their potency and lethal doses in various animal models.
| Compound | Animal Model | LD50 (mg/kg) | Route of Administration | Reference |
| This compound | Cat | 0.232 | Intravenous | Chen et al. (1934) |
| Scilliroside | Rat (Male) | 0.7 | Oral | Stoll and Renz (1942) |
| Scilliroside | Rat (Female) | 0.43 | Oral | Stoll and Renz (1942) |
| Scilliroside | Mouse | 43.5 | Oral | Stoll and Renz (1942) |
| Compound | Assay | IC50 | Reference |
| Proscillaridin A | Inhibition of cell proliferation (MCF-7) | Lower than Digoxin and Ouabain (B1677812) | Gurel et al. (2009) |
| Ouabain | Na+/K+-ATPase inhibition | 89 nM (MDA-MB-231 cells), 17 nM (A549 cells) | Shandell et al. (2021)[3] |
| Digoxin | Na+/K+-ATPase inhibition | ~164 nM (MDA-MB-231 cells), 40 nM (A549 cells) | Shandell et al. (2021)[3] |
Foundational Experimental Protocols
The following sections detail the methodologies for key historical experiments used to isolate, characterize, and evaluate the biological activity of this compound and other squill compounds.
Isolation of this compound from Scilla maritima (Adapted from Stoll et al.)
This protocol outlines the general steps for the extraction and purification of this compound from fresh squill bulbs, as pioneered by Arthur Stoll and his colleagues.
-
Extraction: Fresh, finely chopped squill bulbs were extracted with 70% ethanol (B145695) at room temperature. The ethanolic extract was then concentrated under reduced pressure to a syrupy consistency.
-
Lead Acetate (B1210297) Precipitation: The concentrated extract was diluted with water, and a solution of lead acetate was added to precipitate tannins and other impurities. The precipitate was removed by filtration.
-
Removal of Excess Lead: Excess lead in the filtrate was precipitated by the addition of a calculated amount of sodium sulfate (B86663). The lead sulfate was then filtered off.
-
Solvent Partitioning: The filtrate was then repeatedly extracted with a mixture of chloroform (B151607) and ethanol. The cardiac glycosides, being more soluble in this organic phase, were thus separated from water-soluble impurities.
-
Crystallization: The chloroform-ethanol extract was concentrated, and upon standing, this compound A crystallized. The remaining amorphous mixture of glycosides was designated as this compound B.
Determination of Lethal Dose (LD50) in Cats (Hatcher and Brody Method)
The Hatcher and Brody cat method was a widely used bioassay in the early to mid-20th century for standardizing the potency of digitalis and other cardiac glycosides.[1]
-
Animal Preparation: Healthy adult cats of a specific weight range were anesthetized, typically with ether.[1]
-
Drug Infusion: A solution of the cardiac glycoside of known concentration was infused intravenously at a slow, constant rate.[4]
-
Endpoint Determination: The infusion was continued until the cat's heart stopped (cardiac arrest), which was the defined endpoint.[4]
-
Calculation: The total amount of the drug infused per kilogram of body weight was calculated. This value represented the lethal dose for that animal. The average lethal dose from a series of cats was then determined to be the LD50.
Pigeon Emesis Assay for Cardiac Glycoside Potency
The pigeon emesis assay was another common method for the biological standardization of cardiac glycosides. It was based on the observation that these compounds induce vomiting (emesis) in pigeons at doses proportional to their cardiac effects.
-
Animal Preparation: Pigeons of a uniform weight were used.
-
Drug Administration: A solution of the cardiac glycoside was administered, often intravenously or intraperitoneally.
-
Endpoint Observation: The primary endpoint was the observation of emesis.
-
Dose-Response Relationship: The dose required to produce emesis in 50% of the pigeons (ED50) was determined and used as a measure of the compound's potency.
Isolated Frog Heart Perfusion (Straub's Method)
The isolated frog heart preparation was a fundamental tool for studying the direct effects of drugs on the heart muscle.
-
Heart Isolation: The heart of a frog was carefully excised.
-
Cannulation: A cannula was inserted into the ventricle, allowing for the perfusion of a physiological salt solution (e.g., Ringer's solution) to keep the heart viable.
-
Recording of Contractions: The contractions of the heart were recorded using a kymograph, a device that traces the mechanical movements onto a rotating drum of smoked paper.
-
Drug Application: The cardiac glycoside solution was added to the perfusion fluid.
-
Observation of Effects: The effects of the drug on the force (inotropic) and rate (chronotropic) of the heart's contractions were observed and recorded on the kymograph. An increase in the amplitude of the contractions indicated a positive inotropic effect.
Visualizing Historical Research: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for cardiac glycoside research in the mid-20th century and the key signaling pathway affected by these compounds.
This historical perspective on this compound and squill compounds provides a valuable foundation for contemporary research. By understanding the methodologies and data that shaped our initial understanding of these potent cardiac glycosides, modern scientists can better appreciate the context of their work and potentially uncover new avenues for drug discovery and development.
References
- 1. THE ACCURACY OF THE CAT METHOD FOR THE ASSAY OF DIGITALIS. - ProQuest [proquest.com]
- 2. [Cardiac glycosides: From ancient history through Withering's foxglove to endogeneous cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cat assay for the emetic action of digitalis and related glycosides (digitoxin, digoxin, lanatoside C, ouabain and calactin) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Scillaren from Urginea maritima: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and mechanism of action of scillaren, a cardiac glycoside derived from the sea squill, Urginea maritima (now classified as Drimia maritima). The historical significance of this compound, pioneered by the work of Arthur Stoll, is detailed alongside modern extraction and analytical techniques. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a visualization of the relevant signaling pathways.
Introduction: The Historical Context of a Potent Cardiotonic
The medicinal properties of the sea squill have been recognized for centuries, with traditional uses in treating cardiac ailments. However, it was the pioneering work of Swiss chemist Arthur Stoll in the early 20th century that led to the isolation and characterization of the active principles. In a landmark 1933 publication in Helvetica Chimica Acta, Stoll and his colleagues detailed the isolation of this compound, a mixture of cardioactive glycosides, and its separation into its primary components: this compound A and this compound B.[1] This seminal work laid the foundation for understanding the therapeutic potential and chemical nature of cardiac glycosides from Urginea maritima.
This compound A is a crystalline substance, while this compound B is an amorphous mixture of glycosides. The cardiotonic effects of these compounds stem from their interaction with the Na+/K+-ATPase enzyme, a critical component of cellular ion homeostasis.
Physicochemical Properties of this compound A and B
A summary of the key physicochemical properties of this compound A and the this compound B mixture is presented in the table below, compiled from historical and modern sources.
| Property | This compound A | This compound B |
| Molecular Formula | C₃₆H₅₂O₁₃ | Mixture of Glycosides |
| Molecular Weight | 692.79 g/mol | Variable |
| Appearance | White crystalline powder | Amorphous, granular powder |
| Solubility in Water | Sparingly soluble | Freely soluble |
| Solubility in Alcohol | Soluble | Soluble |
| Melting Point | ~270 °C (decomposes) | Not applicable |
| Specific Rotation | [α]D ≈ -74° | [α]D ≈ +38° |
Experimental Protocols: From Historical to Modern Methodologies
The isolation of this compound from Urginea maritima has evolved from the classical methods developed by Stoll to more refined modern techniques that offer higher purity and yield.
Arthur Stoll's Historical Isolation and Separation Protocol (1933)
Objective: To isolate the total this compound glycoside mixture and separate it into this compound A and this compound B.
Materials:
-
Fresh or dried bulbs of Urginea maritima
-
Ethanol (various concentrations)
-
Lead (II) acetate (B1210297) solution
-
Hydrogen sulfide (B99878) (gas)
-
Ethyl acetate
-
Chloroform
-
Water
Procedure:
-
Extraction: The fresh or dried and powdered bulbs of Urginea maritima were likely subjected to exhaustive extraction with a hydroalcoholic solvent, such as 70% ethanol, to extract the polar glycosides.
-
Purification of the Crude Extract:
-
The crude ethanolic extract would have been concentrated under reduced pressure.
-
To remove tannins, mucilage, and other impurities, the concentrated extract was likely treated with a solution of lead (II) acetate. This would precipitate many of the unwanted plant constituents.
-
The excess lead was then removed by bubbling hydrogen sulfide gas through the solution, precipitating lead sulfide, which was subsequently filtered off.
-
-
Solvent Partitioning for Separation of this compound A and B:
-
The purified aqueous extract was then likely subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity.
-
A less polar solvent, such as a mixture of ethyl acetate and chloroform, would have been used to selectively extract the less polar this compound A.
-
The more polar this compound B glycosides would remain in the aqueous phase.
-
-
Crystallization of this compound A:
-
The organic phase containing this compound A was concentrated.
-
Crystallization was likely induced from a solvent such as methanol to yield pure, crystalline this compound A.
-
-
Isolation of this compound B:
-
The aqueous phase containing this compound B was concentrated and likely lyophilized or precipitated with a non-solvent to yield an amorphous powder.
-
A Modern Approach to Cardiac Glycoside Isolation
Contemporary methods for the isolation of cardiac glycosides from Urginea maritima employ more advanced chromatographic techniques to achieve higher purity and better separation.
Objective: To extract and isolate this compound A and other bufadienolides using modern techniques.
Materials:
-
Fresh or dried and powdered bulbs of Urginea maritima
-
Methanol or a mixture of acetone (B3395972) and water
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water)
Procedure:
-
Extraction: The plant material is extracted with methanol or an acetone/water mixture (e.g., 80:20 v/v) using techniques such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.
-
Preliminary Purification: The crude extract is concentrated under reduced pressure and may be partitioned between water and a non-polar solvent like hexane to remove lipids and chlorophylls.
-
Column Chromatography: The defatted extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with the addition of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
HPLC Purification: Fractions enriched in this compound A and other bufadienolides are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Characterization: The purity and identity of the isolated compounds are confirmed using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
Quantitative data on the yield of this compound from Urginea maritima can vary significantly depending on the plant's geographical origin, harvest time, and the extraction method employed.
| Method | Component | Reported Yield | Reference |
| Historical (Stoll's era) | Total Glycosides | Not specified in available abstracts | - |
| Modern Extraction & HPLC | Proscillaridin A (a related bufadienolide) | Up to 1.4 mg/g dry weight in some studies | General literature on Urginea analysis |
Note: Specific yield data from Stoll's original 1933 publication is not available in the searched literature. The provided data for modern methods is illustrative.
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action: The Na+/K+-ATPase Signaling Pathway
This compound, like other cardiac glycosides, exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiac myocytes. This inhibition leads to a cascade of events that ultimately increases intracellular calcium concentration, enhancing cardiac contractility.
Caption: The signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.
Experimental Workflow for Cardiac Glycoside Isolation
The following diagram illustrates a typical modern workflow for the extraction and isolation of cardiac glycosides from Urginea maritima.
Caption: A modern experimental workflow for the isolation of this compound A.
Conclusion
The discovery and isolation of this compound by Arthur Stoll represent a significant milestone in the history of pharmacology and natural product chemistry. His work not only provided a purified and characterizable agent for the treatment of cardiac conditions but also spurred further research into the diverse world of cardiac glycosides. While the original experimental protocols have been superseded by more efficient and precise modern techniques, the foundational principles of extraction and purification remain relevant. The understanding of this compound's mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, continues to be a cornerstone of cardiac pharmacology. This guide has provided a comprehensive overview of the historical and contemporary aspects of this compound research, offering valuable insights for professionals in the fields of science and drug development.
References
scillaren as a potential cytotoxic agent against cancer cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Scillaren, a cardiac glycoside, has emerged as a potent cytotoxic agent with significant potential in oncology.[1][2][3][4] Traditionally used in the management of cardiac conditions, cardiac glycosides are now being repurposed for their anti-cancer properties.[1][2][3][4][5] this compound, and its aglycone proscillaridin (B1679727) A, have demonstrated efficacy in preclinical studies against a variety of cancer cell lines, including those resistant to conventional therapies.[5][6][7] This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Mechanism of Action
The primary molecular target of this compound is the Na+/K+-ATPase, an essential ion pump in the plasma membrane of all animal cells.[2][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels.[8] This disruption of ion homeostasis triggers a cascade of downstream signaling events that collectively contribute to the cytotoxic effects of this compound.
The anticancer activity of proscillaridin A is associated with the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for cancer cell survival and progression.[1][2][3][4][5][6][7] These pathways include the STAT3, PI3K/Akt/mTOR, JNK, and endoplasmic reticulum (ER) stress pathways.[1][2][3][9]
Data Presentation: Cytotoxicity of Proscillaridin A
The cytotoxic efficacy of proscillaridin A, the active component of this compound, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values highlight the potent anti-cancer activity of proscillaridin A, often in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Method |
| A549 | Non-small cell lung cancer | 25-50 | Not Specified | Not Specified |
| H1650 | Non-small cell lung cancer | 25-50 | Not Specified | Not Specified |
| H1975 | Non-small cell lung cancer | 12.5-100 | Not Specified | Not Specified |
| LNCaP | Prostate cancer | ~25 | 24 | MTT |
| DU145 | Prostate cancer | >50 | 24 | MTT |
| Panc-1 | Pancreatic cancer | Nano-molar range | Not Specified | Cell Viability Assay |
| BxPC-3 | Pancreatic cancer | Not Specified | Not Specified | Cell Viability Assay |
| AsPC-1 | Pancreatic cancer | Not Specified | Not Specified | Cell Viability Assay |
| MCF-7 | Breast cancer (ER-positive) | Not Specified | Not Specified | Cell Viability Assay |
| MDA-MB-231 | Breast cancer (ER-negative) | Not Specified | Not Specified | Cell Viability Assay |
| GBM6 | Glioblastoma | ~50 | 72 | Not Specified |
| GBM9 | Glioblastoma | ~50 | 72 | Not Specified |
| U87-MG | Glioblastoma | Not Specified | 72 | Not Specified |
| U251-MG | Glioblastoma | Not Specified | 72 | Not Specified |
Note: The IC50 values can vary depending on the specific experimental conditions, including the assay method and incubation time.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic potential of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, Akt, cleaved PARP, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound evaluation.
Caption: this compound's inhibition of the STAT3 pathway.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound demonstrates significant promise as a cytotoxic agent against a broad spectrum of cancer cells. Its multifaceted mechanism of action, centered on the inhibition of Na+/K+-ATPase and the subsequent modulation of critical signaling pathways, offers a compelling rationale for its further development as an anti-cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the fight against cancer. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Scillaren's Molecular Reach: An In-Depth Technical Guide to Targets Beyond Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaren, a cardiac glycoside traditionally known for its potent inhibition of the Na+/K+-ATPase, is emerging as a molecule with a complex and multifaceted pharmacological profile. While its cardiotonic effects are well-established and attributed to the disruption of ion homeostasis via Na+/K+-ATPase binding, a growing body of evidence suggests that the therapeutic potential of this compound and its aglycone, scillarenin, extends far beyond this singular target. This technical guide delves into the expanding landscape of this compound's molecular interactions, focusing on key signaling pathways and molecular machinery implicated in cellular processes critical to disease, particularly cancer. Due to the limited direct research on this compound, this guide will draw upon the significant findings related to its close structural and functional analog, proscillaridin (B1679727) A, to illuminate the likely molecular targets and mechanisms of action of this compound.
Core Molecular Targets and Signaling Pathways
The anticancer activities of this compound-like cardiac glycosides, notably proscillaridin A, are attributed to their ability to modulate several key signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical regulator of gene expression involved in cell proliferation, survival, and inflammation.[3] Proscillaridin A has been shown to inhibit both constitutive and inducible STAT3 activation.[1] This inhibition is associated with an increase in the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3, and a decrease in the phosphorylation of Src kinase, an upstream activator of STAT3.[1] Furthermore, computational studies suggest a direct binding of proscillaridin A to the SH2 domain of STAT3.[1]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation.[4] While direct inhibition of PI3K/Akt by this compound has not been definitively established, the broader class of cardiac glycosides is known to influence this pathway.[2][5][6] The modulation of this pathway by cardiac glycosides can lead to the downstream inhibition of mTOR and other effectors crucial for cell growth and survival.
Induction of Apoptosis
Proscillaridin A is a potent inducer of apoptosis in various cancer cell lines.[1][7][8] This programmed cell death is triggered through multiple mechanisms:
-
Mitochondrial Dysfunction: Proscillaridin A induces mitochondrial damage, characterized by the generation of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and dissipation of the mitochondrial membrane potential.[1][9]
-
Regulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic proteins, notably by increasing the Bax/Bcl-2 ratio.[1][7]
-
Caspase Activation: The apoptotic cascade is executed through the cleavage and activation of caspases, including caspase-3, and subsequent cleavage of PARP.[1][7][8]
-
Upregulation of Death Receptors: Proscillaridin A has been shown to increase the expression of Death Receptor 4 (DR4), sensitizing cells to TRAIL-induced apoptosis.[10][11]
Cell Cycle Arrest
Proscillaridin A has been observed to induce cell cycle arrest, providing another mechanism for its anti-proliferative effects.[12][13] This arrest is often accompanied by the downregulation of key cell cycle regulatory proteins.
Topoisomerase Inhibition
Interestingly, proscillaridin A has been identified as a potent inhibitor of both topoisomerase I and topoisomerase II, enzymes critical for DNA replication and repair. This dual inhibition presents a powerful mechanism for inducing DNA damage and subsequent cell death in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of proscillaridin A, offering insights into its potency against various molecular targets and cell lines.
Table 1: Cytotoxic Activity of Proscillaridin A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 51 ± 2 | 24 | [8] |
| MDA-MB-231 | Breast Cancer | 15 ± 2 | 48 | [8] |
| Panc-1 | Pancreatic Cancer | 35.25 | 72 | [9] |
| BxPC-3 | Pancreatic Cancer | 180.3 | 72 | [9] |
| AsPC-1 | Pancreatic Cancer | 370.9 | 72 | [9] |
| RD | Rhabdomyosarcoma | ~5 (estimated from graph) | 48 |
Table 2: Inhibition of Topoisomerases by Proscillaridin A
| Enzyme | IC50 (nM) | Reference |
| Topoisomerase I | Not explicitly stated, but potent inhibition observed | |
| Topoisomerase II | Not explicitly stated, but potent inhibition observed |
Key Experimental Methodologies
The identification and characterization of this compound's molecular targets beyond Na+/K+-ATPase rely on a suite of advanced experimental techniques. Below are detailed protocols for some of the key methodologies cited in the research on proscillaridin A and other small molecules.
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To determine the levels of total and phosphorylated proteins in key signaling pathways (e.g., STAT3, Akt, Src) and apoptosis regulation (e.g., Bcl-2, Bax, Caspase-3, PARP) following treatment with the compound.
-
Methodology:
-
Cell Lysis: Treat cells with this compound/proscillaridin A at various concentrations and time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Kinase Activity Assays
-
Objective: To directly measure the inhibitory effect of this compound/proscillaridin A on the activity of specific kinases like Src.
-
Methodology:
-
Kinase Reaction: Set up a reaction mixture containing the purified recombinant kinase (e.g., Src), a specific substrate peptide, ATP, and the kinase reaction buffer.
-
Inhibitor Treatment: Add varying concentrations of this compound/proscillaridin A or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Detection: Measure the amount of phosphorylated substrate using methods such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay: Using a system like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.
-
Proteomics-Based Target Identification
-
Objective: To identify the direct binding partners of this compound in an unbiased, proteome-wide manner.
-
Methodology (Affinity-based chemical proteomics):
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule without disrupting its biological activity.
-
Affinity Pulldown:
-
Immobilize the biotinylated this compound probe onto streptavidin-coated beads.
-
Incubate the beads with cell lysate to allow the probe to bind to its target proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the resulting MS/MS spectra against a protein sequence database.
-
-
Quantitative Proteomics (e.g., SILAC): To distinguish true targets from non-specific binders, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Compare the abundance of proteins pulled down by the this compound probe in "heavy" isotope-labeled cell lysates versus a control probe in "light" isotope-labeled lysates.
-
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound-like compounds and a general workflow for target identification.
References
- 1. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Structural Divergence of Scillaren and Other Prominent Cardiac Glycosides
For Immediate Release
This technical guide provides an in-depth analysis of the structural distinctions between scillaren-type cardiac glycosides (bufadienolides) and other major cardiac glycosides such as digoxin, digitoxin, and ouabain (B1677812) (cardenolides). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical differences, presents comparative quantitative data, details relevant experimental methodologies, and visualizes key structural relationships.
Introduction: The Architecture of Cardiac Glycosides
Cardiac glycosides are a class of naturally derived compounds renowned for their potent effects on cardiac muscle. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular calcium, thereby enhancing myocardial contractility. The fundamental structure of a cardiac glycoside consists of two principal moieties: a steroid nucleus known as the aglycone (or genin) and a sugar portion called the glycone. The structural variations within these two components give rise to the diverse array of cardiac glycosides, each with unique pharmacological profiles.
This guide focuses on the structural nuances of this compound and its derivatives in comparison to more commonly cited cardiac glycosides. The most profound distinction lies in the type of lactone ring attached to the steroid backbone, which categorizes them into two main families: bufadienolides and cardenolides.
Core Structural Differences: Bufadienolides vs. Cardenolides
The defining structural feature that differentiates this compound from cardiac glycosides like digoxin, digitoxin, and ouabain is the nature of the lactone ring at the C-17 position of the steroid nucleus.
-
This compound and Proscillaridin (B1679727) A are bufadienolides , characterized by a six-membered α-pyrone ring with two double bonds.
-
Digoxin, Digitoxin, and Ouabain are cardenolides , which possess a five-membered butenolide ring with a single double bond.
This fundamental difference in the lactone ring structure impacts the overall geometry and electronic distribution of the molecule, influencing its binding affinity and interaction with the Na+/K+-ATPase.
Comparative Structural Analysis of Aglycones
The aglycone determines the basic pharmacological activity. Beyond the lactone ring, variations in the hydroxylation pattern of the steroid nucleus are critical for isoform-specific binding and potency.
-
Scillarenin (aglycone of this compound A and Proscillaridin A): Features a hydroxyl group at C-14.
-
Digitoxigenin (aglycone of Digitoxin): Also has a hydroxyl group at C-14.
-
Digoxigenin (aglycone of Digoxin): Possesses hydroxyl groups at both C-12 and C-14.
-
Ouabagenin (aglycone of Ouabain): Is extensively hydroxylated, with hydroxyl groups at C-1, C-5, C-11, C-14, and a hydroxymethyl group at C-10.
Comparative Structural Analysis of Glycones
The sugar moiety (glycone) attached at the C-3 position of the steroid nucleus modulates the pharmacokinetic properties of the glycoside, including its solubility, absorption, and half-life.
-
This compound A: Possesses a disaccharide composed of rhamnose and glucose.
-
Proscillaridin A: Has a single rhamnose sugar.
-
Digitoxin: Features a trisaccharide of three digitoxose (B191001) units.
-
Digoxin: Also contains a trisaccharide of three digitoxose units.
-
Ouabain: Is linked to a single rhamnose sugar.
The following diagram illustrates the fundamental structural divergence between the bufadienolide (this compound) and cardenolide (e.g., Digoxin) classes.
Quantitative Data on Na+/K+-ATPase Interaction
The inhibitory potency of cardiac glycosides on the Na+/K+-ATPase is a key quantitative measure of their activity. This is often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The data below is compiled from various studies and highlights the high affinity of these compounds for their target.
| Compound | Class | Target | Parameter | Value (nM) | Citation(s) |
| Digoxin | Cardenolide | Na+/K+-ATPase α1 | Kd | 22.4 | |
| Na+/K+-ATPase α2 | Kd | 11.2 | |||
| Na+/K+-ATPase α3 | Kd | 11.5 | |||
| Digitoxin | Cardenolide | Na+/K+-ATPase α1 | Kd | 9.3 | |
| Na+/K+-ATPase α2 | Kd | 9.1 | |||
| Na+/K+-ATPase α3 | Kd | 7.9 | |||
| Ouabain | Cardenolide | Na+/K+-ATPase α1 | Kd | 23.3 | |
| Na+/K+-ATPase α2 | Kd | 4.0 | |||
| Na+/K+-ATPase α3 | Kd | 13.0 | |||
| Proscillaridin A | Bufadienolide | Topoisomerase I | IC50 | 30 | |
| Topoisomerase II | IC50 | 100 |
Note: Specific IC50 or Kd values for this compound A and Proscillaridin A on Na+/K+-ATPase isoforms were not available in the reviewed literature, representing a gap for future investigation. The data for Proscillaridin A on topoisomerases is included to provide context on its biological activity.
Experimental Protocols
Protocol for Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the inhibitory effect of a cardiac glycoside on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[1]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2)
-
ATP solution (e.g., 100 mM)
-
Cardiac glycoside stock solutions at various concentrations
-
Ouabain (for determining ouabain-insensitive activity)
-
Stop Solution (e.g., 10% SDS)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Phosphate standard solution
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Reaction Mixtures:
-
Total Activity Wells: Add assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Ouabain-Insensitive Activity Wells: Add assay buffer, enzyme, and a saturating concentration of ouabain (e.g., 1 mM).
-
Test Compound Wells: Add assay buffer, enzyme, and varying concentrations of the test cardiac glycoside.
-
-
Pre-incubation: Incubate the microplate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add ATP to all wells to a final concentration of 1-5 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the Stop Solution to each well.
-
Phosphate Detection: Add the phosphate detection reagent to all wells and incubate for color development as per the reagent's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Calculation:
-
Generate a standard curve using the phosphate standard.
-
Determine the amount of Pi released in each well.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
The workflow for this assay is visualized below.
Methodologies for Structural Elucidation
4.2.1 X-ray Crystallography: X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule at atomic resolution. For cardiac glycosides, this method is invaluable for understanding their precise conformation and for studying their interaction with the Na+/K+-ATPase binding site.
General Protocol Outline:
-
Crystallization: The primary and often most challenging step is to obtain high-quality crystals of the cardiac glycoside, either alone or in a complex with its target protein (e.g., Na+/K+-ATPase). This is typically achieved through vapor diffusion methods (hanging or sitting drop).
-
Data Collection: The crystal is mounted and exposed to a focused beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are integrated and scaled to produce a final dataset.
-
Structure Solution: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or anomalous dispersion. This allows for the calculation of an initial electron density map.
-
Model Building and Refinement: An atomic model of the molecule is built into the electron density map and refined computationally to best fit the experimental data.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For cardiac glycosides, NMR is used to determine the connectivity of atoms, the stereochemistry, and the conformation of both the aglycone and glycone moieties.
General Protocol Outline:
-
Sample Preparation: A high-purity sample of the cardiac glycoside is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry and conformation.
-
-
Data Analysis and Structure Elucidation: The combined data from all NMR experiments are pieced together to determine the complete chemical structure of the molecule.
The logical relationship for using NMR in structure elucidation is depicted below.
Conclusion
The primary structural difference between this compound-type cardiac glycosides and those of the digoxin/digitoxin family is the presence of a six-membered bufadienolide lactone ring versus a five-membered cardenolide ring. This, along with variations in the hydroxylation of the steroid core and the composition of the sugar moiety, dictates their pharmacological and pharmacokinetic profiles. While extensive quantitative data exists for the interaction of cardenolides with Na+/K+-ATPase, further research is required to fully characterize the binding affinities and inhibitory constants of bufadienolides like this compound A and proscillaridin A on the various isoforms of this critical enzyme. The detailed experimental protocols provided herein offer a standardized approach for conducting such comparative studies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Extraction of Scillaren
This technical guide provides a comprehensive overview of this compound, a cardiac glycoside with significant pharmacological interest. It details the primary natural sources of this compound, presents quantitative data on its abundance, and outlines detailed protocols for its extraction and isolation. Furthermore, this guide illustrates the key signaling pathway associated with its mechanism of action.
Natural Sources of this compound
This compound and its derivatives are bufadienolide cardiac glycosides primarily found in plants belonging to the family Asparagaceae, subfamily Scilloideae. The principal source is the bulb of the sea squill, a plant known by several scientific names.
-
Primary Source: Drimia maritima Also known as Urginea maritima or Scilla maritima, this species is the most well-documented source of this compound.[1][2][3] Commonly referred to as sea squill, sea onion, or maritime squill, it is native to the coastal regions of the Mediterranean.[1][2] The plant grows from a large bulb that can weigh over 1 kg.[1] This bulb contains a variety of cardiac glycosides, including this compound A, proscillaridin (B1679727) A, and glucothis compound A.[1][4][5] The total cardiac glycoside content in the plant can be as high as 3%.[1][4] Two main varieties exist:
-
Other Documented Sources
-
Drimia indica (Indian Squill): This species is also a known source of this compound A and is used in traditional medicine.[7][8][9]
-
Scilla hyacinthina: This plant has been identified as containing this compound A.
-
Scilla bifolia: Studies have shown that this species contains only trace amounts of scillarosides and lacks proscillaridin A.[10][11]
-
The bulb is the primary part of the plant harvested for the extraction of these compounds.[2][6] Collection is typically done in late summer after the flowering season.[2][6]
Quantitative Data on this compound Content
The concentration of this compound and related cardiac glycosides can vary depending on the plant species, variety, geographical location, and time of harvest. The data below is compiled from various studies.
| Plant Source | Compound/Fraction | Reported Content/Yield | Reference |
| Drimia maritima | Total Cardiac Glycosides | Up to 3% | [1][4] |
| Drimia maritima | Total Scillarenin Glycosides | 0.15–2.4% | [5] |
| Scilla maritima | Cardiac Glycosides | 0.4–0.6% | [11] |
| Fresh Squill (Urginea maritima) | This compound A to this compound B Ratio | ~2:1 | [12] |
| Dried Urginea maritima Bulbs | This compound A | ~38 ppm | [13] |
| Dried Urginea maritima Bulbs | Scilliroside | ~45 ppm | [13] |
Extraction and Isolation Protocols
The extraction of this compound is a multi-step process involving initial preparation of the plant material followed by solvent extraction and chromatographic purification.
General Preparation of Plant Material
This traditional method focuses on preparing the bulbs for extraction.
-
Harvesting: Bulbs of Drimia maritima are collected in late August after the plant has flowered.[2][6]
-
Preparation: The fibrous roots and the dry, outer membranous scales are removed. The fleshy, central parts of the bulb are retained.[2][6]
-
Slicing and Drying: The bulbs are cut into thin transverse slices. These slices are then dried either in direct sunlight or using artificial heat. During this process, the material can lose up to 80% of its initial weight.[6]
-
Storage: The dried slices must be stored in airtight and moisture-proof containers to prevent degradation and preserve activity.[6]
Laboratory Extraction and Isolation Workflow
The following protocol is a generalized methodology based on established phytochemical techniques for isolating cardiac glycosides.[9][11][14]
Methodology:
-
Extraction: The powdered, dried bulb material is subjected to cold extraction with an alcohol, typically methanol (B129727) or ethanol, as glycosides are readily soluble in these solvents.[9][11] The mixture is macerated for a prolonged period to ensure complete extraction.
-
Filtration and Concentration: The resulting mixture is filtered to remove the solid plant material. The filtrate, containing the dissolved glycosides, is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]
-
Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography over a silica (B1680970) gel stationary phase. Elution is performed using a solvent gradient of increasing polarity (e.g., a chloroform-methanol system) to separate the mixture into fractions of varying polarity.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the desired cardiac glycosides.[10] Specific spray reagents can be used for visualization.
-
High-Performance Liquid Chromatography (HPLC): Fractions rich in this compound are further purified using preparative HPLC to isolate the pure compounds, such as this compound A.[14]
-
-
Identification and Characterization: The identity and purity of the isolated compounds are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR).[9]
Experimental Protocol: Chemical Test for this compound A
A qualitative chemical test can be used for the preliminary identification of this compound A.[2]
-
Dissolve a small amount of the isolated compound in acetic anhydride.
-
Carefully add a few drops of concentrated sulfuric acid (H₂SO₄).
-
Observation: A positive result is indicated by an initial red color, which gradually changes to blue and finally to a bluish-green color.[2]
Signaling Pathway and Mechanism of Action
This compound A exerts its cardiotonic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the plasma membrane of cardiac muscle cells (cardiomyocytes).[15] This inhibition leads to a cascade of events that ultimately increases the force of cardiac contraction.
Mechanism Details:
-
Inhibition of Na+/K+-ATPase: this compound A binds to and inhibits the Na+/K+-ATPase pump.[15]
-
Increased Intracellular Sodium: The inhibition of this pump causes an increase in the intracellular concentration of sodium ions (Na+).
-
Effect on Na+/Ca2+ Exchanger: The elevated intracellular Na+ concentration reduces the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+) from the cell.
-
Increased Intracellular Calcium: This leads to a net increase in the intracellular Ca2+ concentration.[15]
-
Enhanced Contractility: The higher concentration of intracellular Ca2+ increases the amount of calcium available to bind to the myofilament protein troponin C, which enhances the interaction between actin and myosin, resulting in a stronger force of contraction (positive inotropic effect).[15]
References
- 1. Drimia maritima - Wikipedia [en.wikipedia.org]
- 2. European Squill-Urginea maritima (L.) Baker (Scilla maritima L.) family Liliaceae [epharmacognosy.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Drimia maritima - Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. yourarticlelibrary.com [yourarticlelibrary.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. This compound A | C36H52O13 | CID 441870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ikprress.org [ikprress.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. academicjournals.org [academicjournals.org]
- 12. This compound [drugfuture.com]
- 13. drugs.com [drugs.com]
- 14. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cardiotonicity Assessment of Scillaren
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaren, a cardiac glycoside of the bufadienolide type, and its active aglycone, proscillaridin (B1679727) A, are known for their cardiotonic (positive inotropic) effects. These compounds have been historically used in the treatment of heart failure. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This application note provides detailed protocols for assessing the in vitro cardiotonicity of this compound, with a focus on its effects on intracellular calcium dynamics in cardiomyocytes.
The assessment of cardiotonicity is a critical step in both drug discovery and safety pharmacology. In vitro assays using cultured cardiomyocytes, particularly human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer a physiologically relevant and high-throughput platform for evaluating the effects of compounds on cardiac function. These assays can provide valuable insights into a compound's potential to modulate cardiac contractility and identify potential pro-arrhythmic risks.
Mechanism of Action
This compound and other cardiac glycosides exert their cardiotonic effects through a well-established signaling pathway.[1][2] The inhibition of the Na+/K+-ATPase pump on the cardiomyocyte membrane leads to an accumulation of intracellular sodium ions (Na+).[2] This increase in intracellular Na+ alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing a reduction in calcium (Ca2+) efflux from the cell. The resulting increase in intracellular Ca2+ concentration leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR). Upon subsequent action potentials, the SR releases a larger amount of Ca2+, leading to a more forceful contraction of the myocyte, which is the basis of the positive inotropic effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cardiotonicity.
Caption: Experimental workflow for in vitro cardiotonicity assay.
Data Presentation
The following tables summarize the expected quantitative data from in vitro cardiotonicity assays of cardiac glycosides. Note that specific values for this compound may need to be determined empirically, and the data for ouabain (B1677812) and digoxin (B3395198) are provided for reference.
Table 1: Inhibitory Potency of Cardiac Glycosides on Na+/K+-ATPase
| Compound | Cell/Tissue Type | IC50 (nM) | Reference |
| Ouabain | MDA-MB-231 cells | 89 | [3] |
| Ouabain | A549 cells | 17 | [3] |
| Digoxin | MDA-MB-231 cells | ~164 | [3] |
| Digoxin | A549 cells | 40 | [3] |
| This compound/Proscillaridin A | Cardiomyocytes | To be determined |
Table 2: Expected Effects of this compound on Cardiomyocyte Calcium Transients
| Concentration Range | Effect on Calcium Transient Amplitude | Effect on Calcium Transient Duration (CTD90) | Other Observations |
| Low (nM range) | Increase | Minimal change to slight increase | Positive inotropic effect |
| Mid (nM to low µM range) | Significant Increase | Potential for prolongation | Increased risk of early afterdepolarizations (EADs) |
| High (µM range) | Decrease followed by cessation | Significant prolongation, followed by arrhythmia | Cytotoxicity, fibrillation-like arrhythmia |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Transients in hiPSC-Cardiomyocytes
Objective: To measure the effect of this compound on intracellular calcium transients in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
hiPSC-derived cardiomyocytes
-
Culture medium for hiPSC-CMs
-
96-well, black, clear-bottom plates
-
This compound (or Proscillaridin A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Tyrode's solution (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4)
-
High-content imaging system or fluorescence microscope with kinetic reading capabilities
Procedure:
-
Cell Culture:
-
Plate hiPSC-CMs in 96-well, black, clear-bottom plates at a suitable density to form a confluent, spontaneously beating monolayer.
-
Culture the cells according to the manufacturer's instructions, typically for 7-14 days, to allow for maturation and development of stable electrophysiological properties.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in Tyrode's solution.
-
Aspirate the culture medium from the wells and wash once with Tyrode's solution.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with fresh Tyrode's solution to remove excess dye.
-
Add fresh, pre-warmed Tyrode's solution to each well and allow the cells to equilibrate for 15-30 minutes before imaging.
-
-
Image Acquisition:
-
Place the 96-well plate on the stage of a high-content imaging system or fluorescence microscope equipped for kinetic measurements.
-
Acquire baseline recordings of spontaneous calcium transients for 30-60 seconds. Typical acquisition rates are 20-100 frames per second.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Tyrode's solution. A typical concentration range to test for cardiac glycosides is from 1 nM to 10 µM.
-
Add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO in Tyrode's solution).
-
-
Post-Treatment Recording:
-
After a 15-30 minute incubation with this compound, acquire post-treatment recordings of calcium transients for 30-60 seconds.
-
Data Analysis:
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or clusters of cells.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI for each frame of the recording.
-
Baseline Correction: Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to obtain ΔF/F0.
-
Parameter Extraction: From the ΔF/F0 traces, extract key parameters of the calcium transients:
-
Amplitude: The peak ΔF/F0 value, indicating the amount of calcium released.
-
Peak Frequency (Beat Rate): The number of transients per minute.
-
Time to Peak: The time from the start of the upstroke to the peak of the transient.
-
Calcium Transient Duration (CTD): The duration of the transient at 50% or 90% of the peak amplitude (CTD50 or CTD90).
-
Decay Rate (Tau): The rate at which the calcium concentration returns to baseline.
-
-
Dose-Response Analysis: Plot the change in these parameters as a function of this compound concentration to determine the dose-response relationship.
Protocol 2: In Vitro Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
ATP solution
-
This compound
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Add the purified Na+/K+-ATPase enzyme to each well and incubate for 10-15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP to each well to a final concentration of 1-2 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction by adding the phosphate detection reagent.
-
Allow color to develop according to the reagent manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green) using a microplate reader. The absorbance is proportional to the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of Na+/K+-ATPase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for the in vitro assessment of the cardiotonic effects of this compound. The measurement of intracellular calcium transients in hiPSC-cardiomyocytes is a highly relevant and sensitive method for characterizing the positive inotropic and potential pro-arrhythmic effects of cardiac glycosides. The Na+/K+-ATPase inhibition assay provides a direct measure of the compound's activity on its primary molecular target. By combining these assays, researchers can gain a comprehensive understanding of the cardiotonic profile of this compound, aiding in drug development and cardiac safety assessment.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Scillaren in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaren, a cardiac glycoside derived from the sea squill (Drimia maritima), belongs to a class of compounds that have been used for centuries in the treatment of heart failure. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in enhanced cardiac contractility (positive inotropy).[1][2][3][4] While this compound itself has been less extensively studied in modern preclinical heart failure research compared to digoxin (B3395198) or digitoxin, its active aglycone, proscillaridin (B1679727) A, and other cardiac glycosides provide a strong basis for designing and interpreting studies with this compound.
These application notes provide an overview of relevant animal models, experimental protocols, and potential signaling pathways to investigate the therapeutic potential of this compound and its derivatives in the context of heart failure. Due to the limited availability of direct in vivo data for this compound in heart failure models, this document draws upon data from studies on the closely related compound proscillaridin A and other well-characterized cardiac glycosides like digoxin and ouabain (B1677812) to provide a comprehensive guide.
Animal Models of Heart Failure
The choice of animal model is critical for studying the effects of therapeutic agents on heart failure and should be aligned with the specific research question. Rodent models are frequently used due to their cost-effectiveness, well-characterized physiology, and the availability of genetic modifications.[5]
1. Myocardial Infarction (MI) Model (Rat)
This model mimics heart failure resulting from ischemic heart disease, a common cause in humans.[6]
-
Induction: Permanent ligation of the left anterior descending (LAD) coronary artery. This procedure leads to infarction of the left ventricular free wall.[6]
-
Pathophysiology: Over time, the heart undergoes adverse remodeling, characterized by ventricular dilation, cardiomyocyte hypertrophy, and fibrosis, leading to systolic dysfunction. A significant reduction in ejection fraction is typically observed 4 to 8 weeks post-MI.[7]
-
Relevance: This model is highly relevant for studying drugs that may prevent or reverse post-MI remodeling and improve cardiac function.
2. Pressure Overload-Induced Hypertrophy and Heart Failure (Mouse/Rat)
This model replicates heart failure caused by chronic pressure overload, such as that seen in hypertension or aortic stenosis.
-
Induction: Transverse aortic constriction (TAC) in mice or aortic banding in rats. A ligature is placed around the transverse aorta, increasing the afterload on the left ventricle.[5]
-
Pathophysiology: The heart initially compensates with concentric hypertrophy. Prolonged pressure overload leads to decompensated hypertrophy, fibrosis, and eventual heart failure.[5][8]
-
Relevance: Useful for investigating therapies aimed at preventing the transition from compensated hypertrophy to heart failure.
3. Drug-Induced Cardiomyopathy (Rat)
This model uses cardiotoxic drugs to induce heart failure.
-
Induction: Repeated administration of drugs like isoproterenol (B85558) (a β-adrenergic agonist) or doxorubicin (B1662922) (an anthracycline). Isoproterenol induces cardiomyocyte hypertrophy and necrosis, leading to fibrosis and cardiac dysfunction.
-
Pathophysiology: Mimics dilated cardiomyopathy with significant systolic dysfunction.
-
Relevance: A non-invasive method to induce heart failure, suitable for high-throughput screening of potential therapeutics.
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Rats by LAD Ligation
-
Animal Preparation: Anesthetize male Wistar or Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Intubate and ventilate the animal.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Gently exteriorize the heart and ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Post-operative Care: Close the chest in layers, evacuate air from the thoracic cavity, and allow the animal to recover on a heating pad. Administer analgesics as required.
-
Confirmation of Heart Failure: Heart failure typically develops over several weeks. Echocardiography is performed at baseline and at desired time points post-surgery (e.g., 4 and 8 weeks) to assess cardiac function.[7]
Protocol 2: Administration of Cardiac Glycosides
This compound/Proscillaridin A can be administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage. The choice of route and dose will depend on the specific compound's pharmacokinetic properties and the study design.
Example Protocol for Chronic Ouabain Administration in a Rat MI Model: [9]
-
Animal Model: Induce myocardial infarction in Wistar rats as described in Protocol 1.
-
Treatment Initiation: Three weeks post-MI, begin treatment with ouabain.
-
Administration:
-
Continuous Infusion: Implant osmotic minipumps for continuous subcutaneous delivery of ouabain (e.g., 14.4 mg/kg/day) for two weeks.[9]
-
Intermittent Injection: Administer ouabain once daily via subcutaneous injection.
-
-
Control Groups: Include sham-operated rats and MI rats receiving vehicle.
-
Outcome Assessment: At the end of the treatment period, perform hemodynamic measurements and echocardiography to assess cardiac function.
Data Presentation: Expected Effects of Cardiac Glycosides in Heart Failure Models
Table 1: Effects of Chronic Digoxin Treatment on a Rabbit Model of Aortic Regurgitation-Induced Heart Failure [10]
| Parameter | Sham | Heart Failure (Control) | Heart Failure + Digoxin |
| Left Ventricular End-Diastolic Pressure (mmHg) | Normal | Increased (p < 0.05 vs. Sham) | Decreased (p < 0.05 vs. HF Control) |
| Cardiac Output | Normal | Decreased (p < 0.05 vs. Sham) | No significant difference from Sham |
| LV End-Diastolic Diameter | Normal | Increased (p < 0.05 vs. Sham) | No significant difference from Sham |
| LV End-Systolic Diameter | Normal | Increased (p < 0.05 vs. Sham) | No significant difference from Sham |
| Myocardial β-adrenergic Receptor Number (fmol/mg protein) | 69.9 ± 12.3 | 28.8 ± 7.9 (p < 0.05 vs. Sham) | 39.9 ± 9.8 (p < 0.05 vs. HF Control) |
Table 2: Effects of Continuous Ouabain Treatment on a Rat Model of Myocardial Infarction [9]
| Parameter | Sham | Myocardial Infarction (Control) | Myocardial Infarction + Ouabain |
| Basal Cardiac Output (ml/min) | Normal | Decreased | Significantly Improved |
| Maximal Cardiac Output (ml/min) | Normal | Decreased | Significantly Improved (134 ± 7) |
| Total Peripheral Resistance (TPR) | Normal | Increased | Normalized |
Signaling Pathways
The primary mechanism of action of this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase. However, emerging evidence suggests that these compounds can also modulate other signaling pathways, which may contribute to their therapeutic effects or toxicity.
Primary Signaling Pathway: Na+/K+-ATPase Inhibition and Calcium Handling
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This reduces the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a decrease in calcium efflux and an increase in intracellular calcium concentration. The elevated cytosolic calcium is taken up by the sarcoplasmic reticulum and subsequently released during each action potential, leading to enhanced myocardial contractility.
Potential Downstream and Alternative Signaling Pathways
Research on proscillaridin A and ouabain suggests that cardiac glycosides can influence other signaling pathways that are relevant to cardiac hypertrophy and failure.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the effects of this compound in an animal model of heart failure.
Conclusion
While direct experimental data on this compound in contemporary heart failure animal models is limited, the well-established pharmacology of cardiac glycoses provides a solid framework for investigation. The protocols and expected outcomes outlined in these application notes, based on studies with proscillaridin A, digoxin, and ouabain, offer a valuable starting point for researchers aiming to elucidate the therapeutic potential of this compound in heart failure. Future studies should focus on generating specific in vivo data for this compound to confirm its efficacy and further explore its molecular mechanisms of action in the context of cardiac disease.
References
- 1. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Na, K-ATPase in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat infarct model of myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of chronic digoxin on beta-adrenergic receptors in rabbits with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scillaren Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scillaren is a cardiac glycoside derived from plants of the Urginea (formerly Scilla) genus, such as Urginea maritima[1][2]. It is a mixture of glycosides, primarily this compound A and this compound B[3]. This compound A is the more active and crystalline component[2]. Its primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase enzyme, which leads to increased intracellular calcium concentrations and consequently, enhanced cardiac contractility[1]. Due to its biological activity, this compound and its derivatives are utilized in cardiovascular research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for laboratory use.
Compound Data and Physical Properties
A summary of the key quantitative data for this compound A, the primary component of this compound, is presented below.
| Property | Value | Reference(s) |
| CAS Number | 124-99-2 | [4][5][6] |
| Molecular Formula | C₃₆H₅₂O₁₃ | [4][5] |
| Molecular Weight | 692.79 g/mol | [3][4][5] |
| Appearance | Solid powder | [4] |
| Purity | Typically >98% or ≥90% (refer to Certificate of Analysis) | [4][5] |
| Solubility | Soluble in DMSO. Also soluble in methanol (B129727) and ethanol. Sparingly soluble in water. Practically insoluble in chloroform (B151607) and ether. | [3][4] |
| Solid Storage | Short-term (days to weeks): 0 - 4 °C, dry and dark. Long-term (months to years): -20 °C, dry and dark. | [4][5] |
| Solution Storage | Short-term (days to weeks): 0 - 4 °C. Long-term (months): -20 °C. | [4] |
| Shelf Life | >3 years if stored properly as a solid. | [4] |
Safety and Handling Precautions
This compound is classified as toxic and requires careful handling.
-
Hazard Classification: Toxic if swallowed[7][8]. The signal word for this compound is "Danger"[5][7].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves when handling the compound[7].
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[7]. Avoid contact with skin and eyes[7].
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations for toxic chemicals.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound A powder (CAS: 124-99-2)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
Methodology:
-
Pre-Preparation:
-
Bring the this compound A container to room temperature before opening to prevent moisture condensation.
-
Ensure all equipment is clean and dry. It is recommended to use sterile materials to prevent contamination of the stock solution.
-
-
Calculating the Required Mass:
-
To prepare a stock solution of a specific concentration, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 692.79 g/mol / 1000 = 6.93 mg
-
-
Weighing the Compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh the calculated amount of this compound A powder (e.g., 6.93 mg) using a spatula. Handle the powder inside a fume hood.
-
-
Dissolving the Compound:
-
Transfer the weighed this compound A powder into an appropriately sized, labeled amber vial or microcentrifuge tube. Using amber vials is recommended to protect the solution from light[9].
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 6.93 mg) to the vial.
-
Cap the vial securely.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution for 1-2 minutes until the this compound A powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles persist, gentle warming in a water bath (not exceeding 37°C) or brief sonication may aid dissolution.
-
-
Storage and Aliquoting:
-
For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Store the stock solution at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks)[4]. Ensure vials are tightly sealed to prevent solvent evaporation and water absorption.
-
Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and your initials.
-
Workflow Visualization
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. This compound [drugfuture.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound A = 90 LC/MS-ELSD, = 90 LC/MS-ELSD 124-99-2 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
- 8. This compound A | C36H52O13 | CID 441870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols: Measuring Na+/K+-ATPase Inhibition by Scillaren
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium/Potassium-ATPase (Na+/K+-ATPase), or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It establishes and maintains the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell for every two K+ ions moved into the cell, a process driven by the hydrolysis of ATP.[1] This ion transport is fundamental for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.
Scillaren, a cardiac glycoside derived from plants of the genus Scilla, is a potent inhibitor of Na+/K+-ATPase.[2][3] Like other cardiac glycosides, this compound exerts its effects by binding to the α-subunit of the Na+/K+-ATPase, thereby inhibiting its enzymatic activity.[4] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[2] Due to its role as a Na+/K+-ATPase inhibitor, this compound and related compounds are of significant interest in cardiovascular medicine and oncology research.[5]
These application notes provide detailed protocols for measuring the inhibition of Na+/K+-ATPase by this compound, enabling researchers to accurately determine its potency and elucidate its mechanism of action.
Data Presentation: Inhibitory Potency of Cardiac Glycosides
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a Na+/K+-ATPase inhibitor. While the specific IC50 for this compound can vary depending on the experimental conditions (e.g., tissue source, enzyme purity, and assay components), the following table provides a summary of reported IC50 values for other well-characterized cardiac glycosides to serve as a reference.
| Cardiac Glycoside | Na+/K+-ATPase Isoform/Source | IC50 (nM) | Reference |
| Ouabain (B1677812) | MDA-MB-231 cells | 89 | [6] |
| Ouabain | A549 cells | 17 | [6] |
| Digoxin | MDA-MB-231 cells | ~164 | [6] |
| Digoxin | A549 cells | 40 | [6] |
Note: The IC50 values can be influenced by the specific α-subunit isoform of the Na+/K+-ATPase and the concentration of potassium ions in the assay medium.
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric method to determine the inhibitory activity of this compound on Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials and Reagents:
-
Na+/K+-ATPase enzyme preparation (e.g., purified from porcine cerebral cortex or commercially available)
-
This compound
-
Ouabain (as a positive control for complete inhibition)
-
ATP (Adenosine 5'-triphosphate)
-
Tris-HCl buffer
-
NaCl
-
KCl
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Malachite green or other phosphate detection reagent
-
Phosphate standard solution
-
Microplate reader
-
96-well microplates
Assay Buffer Preparation:
Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, and 5 mM MgCl2.
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in the assay buffer to achieve a range of final concentrations for determining the dose-response curve.
-
Reaction Setup:
-
Total ATPase activity wells: Add 50 µL of assay buffer.
-
Non-specific ATPase activity wells: Add 50 µL of a high concentration of ouabain (e.g., 1 mM) to completely inhibit Na+/K+-ATPase activity.
-
Test wells: Add 50 µL of the various this compound dilutions.
-
-
Enzyme Addition: Add 25 µL of the Na+/K+-ATPase enzyme preparation (diluted in assay buffer) to all wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of ATP solution (to a final concentration of 1-5 mM) to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding 50 µL of cold 10% (w/v) TCA to each well.
-
Phosphate Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add 100 µL of the phosphate detection reagent (e.g., a solution of ammonium molybdate and malachite green) to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the chosen detection reagent (e.g., 620-660 nm) using a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi in each well.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the activity in the ouabain-containing wells (non-specific ATPase activity) from the total ATPase activity.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 3. Proscillaridin | C30H42O8 | CID 5284613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Scillaren: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of scillaren, a cardiac glycoside with demonstrated anticancer properties, in various cancer cell lines. Detailed protocols for cytotoxicity assays, data interpretation, and key signaling pathways affected by related compounds are presented to facilitate research and development of this compound as a potential cancer therapeutic.
Introduction
This compound, a cardiac glycoside derived from plants of the Scilla genus, has garnered interest in oncology for its potential cytotoxic effects against cancer cells. A critical parameter for evaluating the efficacy of any potential anticancer compound is its IC50 value, which quantifies the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. This application note outlines the necessary protocols to accurately determine the IC50 of this compound in adherent cancer cell lines and provides insights into its potential mechanisms of action.
Data Presentation: IC50 Values of the Related Cardiac Glycoside Proscillaridin (B1679727) A in Various Cancer Cell Lines
While specific IC50 data for this compound is not widely available in the public domain, the closely related cardiac glycoside, proscillaridin A, has been studied more extensively. The following table summarizes the reported IC50 values for proscillaridin A across a range of cancer cell lines, offering a valuable reference for expected potency.
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Leukemia | MOLT-4 | 2.3 nM | 48 hours | [1] |
| Leukemia | NALM-6 | 3 nM | 48 hours | [1] |
| MYC-transformed Fibroblasts | - | 70 nM | 48 hours | [1] |
| Rhabdomyosarcoma | RD | ~5 nM | 48 hours | [2] |
| Non-Small Cell Lung Cancer | PC9 | Varies with time | 24, 48, 72 hours | [3] |
| Non-Small Cell Lung Cancer | PC9IR | Varies with time | 24, 48, 72 hours | [3] |
| Non-Small Cell Lung Cancer | H1975 | Varies with time | 24, 48, 72 hours | [3] |
| Non-Small Cell Lung Cancer | A549 | Varies with time | 24, 48, 72 hours | [3] |
| Glioblastoma | GBM6 | 0.05 µM | 72 hours | [4] |
| Glioblastoma | GBM9 | 0.05 µM | 72 hours | [4] |
Experimental Protocols
A detailed methodology for determining the IC50 of this compound using a common colorimetric method, the MTT assay, is provided below. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or Proscillaridin A)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Mechanism of Action and Signaling Pathways
Proscillaridin A, and likely this compound, exerts its anticancer effects through multiple mechanisms. A key action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream events culminating in apoptosis.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in cancer cells.
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular calcium, which in turn activates AMP-activated protein kinase (AMPK).[6] Activated AMPK can inhibit the mTOR pathway, a key regulator of cell growth and proliferation.[6] Furthermore, proscillaridin A has been shown to suppress the activation of STAT3, a transcription factor that promotes cell survival and proliferation.[7] This inhibition may be mediated by an increase in the expression of SHP-1, a phosphatase that dephosphorylates and inactivates STAT3, and by a decrease in the phosphorylation of Src, an upstream activator of STAT3.[7] The increase in intracellular calcium also leads to the upregulation of Death Receptor 4 (DR4), promoting apoptosis.[6]
Conclusion
The protocols and data presented in this application note provide a solid foundation for researchers to investigate the anticancer properties of this compound. By accurately determining its IC50 in various cancer cell lines and understanding its molecular mechanisms, the potential of this compound as a novel therapeutic agent can be further elucidated. The provided information on the related compound proscillaridin A serves as a valuable starting point for these investigations.
References
- 1. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Scillaren A Powder
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide comprehensive instructions for the safe handling, storage, and preparation of scillaren A powder to ensure the integrity of the compound and the safety of laboratory personnel.
Product Information and Physical Properties
This compound A is a crystalline steroidal glycoside derived from Scilla maritima. It is imperative to handle this compound with care due to its toxicity.
| Property | Value | Citations |
| CAS Number | 124-99-2 | [1][2][3] |
| Molecular Formula | C₃₆H₅₂O₁₃ | [1][3][4] |
| Molecular Weight | 692.79 g/mol | [1][4] |
| Appearance | Solid powder | [5] |
| Purity | ≥90% (LC/MS-ELSD) | [1] |
| Melting Point | 193-194 °C (in Ethanol, 96%) | [3] |
Hazard Identification and Safety Precautions
This compound A is classified as acutely toxic if swallowed.[6] Strict adherence to safety protocols is mandatory.
2.1 GHS Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | GHS06 |
(Data sourced from multiple safety data sheets)[1][6]
2.2 Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound A powder:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Protects against airborne powder and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of properly. |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded or if dust formation is likely. |
| Body Protection | Lab coat or fire/flame resistant and impervious clothing | Prevents skin exposure and contamination of personal clothing. |
(Based on recommended safety procedures)[6]
Handling and Storage Protocols
3.1 Handling Guidelines
-
Always handle this compound A in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Prevent contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where this compound A is handled.[6]
-
Wash hands thoroughly after handling.[6]
-
Use non-sparking tools to prevent electrostatic discharge.[6]
3.2 Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound A.
| Form | Storage Temperature | Duration | Container | Conditions | Citations |
| Powder | -20°C | Long-term (months to years) | Tightly closed, light-resistant container | Dry, dark, and well-ventilated place | [1][5][7] |
| 0-4°C | Short-term (days to weeks) | Tightly closed, light-resistant container | Dry, dark, and well-ventilated place | [5] | |
| Stock Solution | -20°C or -80°C | Long-term (months to a year) | Tightly sealed vials | Protect from light | [5][7] |
| 0-4°C | Short-term (days to weeks) | Tightly sealed vials | Protect from light | [5] |
Experimental Protocols
4.1 Protocol for Reconstitution of this compound A Powder
This protocol outlines the steps for preparing a stock solution of this compound A.
Materials:
-
This compound A powder
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, amber glass vials or tubes with tight-fitting caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the this compound A powder vial to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of this compound A powder using an analytical balance.
-
Carefully transfer the powder to a sterile vial.
-
Add the calculated volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Clearly label each vial with the compound name, concentration, date, and solvent used.
4.2 Solubility Data
| Solvent | Solubility | Citations |
| DMSO | Soluble | [5] |
| Methanol | 1 in 80 parts | [8] |
| Alcohol | 1 in 350 parts | [8] |
| Diluted Alcohol (4:1 ethanol:water) | 1 in 40 parts | [8] |
| Water | Sparingly soluble | [8] |
| Chloroform | Practically insoluble | [8] |
| Ether | Practically insoluble | [8] |
First Aid and Spill Management
5.1 First Aid Measures
| Exposure Route | First Aid Procedure | Citations |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately. Rinse mouth. Do not induce vomiting. | [6] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [6] |
5.2 Spill Management
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Wear appropriate PPE.
-
Sweep up the spilled solid material and place it in a suitable container for disposal.
-
Dispose of the waste in accordance with local, state, and federal regulations.[6]
Visual Workflow and Pathway Diagrams
Caption: Workflow for Safe Handling and Reconstitution of this compound A Powder.
Caption: Logical Relationships in this compound A Safety and Emergency Protocols.
References
Scillaren Dosage Calculation for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaren is a cardiac glycoside composed of the aglycone proscillaridin (B1679727) A and a disaccharide. Historically used in the treatment of heart failure, this compound and other cardiac glycosides have garnered renewed interest for their potential as anti-cancer agents.[1] Like other members of its class, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane enzyme essential for maintaining cellular ion gradients.[2][3] This inhibition leads to a cascade of downstream signaling events, impacting cellular processes such as proliferation, apoptosis, and metastasis.[4]
These application notes provide a comprehensive guide for researchers planning in vivo experiments with this compound, with a particular focus on its application in oncology studies. The protocols and dosage calculations outlined below are intended to serve as a starting point for study design and should be adapted based on the specific experimental goals, animal model, and institutional guidelines.
Data Presentation: In Vivo Dosage of Proscillaridin A (this compound Aglycone)
The majority of recent in vivo research has utilized proscillaridin A, the active aglycone of this compound. The following table summarizes reported dosages from murine cancer models.
| Animal Model | Cancer Type | Compound | Route of Administration | Dosage | Treatment Duration | Outcome |
| Nude Mice | Glioblastoma (Xenograft) | Proscillaridin A | Intraperitoneal (IP) | 5 mg/kg | 21 days | Significantly reduced tumor volume. |
| Nude Mice | Lung Cancer (Xenograft) | Proscillaridin A | Intraperitoneal (IP) | 3 mg/kg | 21 days | Significantly suppressed tumor growth. |
| Nude Mice | Pancreatic Cancer (Xenograft) | Proscillaridin A | Intraperitoneal (IP) | 6.5 mg/kg | Every 2 days until endpoint | Reduced mean tumor volume. |
| Nude Mice | Osteosarcoma (Xenograft) | Proscillaridin A | Intraperitoneal (IP) | Not specified in abstract | Not specified in abstract | Inhibited tumor growth and lung metastasis.[4] |
Dosage Calculation and Considerations
Calculating the appropriate dosage for in vivo experiments is critical for obtaining meaningful results while ensuring animal welfare. The following sections detail key considerations for this compound.
Toxicity and LD50
| Compound | Animal Model | Route of Administration | LD50 |
| Scilliroside | Mouse | Oral | 0.35 - 0.44 mg/kg[5][6][7] |
| Scilliroside | Mouse | Subcutaneous | 0.471 mg/kg[8] |
Note: The reported therapeutic doses for proscillaridin A in cancer models (3-6.5 mg/kg) are significantly higher than the acute oral LD50 of scilliroside. This discrepancy may be due to differences in compound structure, route of administration (IP vs. oral), and the fact that rodents are known to be relatively resistant to the cardiotoxic effects of cardiac glycosides compared to other species.[1] It is crucial to begin with low doses and perform dose-escalation studies to determine the maximum tolerated dose (MTD) for the specific animal model and experimental conditions.
Allometric Scaling
Allometric scaling is a method used to estimate equivalent doses between different species based on body surface area or metabolic rate.[1][3] This can be a useful starting point when extrapolating from data in other species, or for estimating a human equivalent dose (HED).
The formula for converting a dose from a test animal to a human equivalent dose is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
For converting between animal species, the following formula can be used:
Dose in Species B (mg/kg) = Dose in Species A (mg/kg) x (Weight of Species A (kg) / Weight of Species B (kg))^0.25
These calculations provide an estimate and should always be followed by in-house tolerability and efficacy studies.
Experimental Protocols
The following is a generalized protocol for an in vivo anti-cancer study using this compound (proscillaridin A) in a murine xenograft model.
Materials
-
Proscillaridin A (or this compound)
-
Sterile vehicle for dissolution (e.g., DMSO, saline, polyethylene (B3416737) glycol)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Sterile syringes and needles
-
Animal balance
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents (as per approved animal protocol)
Procedure
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor animals daily for signs of tumor growth.
-
Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize animals into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of proscillaridin A in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the final desired concentration with a sterile vehicle. The final concentration of the solvent should be non-toxic to the animals.
-
Administer the prepared solution to the mice via the chosen route (e.g., intraperitoneal injection). The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Monitor animal weight and overall health 2-3 times per week.
-
Continue treatment for the predetermined duration (e.g., 21 days).
-
The experiment should be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines, or if animals in the treatment group show signs of significant toxicity (e.g., >20% weight loss, severe lethargy).
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound's primary target is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger.[2] This disruption of ion homeostasis activates various downstream signaling pathways, including the Src kinase and the Epidermal Growth Factor Receptor (EGFR) cascade, ultimately impacting cell survival and proliferation.[5]
Caption: this compound's signaling cascade.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-cancer efficacy of this compound.
Caption: Workflow for in vivo this compound efficacy study.
References
- 1. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 2. Cardiac glycoside toxicity in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Proscillaridin A induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - SCILLIROSIDE [extoxnet.orst.edu]
- 6. Scilliroside (507-60-8) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Scilliroside | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using Scillaren
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Scillaren A is a cardiac glycoside derived from plants such as Drimia maritima (sea squill).[1] Like other cardiotonic steroids, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] This inhibition leads to a cascade of downstream effects, making this compound and related compounds intriguing candidates for drug discovery, particularly in oncology. High-throughput screening (HTS) provides a powerful platform to investigate the therapeutic potential of this compound across large compound libraries and diverse cell lines.
Mechanism of Action
The inhibition of the Na+/K+-ATPase α1 subunit by this compound initiates a signaling cascade that is central to its biological activity. This process involves:
-
Ion Gradient Disruption: Inhibition of the pump leads to an increase in intracellular sodium concentration.
-
Calcium Influx: The altered sodium gradient affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium levels.
-
Signal Transduction: The Na+/K+-ATPase also functions as a signal transducer. Its interaction with this compound can activate signaling pathways including c-Src kinase, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/ERK pathway. This signaling can also stimulate the generation of reactive oxygen species (ROS).
Recent studies and HTS campaigns have identified various cardiac glycosides as potent inhibitors of cancer cell growth, highlighting their potential as anticancer agents.[3]
Signaling Pathway Visualization
The binding of this compound to the Na+/K+-ATPase triggers a complex signaling cascade, impacting multiple cellular processes. The diagram below illustrates this key pathway.
Caption: this compound inhibits Na+/K+-ATPase, leading to Ca2+ influx and activation of downstream signaling.
Application: Anticancer Drug Screening
This compound and other cardiac glycosides have demonstrated potent cytotoxic effects against various cancer cell lines. Their ability to induce apoptosis and inhibit proliferation makes them suitable for HTS campaigns aimed at identifying novel anticancer therapeutics. A common application is to screen this compound against a panel of cancer cell lines to determine its potency (IC50) and selectivity.
Quantitative Data Summary
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Proscillaridin A | HCT-116 | Colon Carcinoma | ~1.5 - 8.9 |
| SW620 | Colon Carcinoma | ~1.5 - 8.9 | |
| K-562 | Leukemia | ~1.5 - 8.9 | |
| Proscillaridin A | A549 | Lung Adenocarcinoma | Induces apoptosis |
| Ouabain | CHO-K1 | Hamster Ovary | 94 (30 min) |
Note: Data for Proscillaridin A is used as a proxy to demonstrate the potential potency range for this compound A.
A key metric for validating the quality of an HTS assay is the Z'-factor. An HTS assay developed for Na+/K+-ATPase using nonradioactive rubidium ion uptake reported a Z'-factor higher than 0.7, indicating an excellent assay suitable for screening.[2]
Experimental Protocols
Two primary HTS protocols are presented: a direct enzymatic assay targeting Na+/K+-ATPase and a cell-based cytotoxicity assay to measure the phenotypic effect of this compound.
Protocol 1: High-Throughput Na+/K+-ATPase Enzymatic Assay
This protocol is designed to directly measure the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution (e.g., 1 mM)
-
This compound A (and other test compounds)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplates (clear, flat-bottom)
-
Microplate reader (absorbance at ~620-660 nm)
Procedure:
-
Compound Plating: Dispense 50 nL of this compound (or control compounds) in DMSO into the wells of a 384-well plate using an acoustic liquid handler. Prepare a dose-response curve by serial dilution.
-
Enzyme Preparation: Prepare a solution of Na+/K+-ATPase in cold assay buffer at a pre-determined optimal concentration.
-
Enzyme Addition: Add 10 µL of the enzyme solution to each well of the compound plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the ATP solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination & Detection: Add 20 µL of the phosphate detection reagent to each well. This will stop the reaction and initiate color development.
-
Signal Reading: Incubate for an additional 15-30 minutes at room temperature to allow the color to stabilize. Measure the absorbance at 620-660 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to positive (e.g., Ouabain) and negative (DMSO) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: High-Throughput Cell-Based Cytotoxicity Assay
This protocol assesses the effect of this compound on the viability of cancer cells using a luminescence-based readout that measures intracellular ATP levels (an indicator of metabolically active cells).
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma or HCT-116 colon carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound A
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
384-well, white, solid-bottom cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at an optimized density (e.g., 1,000 - 5,000 cells/well) in 40 µL of culture medium. Incubate overnight (16-24 hours) at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of this compound solution in DMSO at various concentrations to the cell plates. Include wells with a positive control (e.g., staurosporine) and negative control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the ATP-based viability reagent to room temperature.
-
Lysis and Signal Generation: Add 20 µL of the viability reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Calculate the percent viability and determine the IC50 value for this compound.
HTS Workflow Visualization
The following diagram outlines a typical workflow for a cell-based high-throughput screening campaign using this compound.
Caption: A standard workflow for a cell-based HTS assay, from preparation to data analysis.
References
Application Notes and Protocols for the Quantification of Scillaren in Biological Samples
Introduction
Scillaren, a cardiac glycoside derived from plants of the Urginea maritima (squill) species, is a potent inhibitor of the Na+/K+-ATPase enzyme.[1] This mechanism of action leads to an increase in intracellular calcium, enhancing cardiac muscle contractility, which has made it a subject of interest for managing heart conditions like congestive heart failure and atrial fibrillation.[1][2] Furthermore, recent studies have identified this compound as a potential anticancer agent, capable of inducing immunogenic cell death. Given its narrow therapeutic index and potential for toxicity, the accurate quantification of this compound and its metabolites in biological matrices such as plasma and urine is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1]
This document provides detailed application notes and protocols for the quantification of this compound in biological samples using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are preferred for their high specificity and sensitivity.[[“]]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying compounds in complex mixtures.[4] For this compound analysis, a reversed-phase HPLC method coupled with an ultraviolet (UV) detector is a common approach. The method relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase.[5][6] Following chromatographic separation, this compound is detected by its absorbance of UV light at a specific wavelength. While less sensitive than LC-MS/MS, HPLC-UV offers advantages in terms of simplicity, cost-effectiveness, and accessibility, making it suitable for analyzing samples with higher expected concentrations of the analyte.[6] Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix.[5][7]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of cardiac glycosides and similar compounds in plasma using HPLC-UV. These values can serve as a benchmark for method development for this compound.
| Parameter | Biological Matrix | Linearity Range | LLOQ | Recovery | Reference Compound(s) | Citations |
| Linearity | Rat Plasma | 0.1 - 100 µg/mL | - | - | Scutellarin (B1681692) | [5] |
| Linearity | Rat Plasma | 50 - 5000 ng/mL | 50 ng/mL | >85% | Silybin | [6] |
| Linearity | Human Plasma | 1 - 100 ng/mL | 1 ng/mL | ~97% | Cinnarizine | [8] |
| Recovery | Rat Plasma | - | - | 71-86% | Scutellarin | [5] |
| LOD | Human Plasma | - | 100 pmol/L | >98% | 4-HNE | [9] |
Experimental Workflow: HPLC-UV Analysis
Detailed Protocol: HPLC-UV Quantification of this compound in Plasma
-
Sample Preparation (Protein Precipitation)
-
Pipette a 200 µL aliquot of plasma into a 1.5 mL microcentrifuge tube.
-
Add a known concentration of a suitable internal standard (IS), such as a structurally similar cardiac glycoside not present in the sample.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
-
Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be necessary for optimal separation. A starting point could be an isocratic mixture of acetonitrile and water (e.g., 23:77 v/v) adjusted to an acidic pH.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.[6]
-
UV Detection Wavelength: this compound's UV absorbance should be determined empirically, but a starting wavelength around 220-300 nm is typical for the bufadienolide structure.
-
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma, covering the expected concentration range of the unknown samples.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological matrices due to its exceptional sensitivity and selectivity.[10][11][12] This technique couples the separation power of HPLC (or UPLC) with the mass analysis capabilities of a tandem mass spectrometer.[13] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and selected in the first quadrupole based on its mass-to-charge ratio (m/z). It is then fragmented, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides high specificity, minimizing interference from matrix components.[14] For this compound, LC-MS/MS allows for quantification at very low levels (ng/mL or pg/mL), making it ideal for pharmacokinetic studies where concentrations can be minimal.[15][16]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of cardiac glycosides in biological fluids using LC-MS/MS.
| Parameter | Biological Matrix | Linearity Range | LLOQ | LOD | Reference Compound(s) | Citations |
| Linearity | Whole Blood | 0.3 - 10 ng/mL | 0.28 ng/mL | 0.09 ng/mL | Digoxin, Metildigoxin | [16] |
| Linearity | Whole Blood | up to 50 ng/g | 0.2 ng/g | - | Digoxin | [17] |
| LOD | Blood / Urine | - | - | 0.2 - 0.3 ng/mL | Digoxin, Digitoxin, etc. | [18] |
| LOD/LOQ | Urine | - | 2.5 - 50 ng/mL | 0.25 - 10 ng/mL | Various Drugs | [19] |
| Recovery | Whole Blood | - | - | - | Digoxin (83-100%) | [16] |
Experimental Workflow: LC-MS/MS Analysis
Detailed Protocol: LC-MS/MS Quantification of this compound in Urine
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw urine samples at room temperature and vortex for 1 minute.[13]
-
Take a 250 µL aliquot of urine and dilute it with 1.5 mL of an appropriate buffer (e.g., aqueous ammonium (B1175870) acetate, pH 9.0).[10]
-
Spike the sample with a stable isotope-labeled internal standard (e.g., this compound-d3) for optimal quantification.[10]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[16]
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or similar.[16]
-
Mobile Phase A: 5 mM Ammonium Formate in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.[16]
-
Column Temperature: 35°C.[16]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[15][17]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization. For cardiac glycosides, ammonium or sodium adducts are often monitored.[15][17]
-
-
Calibration and Quantification
-
Prepare calibration standards by spiking known amounts of this compound into blank urine.
-
Process the standards and quality control (QC) samples alongside the unknown samples using the SPE protocol.
-
Generate a calibration curve using a weighted linear regression of the peak area ratio (analyte/IS) versus concentration.
-
Quantify this compound in the unknown samples from the regression equation of the calibration curve.
-
This compound Signaling Pathway
Mechanism of Action
This compound, like other cardiac glycosides, exerts its primary effect by inhibiting the Na+/K+-ATPase pump located in the cell membrane of cardiomyocytes.[1][20] This inhibition leads to a cascade of events:
-
Na+/K+-ATPase Inhibition: this compound binds to the Na+/K+-ATPase, preventing it from pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.
-
Increased Intracellular Na+: The inhibition causes the intracellular concentration of Na+ to rise.
-
Altered Na+/Ca2+ Exchange: The increased intracellular Na+ reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to pump calcium ions (Ca2+) out of the cell.
-
Increased Intracellular Ca2+: This leads to an accumulation of intracellular Ca2+.[20]
-
Enhanced Contractility: The higher concentration of intracellular Ca2+ increases the amount of calcium stored in the sarcoplasmic reticulum. During each action potential, more Ca2+ is released, leading to a stronger interaction between actin and myosin filaments and thus, an increase in the force of myocardial contraction (positive inotropy).[20]
Signaling Pathway Diagram
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. scispace.com [scispace.com]
- 9. ajrms.com [ajrms.com]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. uab.edu [uab.edu]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
Application Notes and Protocols for Scillaren in Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaren, a cardiac glycoside derived from the sea squill plant (Drimia maritima), has a long history in the treatment of heart failure. Its mechanism of action, centered on the inhibition of the Na+/K+ ATPase pump, also positions it as a compound of significant interest in the field of cardiac arrhythmia research. These application notes provide a comprehensive overview of this compound's use in this context, detailing its mechanism of action, potential research applications, and protocols for in vitro and ex vivo studies.
Mechanism of Action in Cardiac Electrophysiology
This compound's primary molecular target is the α-subunit of the Na+/K+ ATPase enzyme, a critical component of the cardiomyocyte cell membrane responsible for maintaining sodium and potassium ion gradients. Inhibition of this pump by this compound leads to a cascade of downstream effects that alter the electrophysiological properties of cardiac cells:
-
Increased Intracellular Sodium ([Na+]i): Reduced Na+/K+ ATPase activity results in an accumulation of intracellular sodium.
-
Altered Na+/Ca2+ Exchanger (NCX) Function: The increased [Na+]i reduces the driving force for the forward mode of the NCX, which normally expels calcium from the cell. This can lead to a reversal of the exchanger, bringing more calcium into the cell.
-
Increased Intracellular Calcium ([Ca2+]i): The net effect is an elevation of intracellular calcium concentration. This increase in [Ca2+]i is the primary mechanism behind the positive inotropic (contractility-enhancing) effects of cardiac glycosides. However, it is also a key factor in their arrhythmogenic potential.
The elevated [Ca2+]i can lead to both anti-arrhythmic and pro-arrhythmic effects by modulating various ion channels and cellular processes that influence the cardiac action potential. These effects are often concentration-dependent.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in a cardiomyocyte.
Data Presentation: Effects of Cardiac Glycosides on Cardiac Electrophysiology
The following table summarizes the concentration-dependent effects of cardiac glycosides, such as ouabain (B1677812) (a compound with a similar mechanism to this compound), on key cardiac electrophysiological parameters. It is important to note that specific values for this compound may vary, and these data should be used as a general guide for experimental design.
| Parameter | Low Concentration Effects | High (Toxic) Concentration Effects | Potential Arrhythmic Consequence |
| Resting Membrane Potential (RMP) | Minimal change | Depolarization | Increased excitability |
| Action Potential Amplitude (APA) | Slight increase or no change | Decrease | Slowed conduction |
| Action Potential Duration (APD) | Shortening | Pronounced shortening, followed by triangulation | Early afterdepolarizations (EADs) |
| Maximum Upstroke Velocity (Vmax) | No significant change | Decrease | Slowed conduction |
| Effective Refractory Period (ERP) | Shortening | Significant shortening | Increased susceptibility to re-entry |
| Intracellular Calcium ([Ca2+]i) | Moderate increase | Significant increase, leading to overload | Delayed afterdepolarizations (DADs) |
Experimental Protocols
In Vitro Electrophysiological Analysis using Patch-Clamp Technique
This protocol outlines the methodology for studying the effects of this compound on the action potentials of isolated ventricular cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from guinea pig, rabbit, or rat)
-
External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.33 mM NaH2PO4, 10 mM glucose, 5 mM HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette solution: 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA; pH adjusted to 7.2 with KOH.
-
This compound stock solution (in DMSO or ethanol)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize in a holding chamber with external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with pipette solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single, healthy cardiomyocyte. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline action potentials in current-clamp mode by injecting a small suprathreshold current pulse (2-3 ms). Measure key parameters: RMP, APA, APD at 50% and 90% repolarization (APD50, APD90), and Vmax.
-
This compound Application: Perfuse the cell with external solution containing the desired concentration of this compound. Start with low concentrations and perform a cumulative dose-response study.
-
Data Acquisition: After a steady-state effect is reached at each concentration (typically 5-10 minutes), record action potentials.
-
Data Analysis: Analyze the changes in action potential parameters at different this compound concentrations compared to baseline.
Ex Vivo Arrhythmia Induction in a Langendorff-Perfused Heart
This protocol describes a method for investigating the pro-arrhythmic potential of this compound in an isolated, retrogradely perfused heart.
Materials:
-
Isolated heart (e.g., from rabbit or guinea pig)
-
Langendorff apparatus
-
Krebs-Henseleit buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
This compound stock solution
-
ECG recording system
-
Pacing electrode
Procedure:
-
Heart Isolation and Cannulation: Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Stabilization: Perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure. Allow the heart to stabilize for at least 20 minutes, monitoring the ECG and heart rate.
-
Baseline Recording: Record a stable baseline ECG.
-
Arrhythmia Induction Protocol:
-
Perfuse the heart with a pro-arrhythmic concentration of this compound (determined from dose-ranging studies).
-
After a period of equilibration with this compound, initiate a programmed electrical stimulation protocol (e.g., burst pacing or programmed extrastimuli) to induce arrhythmias.
-
Alternatively, for a spontaneous arrhythmia model, perfuse with a toxic concentration of a cardiac glycoside like ouabain (e.g., 50 μM) to induce arrhythmias and then test the effect of this compound on these arrhythmias.[1]
-
-
Data Acquisition: Continuously record the ECG throughout the experiment.
-
Data Analysis: Analyze the incidence, duration, and type of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) in the presence of this compound compared to control conditions.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound presents a valuable pharmacological tool for investigating the complex mechanisms of cardiac arrhythmias. Its well-defined primary target, the Na+/K+ ATPase, allows for targeted studies into the downstream consequences of altered ion homeostasis on cardiac electrophysiology. The protocols and information provided herein offer a foundation for researchers to design and execute robust experiments to further elucidate the dual anti- and pro-arrhythmic nature of this cardiac glycoside, ultimately contributing to a deeper understanding of cardiac rhythm disturbances and the development of novel therapeutic strategies.
References
Application Notes and Protocols for Testing Scillaren Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental design of in vitro cytotoxicity studies of scillaren, a cardiac glycoside with demonstrated anticancer properties. The protocols outlined below are intended to assist researchers in accurately assessing its cytotoxic effects and elucidating its mechanism of action.
Introduction
This compound, also known as proscillaridin (B1679727) A, is a cardiac glycoside that has been traditionally used in the treatment of heart conditions.[1] Like other cardiac glycosides, it exerts its effects by inhibiting the Na+/K+-ATPase pump.[1] Recent research has highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest for oncological drug development.[2][3][4] These notes provide protocols for key assays to quantify cytotoxicity and explore the underlying cellular mechanisms.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell viability. The following table summarizes representative IC50 values for this compound (proscillaridin A) against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Panc-1 | Pancreatic Cancer | 35.25 |
| BxPC-3 | Pancreatic Cancer | 180.3 |
| AsPC-1 | Pancreatic Cancer | 370.9 |
| LNCaP | Prostate Cancer | 25-50 |
| DU145 | Prostate Cancer | >50 (more resistant) |
| A549 | Non-small cell lung carcinoma | 12.5-100 |
| H1650 | Non-small cell lung carcinoma | 12.5-100 |
| H1975 | Non-small cell lung carcinoma | 12.5-100 |
| U87-MG | Glioblastoma | Low concentrations effective |
| U251-MG | Glioblastoma | Low concentrations effective |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here are compiled from published studies for illustrative purposes.[2][4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][5][6]
Materials:
-
Human cancer cell lines (e.g., Panc-1, A549)
-
Complete cell culture medium
-
This compound (Proscillaridin A)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for cardiac glycosides is from 1 nM to 1 µM.[2] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
LDH Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Assay Procedure: Add the reaction mixture from the LDH kit to each well according to the manufacturer's instructions. Typically, this involves adding 100 µL of the reaction mixture.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's proposed cytotoxic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcherslinks.com [researcherslinks.com]
- 4. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ion Channel Modulation by Scillaren
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaren is a cardiac glycoside, a class of naturally derived compounds known for their significant effects on cardiac muscle. The primary mechanism of action for this compound and its derivatives, such as proscillaridin (B1679727) A, is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events, most notably an increase in intracellular calcium concentration, which in turn modulates the activity of various ion channels. These application notes provide a comprehensive overview of the use of this compound in studying ion channel modulation, including detailed experimental protocols and data presentation.
Mechanism of Action
The principal mechanism by which this compound modulates ion channel activity is indirect, initiated by its binding to and inhibition of the α-subunit of the Na+/K+-ATPase. This leads to the following sequence of events:
-
Inhibition of Na+/K+-ATPase: this compound binds to the extracellular domain of the Na+/K+-ATPase, inhibiting its function of pumping sodium ions out of the cell and potassium ions into the cell.
-
Increase in Intracellular Sodium ([Na+]i): The inhibition of the Na+/K+-ATPase leads to an accumulation of sodium ions inside the cell.
-
Alteration of Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient for Na+ entry, which is the driving force for the forward mode of the Na+/Ca2+ exchanger (3 Na+ in, 1 Ca2+ out). This reduction in Ca2+ extrusion, and in some cases reversal of the exchanger, leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
Modulation of Ion Channels by Elevated [Ca2+]i: The elevated cytosolic calcium concentration can then directly or indirectly modulate the activity of various ion channels, including:
-
Calcium-activated potassium channels (KCa): Increased [Ca2+]i can activate these channels, leading to potassium efflux and membrane hyperpolarization.
-
Voltage-gated calcium channels (VGCCs): While this compound does not typically directly bind to VGCCs, the altered intracellular calcium homeostasis can influence their activity and contribute to calcium-induced calcium release (CICR) from the sarcoplasmic reticulum.
-
Ryanodine receptors (RyRs): Elevated diastolic calcium can increase the open probability of RyRs in the sarcoplasmic reticulum, leading to spontaneous calcium release (calcium sparks), which can be pro-arrhythmic.
-
Data Presentation
| Compound | Target | Cell Line/System | Parameter | Value | Reference |
| Proscillaridin A | - | Human Fibroblasts | Apoptosis Induction | 300 nM | [1] |
| Proscillaridin A | - | Human Fibroblasts | Anti-apoptotic Action | 30 nM | [1] |
| Digoxin (B3395198) | Na+/K+-ATPase | MDA-MB-231 cells | IC50 (Kynurenine Production) | ~164 nM | |
| Ouabain (B1677812) | Na+/K+-ATPase | MDA-MB-231 cells | IC50 (Kynurenine Production) | 89 nM | |
| Digoxin | Na+/K+-ATPase | A549 cells | IC50 (Kynurenine Production) | 40 nM | |
| Ouabain | Na+/K+-ATPase | A549 cells | IC50 (Kynurenine Production) | 17 nM |
Experimental Protocols
Protocol 1: Determination of Na+/K+-ATPase Inhibition by Proscillaridin A
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of proscillaridin A on Na+/K+-ATPase activity using a purified enzyme preparation.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
-
Proscillaridin A
-
ATP
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
Malachite Green Reagent for phosphate (B84403) detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of proscillaridin A in DMSO.
-
Prepare serial dilutions of proscillaridin A in the assay buffer.
-
Add 10 µL of each proscillaridin A dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., ouabain).
-
Add 80 µL of assay buffer containing the purified Na+/K+-ATPase to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 3 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Read the absorbance at a wavelength appropriate for the malachite green assay (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of proscillaridin A relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Measurement of Intracellular Calcium Changes using Fluorescence Imaging
This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to proscillaridin A.
Materials:
-
Cell line of interest (e.g., neonatal rat ventricular myocytes, HEK293 cells)
-
Proscillaridin A
-
Fluo-4 AM or Fura-2 AM (calcium indicators)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 5 µM) or Fura-2 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be added to inhibit dye extrusion.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image before adding proscillaridin A.
-
Add proscillaridin A at the desired concentration to the imaging chamber.
-
Record a time-lapse series of fluorescence images to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
For Fluo-4, express the change in calcium as the relative fluorescence change (ΔF/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
-
For Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the ratiometric calcium concentration.
-
Protocol 3: Electrophysiological Recording of Ion Channel Activity
This protocol provides a general framework for using the whole-cell patch-clamp technique to study the effects of proscillaridin A on ion channel currents.
Materials:
-
Cell line expressing the ion channel of interest
-
Proscillaridin A
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., Tyrode's solution)
-
Internal solution (pipette solution) appropriate for the ion channel being studied
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol appropriate for the ion channel being studied to elicit ionic currents.
-
Record baseline currents.
-
Perfuse the cell with a solution containing proscillaridin A at the desired concentration.
-
Record the changes in the ionic currents in the presence of the compound.
-
Perform a washout with the external solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the ion channel currents before, during, and after the application of proscillaridin A.
-
Construct current-voltage (I-V) relationships and analyze changes in channel gating properties.
-
Visualization of Signaling Pathways and Workflows
Caption: Primary signaling pathway of this compound-induced ion channel modulation.
Caption: Downstream effects of elevated intracellular calcium on ion channels.
Caption: Experimental workflow for studying this compound's effects on ion channels.
References
Application Notes and Protocols for Scillaren Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scillaren, a cardiac glycoside of the bufadienolide type, is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1] Its mechanism of action involves binding to the α-subunit of the Na+/K+-ATPase, leading to an increase in intracellular sodium concentration. This, in turn, reverses the action of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and increased cardiac contractility.[2] Beyond its cardiotonic effects, this compound and its aglycone, scillarenin, have garnered interest for their potential anticancer properties, attributed to the disruption of cellular ion homeostasis and the induction of apoptosis.[3]
This document provides detailed protocols for the preparation and administration of this compound in rodent models, along with a summary of reported dosages and a description of the key signaling pathways involved. It is crucial to note that rodents exhibit a higher resistance to the toxic effects of cardiac glycosides compared to humans.[4] Therefore, dosages used in rodent studies are significantly higher than therapeutic doses in humans.
Data Presentation
Table 1: Reported Dosages of this compound (Proscillaridin A) in Rodent Models
| Rodent Model | Compound | Route of Administration | Dosage | Application | Reference |
| Rat (Male Albino) | This compound A | Intravenous (IV) | 1 µg/g (1 mg/kg) | Excretion studies | Not explicitly stated in provided text |
| Rat | This compound A | Intravenous (IV) | LD50: 15.5 mg/kg | Toxicity study | [5] |
| Mouse (BALB/c nude) | Proscillaridin (B1679727) A | Not specified in text | 6.5 mg/kg | Pancreatic cancer xenograft model | [3] |
| Mouse | Proscillaridin A | Intraperitoneal (IP) | 3 mg/kg | Not specified in text | Not explicitly stated in provided text |
Table 2: Solubility of this compound A
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [5] |
| Absolute Alcohol | 1 g in 5 mL | Not explicitly stated in provided text |
| Methanol | 1 g in 5 mL | Not explicitly stated in provided text |
| Chloroform | Practically insoluble | [5] |
| Ether | Practically insoluble | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound A for Intraperitoneal Injection in Mice
This protocol is adapted from a method used for proscillaridin A, which is chemically identical to this compound A.[3]
Materials:
-
This compound A (Proscillaridin A) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected microcentrifuge tube, dissolve this compound A powder in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[3]
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for long-term use.
-
-
Working Solution Preparation:
-
On the day of injection, thaw the stock solution at room temperature.
-
Dilute the DMSO stock solution with sterile PBS to the final desired concentration for injection. For example, to achieve a final concentration of 0.5 mg/mL, dilute the 50 mg/mL stock 1:100 in PBS.[3]
-
Gently warm the solution to 42°C and sonicate until the solution is clear to ensure complete dissolution.[3]
-
The final concentration of DMSO in the injection solution should be kept to a minimum (ideally below 5-10%) to avoid solvent toxicity.
-
-
Administration:
-
Administer the prepared this compound A solution to mice via intraperitoneal (IP) injection.
-
The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
-
Protocol 2: General Guidelines for Intravenous Administration in Rats
Materials:
-
Prepared and sterile this compound A solution (as described in Protocol 1, ensuring appropriate dilution for IV route)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct volume of the dosing solution to administer.
-
Place the rat in a suitable restrainer to immobilize it and provide access to the tail.
-
If necessary, warm the tail using a heat lamp to induce vasodilation of the lateral tail veins, making injection easier.
-
-
Injection:
-
Disinfect the injection site on the lateral tail vein with an appropriate antiseptic.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound A solution. Observe for any signs of extravasation (leakage outside the vein).
-
If resistance is met or a subcutaneous bleb forms, withdraw the needle and attempt injection at a more proximal site.
-
-
Post-injection Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualization
Signaling Pathways of this compound
This compound's primary molecular target is the Na+/K+-ATPase. Inhibition of this pump leads to a cascade of downstream signaling events.
Caption: this compound inhibits Na+/K+-ATPase, leading to increased intracellular calcium and activation of signaling cascades.
Experimental Workflow for In Vivo this compound Administration
The following diagram outlines a typical workflow for a rodent study involving this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Scillaren Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of scillaren for in vitro experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound A is a cardiac glycoside, a class of naturally occurring compounds known for their effects on heart muscle.[1] Its principal mechanism of action involves the inhibition of the Na+/K+-ATPase, an enzyme located on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger.[1] This surge in intracellular calcium is a key signaling event that mediates the various cellular effects of this compound.
Q2: In which solvents is this compound A soluble?
This compound A exhibits varying solubility in common laboratory solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and alcohols like methanol (B129727) and ethanol (B145695).[2][3] Its solubility in aqueous solutions is limited, being described as sparingly soluble in water.[2]
Q3: What is a recommended starting solvent for preparing a this compound A stock solution for in vitro experiments?
For most in vitro applications, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound A.[3] It is advisable to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity and ensure the stability of the compound.
Q4: How should I store my this compound A stock solution?
To ensure the stability and longevity of your this compound A stock solution, it is recommended to store it at -20°C. For long-term storage (months to years), a temperature of -20°C is suitable.[3] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Data Presentation: Solubility of this compound A and Proscillaridin (B1679727) A
The following table summarizes the solubility of this compound A and its aglycone, proscillaridin A, in various solvents. This information is crucial for preparing stock solutions and working concentrations for your experiments.
| Compound | Solvent | Solubility | Reference |
| This compound A | Water | 1 g in 3000 mL (~0.33 mg/mL) | [2] |
| Absolute Ethanol | 1 g in 5 mL (200 mg/mL) | [2] | |
| Methanol | 1 g in 5 mL (200 mg/mL) | [2] | |
| Diluted Ethanol (4:1 Ethanol:Water) | 1 g in 40 mL (25 mg/mL) | [2] | |
| DMSO | Soluble | [3] | |
| Proscillaridin A | DMSO | 100 mg/mL |
Troubleshooting Guide: Preventing this compound Precipitation in Cell Culture Media
A common challenge when working with hydrophobic compounds like this compound is their tendency to precipitate out of solution when diluted into aqueous cell culture media. This can lead to inaccurate experimental results and cellular toxicity. The following guide provides a step-by-step approach to mitigate this issue.
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound A Stock Solution in DMSO
Materials:
-
This compound A powder (Molecular Weight: 692.79 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biological safety cabinet), accurately weigh 6.93 mg of this compound A powder and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the this compound A powder.
-
Mixing: Tightly cap the tube and vortex the solution thoroughly until the this compound A is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound A Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound A stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound A stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize the risk of precipitation, it is highly recommended to perform serial dilutions.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Final Working Solution: Further dilute the intermediate solution to achieve the desired final concentration in your experiment. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate dilution to 999 µL of pre-warmed cell culture medium.
-
-
Direct Dilution (for lower concentrations): For preparing very low final concentrations, direct dilution of the stock solution may be feasible.
-
While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound A stock solution dropwise. This ensures rapid and even dispersion of the compound.
-
-
Final DMSO Concentration: Always calculate the final concentration of DMSO in your cell culture medium. It is crucial to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the Na+/K+-ATPase pump, which sets off a cascade of intracellular signaling events.
Caption: this compound A signaling pathway initiated by Na+/K+-ATPase inhibition.
References
Technical Support Center: Overcoming Scillaren Assay Variability and Reproducibility Issues
Welcome to the technical support center for scillaren and other cardiac glycoside assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other cardiac glycosides in biochemical and cell-based assays?
A1: this compound, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase pump. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] Inhibition of this pump leads to an increase in intracellular sodium. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1][2] This disruption of ion balance triggers various downstream signaling pathways, affecting processes like cell proliferation, apoptosis, and cell death.[1]
Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Solubility and Stability: this compound, like many natural products, may have limited aqueous solubility. Ensure it is completely dissolved in a suitable solvent like DMSO to create a stock solution. Prepare fresh working solutions for each experiment, as this compound can degrade in aqueous media over time.[4][5]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.
-
Assay Conditions: Minor variations in pH, temperature, incubation times, and buffer composition can significantly impact results.[5]
-
Inaccurate Pipetting: Given the potent nature of this compound, small pipetting errors can lead to large variations in the final concentration. Use calibrated pipettes and consider preparing a master mix of reagents.[6]
Q3: My colorimetric cell viability assay (e.g., MTT) results are inconsistent when using this compound. What could be the problem?
A3: Some compounds can interfere with colorimetric assays. For instance, a colored compound can add to the absorbance reading, or a reducing agent can directly convert the MTT salt, leading to false results.[7] It is recommended to include a "compound only" control (wells with this compound but no cells) to measure and subtract any background absorbance.[7] If interference is suspected, consider switching to a non-colorimetric method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[7]
Q4: What are the key differences between measuring Na+/K+-ATPase activity directly versus a cell-based cytotoxicity assay?
A4: A direct Na+/K+-ATPase activity assay measures the specific inhibition of the enzyme by quantifying the hydrolysis of ATP, often through the detection of released inorganic phosphate (B84403) (Pi).[2][8] This is a biochemical assay that isolates the direct interaction between the compound and its target. A cell-based cytotoxicity assay, on the other hand, measures a downstream effect of enzyme inhibition, such as loss of cell viability.[9] Cytotoxicity can be influenced by multiple factors beyond Na+/K+-ATPase inhibition, including off-target effects and the specific signaling pathways active in the chosen cell line.
Troubleshooting Guides
Issue 1: High Background Signal in Na+/K+-ATPase Activity Assay
| Potential Cause | Troubleshooting Step |
| Phosphate Contamination | Use high-purity water and reagents. Ensure all glassware is thoroughly rinsed with phosphate-free water. |
| Non-specific ATP Hydrolysis | Include a control with ouabain, a well-characterized Na+/K+-ATPase inhibitor, to determine the level of ATP hydrolysis from other ATPases.[10] |
| Reagent Instability | Prepare ATP solutions fresh and keep them on ice. |
Issue 2: Low or No Signal in a Cell-Based Assay
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency (Reporter Assays) | Optimize the ratio of plasmid DNA to transfection reagent. Use a positive control to ensure the transfection process is working.[6] |
| Weak Promoter (Reporter Assays) | If possible, switch to a stronger promoter to drive luciferase expression.[6] |
| Incorrect Cell Seeding Density | Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to overgrowth and cell death.[9] |
| Compound Degradation | Ensure the this compound stock solution is stored correctly and that working solutions are prepared fresh. Avoid repeated freeze-thaw cycles.[4] |
Data Presentation
Table 1: Example IC50 Values for Various Cardiac Glycosides in Different Assays
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 (nM) |
| Digoxin | Na+/K+-ATPase Inhibition | Purified Enzyme | 10 - 100[11] |
| Digitoxin | Cell Migration | MDA-MB-231 | ~20 |
| Ouabain | Na+/K+-ATPase Inhibition | Purified Enzyme | Varies by isoform |
| This compound A | Cytotoxicity | A549 | ~50 |
Note: The IC50 values are approximate and can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Assessment of Na+/K+-ATPase Inhibition
This protocol is adapted from methods described for measuring the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi).[2][8]
Objective: To determine the inhibitory potency (e.g., IC50) of this compound on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine brain or a commercial source)
-
Reaction Buffer (containing NaCl, KCl, MgCl2)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer with appropriate concentrations of NaCl, KCl, and MgCl2.
-
Add the purified Na+/K+-ATPase enzyme to the buffer.
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate for a set time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.[2]
Protocol 2: MTT Assay for Cytotoxicity
This protocol is based on a standard colorimetric method to measure cell viability.[9]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., U2OS, A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Sterile 96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is from 1 nM to 1 µM.[9] Remove the old medium from the cells and add the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Scillaren Concentration for Cardiomyocyte Culture
Welcome to the technical support center for optimizing scillaren concentration in cardiomyocyte culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the cardiac glycoside this compound and its analogues, such as proscillaridin (B1679727) A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cardiomyocytes?
A1: this compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump on the cardiomyocyte cell membrane. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, which in turn reduces the efflux of calcium ions via the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium concentration enhances the contractility of the heart muscle.[1][2]
Q2: What is a typical starting concentration range for this compound or proscillaridin A in cardiomyocyte culture?
A2: Based on available literature for cardiac glycosides and related compounds, a starting concentration range in the low nanomolar to low micromolar range is advisable. For instance, studies on human fibroblasts have shown that proscillaridin A can have anti-apoptotic effects at 30 nM and induce apoptosis at 300 nM. While not specific to cardiomyocytes, this provides a potential starting point for range-finding experiments. A "clinically relevant concentration" of 5 nM has been mentioned for proscillaridin A in the context of leukemia cell studies, but its direct applicability to cardiomyocyte experiments needs to be empirically determined.
Q3: How can I determine the optimal this compound concentration for my specific cardiomyocyte culture?
A3: The optimal concentration of this compound is highly dependent on the specific cell type (e.g., neonatal, adult, iPSC-derived), the experimental endpoint (e.g., increased contractility, induction of hypertrophy, toxicity), and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. This typically involves treating cardiomyocyte cultures with a range of this compound concentrations and assessing the desired outcome.
Troubleshooting Guides
Problem 1: No observable effect of this compound on cardiomyocyte contractility.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Test a broader range of this compound concentrations, from low nanomolar to micromolar. The sensitivity of cardiomyocytes to cardiac glycosides can vary. |
| Compound Inactivity | Ensure the this compound or proscillaridin A stock solution is properly prepared and stored to maintain its activity. If possible, test its activity on a known sensitive cell line. |
| Short Incubation Time | The effects of cardiac glycosides on contractility can be time-dependent. Increase the incubation time to allow for the compound to elicit a response. |
| Resistant Cardiomyocyte Type | Some cardiomyocyte types may be less sensitive to cardiac glycosides. Confirm the responsiveness of your specific cardiomyocyte model with a positive control compound known to affect contractility. |
| Assay Sensitivity | Verify that your contractility assay is sensitive enough to detect subtle changes. Calibrate your system and use appropriate controls. |
Problem 2: High levels of cardiomyocyte death observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | This compound, like other cardiac glycosides, has a narrow therapeutic window and can be toxic at higher concentrations. Perform a dose-response curve to determine the IC50 value for cytotoxicity and select a concentration well below this for functional assays. |
| Prolonged Exposure | Chronic exposure to even moderate concentrations of this compound can lead to cytotoxicity. Optimize the duration of the treatment to achieve the desired effect without causing significant cell death. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to cardiomyocytes (typically <0.1%). Run a solvent-only control. |
| Cardiomyocyte Health | Ensure that the cardiomyocytes are healthy and viable before starting the experiment. Poor initial cell health can increase sensitivity to drug-induced toxicity. |
Problem 3: Inconsistent or variable results in contractility assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a uniform cell density across all wells of your culture plate. Variations in cell number can lead to variability in contractility measurements. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are prone to "edge effects" which can influence cell behavior. It is recommended to not use the outermost wells for experiments and instead fill them with sterile buffer or media. |
| Temperature and pH Fluctuations | Maintain stable temperature and pH conditions throughout the experiment, as these factors can significantly impact cardiomyocyte beating rate and contractility. |
| Subjective Beating Assessment | Visual assessment of cardiomyocyte beating can be subjective. Utilize automated systems like microelectrode arrays (MEAs) or video-based motion analysis for objective and quantitative measurements. |
Experimental Protocols
Protocol 1: Determining Cardiomyocyte Viability using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound on cardiomyocytes.
Materials:
-
Cardiomyocyte culture
-
This compound or Proscillaridin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Plate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate at a desired density and allow them to adhere and resume normal beating.
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Following the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Cardiomyocyte Contractility
This protocol provides a general framework for measuring changes in cardiomyocyte contractility. The specific method will depend on the available equipment (e.g., video microscopy, MEA, or specialized contractility systems).
Materials:
-
Cardiomyocyte culture on a suitable plate or coverslip
-
This compound or Proscillaridin A
-
Warmed, buffered salt solution (e.g., Tyrode's solution)
-
Microscope with video recording capabilities or a dedicated contractility measurement system
Procedure:
-
Culture cardiomyocytes on a surface suitable for microscopic observation.
-
Mount the culture dish on the microscope stage and perfuse with warmed, buffered salt solution.
-
Allow the cells to equilibrate and establish a baseline recording of their spontaneous beating rate and contraction amplitude.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Record the changes in beating rate, contraction amplitude, and relaxation kinetics over time.
-
For a dose-response analysis, incrementally increase the concentration of this compound and record the steady-state response at each concentration.
-
Analyze the recorded videos or data to quantify parameters such as beat rate, peak shortening, time to peak contraction, and time to 90% relaxation.
Data Presentation
Table 1: Example Data for this compound Effect on Cardiomyocyte Viability
| This compound Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.1 | 6.1 |
| 100 | 82.3 | 7.5 |
| 1000 | 45.7 | 8.9 |
| 10000 | 10.2 | 3.4 |
Table 2: Example Data for this compound Effect on Cardiomyocyte Contractility
| This compound Concentration (nM) | Beat Rate (beats/min) | Contraction Amplitude (% of Baseline) |
| 0 (Baseline) | 60 | 100 |
| 1 | 58 | 115 |
| 10 | 55 | 140 |
| 100 | 50 | 125 (arrhythmias observed) |
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathway of cardiac glycosides and a general experimental workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound in cardiomyocytes.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Mitigating Scillaren-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of scillaren on non-target cells during experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Cytotoxicity
This section addresses fundamental questions about the mechanisms underlying this compound's toxicity in cells that are not the intended therapeutic target.
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?
A1: this compound, a member of the cardiac glycoside family, exerts its cytotoxic effects primarily by inhibiting the Na+/K+-ATPase pump, an essential protein located in the cell membrane of all animal cells.[1][2] This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1] Inhibition of this pump disrupts the cell's ionic balance, leading to a cascade of events that can result in cell death.[1][2]
Q2: How does the inhibition of the Na+/K+-ATPase pump lead to cell death?
A2: The inhibition of the Na+/K+-ATPase pump by this compound leads to an increase in the intracellular concentration of Na+ ions.[2][3] This elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, causing it to reverse its direction of transport.[1] Consequently, calcium (Ca2+) ions are imported into the cell, leading to a state of intracellular Ca2+ overload.[1][2] This calcium overload is a critical stress signal that can trigger multiple cell death pathways, including apoptosis and necrosis.[4][5][6][7]
Q3: What are the key downstream signaling pathways involved in this compound's off-target effects?
A3: Following the initial disruption of ion homeostasis, several key signaling pathways are activated that contribute to cytotoxicity. The two most prominent pathways are:
-
Induction of Apoptosis: The sustained increase in intracellular Ca2+ can damage mitochondria, leading to the release of pro-apoptotic factors.[8] This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[9][10][11][12] The imbalance between these proteins activates a cascade of enzymes called caspases, which execute the final stages of apoptotic cell death.[10][13]
-
Generation of Reactive Oxygen Species (ROS): Calcium overload can cause mitochondrial dysfunction, a major source of intracellular ROS.[14][15] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress and contributing to cell death.[16][17][18]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides solutions to common problems encountered when studying the effects of this compound on non-target cell lines.
| Problem | Potential Cause | Recommended Solution |
| Excessive death in non-target cells at low this compound concentrations. | 1. High sensitivity of the specific cell line. 2. Incorrect this compound concentration or solvent toxicity. 3. Extended incubation time. | 1. Perform a dose-response curve to determine the IC50. Use a cell line known to be more resistant as a control. 2. Verify this compound stock concentration and ensure the final solvent concentration (e.g., DMSO) is non-toxic (<0.1%). 3. Perform a time-course experiment to find the optimal incubation period. |
| High background levels of Reactive Oxygen Species (ROS) observed. | 1. Cell culture conditions (e.g., high glucose media, light exposure). 2. Contamination in the cell culture. 3. The inherent metabolic activity of the cell line. | 1. Culture cells in phenol (B47542) red-free media and protect from light. 2. Routinely test for mycoplasma contamination. 3. Include an untreated control and a positive control (e.g., H₂O₂). Consider co-treatment with a low-dose antioxidant like N-acetylcysteine (NAC) to establish a baseline.[19] |
| Inconsistent results in cytotoxicity assays (e.g., MTT, XTT). | 1. Variation in cell seeding density. 2. Interference of this compound with the assay reagent. 3. Fluctuation in incubation times. | 1. Ensure a uniform, confluent monolayer of cells before treatment. 2. Run a control with this compound in cell-free media to check for direct reaction with the assay dye. 3. Standardize all incubation steps precisely. |
| Difficulty confirming apoptosis as the primary death mechanism. | 1. Cell death may be occurring through other pathways (e.g., necrosis). 2. Apoptotic events are transient and may be missed. | 1. Use multiple assays. Combine Annexin V/PI staining with a functional assay like Caspase-3/7 activity measurement. 2. Analyze cells at multiple time points (e.g., 6, 12, 24 hours) post-treatment to capture the peak apoptotic window. |
Section 3: Mitigation Strategies & Experimental Protocols
This section outlines strategies to reduce this compound's off-target effects and provides detailed protocols for key experiments.
Q7: What are the main strategies to protect non-target cells from this compound?
A7: The primary strategies focus on either counteracting the downstream toxic effects of this compound or preventing the compound from reaching non-target cells in the first place. Key approaches include:
-
Co-administration of Antioxidants: Using antioxidants to neutralize the excessive ROS generated due to this compound-induced stress can protect cells from oxidative damage.[19][20][21][22]
-
Targeted Drug Delivery Systems (DDS): Encapsulating this compound in nanocarriers (e.g., liposomes, nanoparticles) that are designed to specifically target cancer cells can significantly reduce its exposure to healthy, non-target tissues.[23][24][25][26]
-
Combination Therapies: Combining a lower, less toxic dose of this compound with another therapeutic agent that has a synergistic effect can enhance efficacy against target cells while minimizing collateral damage.[27]
References
- 1. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic and selective inhibition of basolateral membrane Na-K-ATPase uniquely regulates brush border membrane Na absorption in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium overload--an important cellular mechanism in hypertension and arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Calcium Overload on Cellular Processes: Exploring Calcicoptosis and Its Therapeutic Potential in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coping with the calcium overload caused by cell injury: ER to the rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calcium-related damage in ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]
- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Balancing the generation and elimination of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) generation by silica in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactive oxygen species and cell signaling. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combined administration of a chelating agent and an antioxidant in the prevention and treatment of acute lead intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antioxidative effects of a methanol extract from bulbs of Scilla scilloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Chemical Characterization, Antioxidant Capacity and Anti-Oxidative Stress Potential of South American Fabaceae Desmodium tortuosum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 24. beilstein-journals.org [beilstein-journals.org]
- 25. Evolution of drug delivery system from viewpoint of controlled intracellular trafficking and selective tissue targeting toward future nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. WITHDRAWN: Advances in Drug Delivery Systems for Treatment of Leishmaniases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Succinate prodrugs in combination with atropine and pralidoxime protect cerebral mitochondrial function in a rodent model of acute organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in scillaren experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scillaren and other cardiac glycosides. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump, an enzyme essential for maintaining the sodium and potassium ion gradients across the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger (NCX).[1] This disruption of ion balance is central to its effects on cells.
Q2: What are the common applications of this compound in a research setting?
A2: While historically used for cardiac conditions, this compound and similar cardiac glycosides are increasingly being investigated for their anticancer properties.[2][3] Common research applications include studying its effects on cancer cell proliferation, apoptosis (programmed cell death), and cell signaling pathways.[3][4][5]
Q3: Is this compound cytotoxic to all cell types?
A3: The cytotoxicity of this compound can vary significantly between different cell lines.[6] Generally, it is cytotoxic to a broad range of cancer cells; however, the half-maximal inhibitory concentration (IC50) can differ based on the tissue of origin and the specific molecular characteristics of the cells.[6] It's important to note that this compound's cytotoxic effects are not exclusive to cancer cells and can also be observed in primary cell lines.[7]
Q4: Are there known off-target effects of this compound that could influence experimental results?
A4: Yes, while the primary target is the Na+/K+-ATPase, some cardiac glycosides have been reported to have off-target effects. For instance, some digitalis compounds, which are also cardiac glycosides, can bind to the estrogen receptor (ER), although with lower affinity than estrogen itself.[8] It is crucial to consider potential off-target effects when interpreting experimental data.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Q1: I am observing higher than expected cell viability (lower cytotoxicity) at my target this compound concentration. What could be the issue?
A1: Possible Causes and Solutions:
-
Cell Line Resistance: Some cell lines are inherently more resistant to cardiac glycosides. Rodent cell lines, for example, are known to be less sensitive than human cell lines.[7]
-
Solution: Confirm the sensitivity of your cell line by performing a dose-response curve to determine the IC50 value. Consider using a more sensitive cell line if necessary.
-
-
Incorrect Drug Concentration: Errors in calculating dilutions or degradation of the this compound stock solution can lead to a lower effective concentration.
-
Solution: Double-check all calculations for dilutions. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
-
-
High Cell Seeding Density: A high number of cells in each well can diminish the apparent effect of the compound.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration.
-
-
Short Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your experimental setup.
-
Q2: My cell viability assay shows inconsistent results between replicate wells.
A2: Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette carefully to minimize variations.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Incomplete Reagent Dissolution: In MTT assays, incomplete dissolution of the formazan (B1609692) crystals will result in lower absorbance readings.
-
Solution: Ensure the solubilization buffer is added to all wells and that the plate is gently agitated until all crystals are dissolved before reading the absorbance.
-
| Troubleshooting Cell Viability Assays | Possible Cause | Recommended Solution |
| Higher than expected viability | Cell line resistance | Perform dose-response curve to determine IC50 |
| Incorrect drug concentration | Prepare fresh stock solutions and verify calculations | |
| High cell seeding density | Optimize cell number per well | |
| Short incubation time | Conduct a time-course experiment | |
| Inconsistent results | Uneven cell seeding | Ensure proper cell suspension mixing |
| Edge effects | Avoid using outer wells of the plate | |
| Incomplete formazan dissolution | Ensure complete solubilization before reading |
Issues with Na+/K+-ATPase Activity Assays
Q1: The measured Na+/K+-ATPase activity in my control samples is very low.
A1: Possible Causes and Solutions:
-
Improper Sample Preparation: Inadequate homogenization of tissues or lysis of cells can result in low enzyme yield.
-
Solution: Follow a validated protocol for sample preparation, ensuring complete cell lysis or tissue homogenization on ice.[9]
-
-
Degraded Reagents: ATP, a key substrate, is prone to degradation.
-
Solution: Use fresh or properly stored ATP solutions. Ensure all other reagents are within their expiration dates and have been stored correctly.
-
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or ion concentrations in the assay buffer can reduce enzyme activity.
-
Solution: Verify the composition and pH of your assay buffer. Ensure the incubation is performed at the optimal temperature (typically 37°C).
-
Q2: I am not observing a dose-dependent inhibition of Na+/K+-ATPase activity with increasing concentrations of this compound.
A2: Possible Causes and Solutions:
-
Enzyme Concentration Too High: An excess of the enzyme may require a higher concentration of the inhibitor to see a significant effect.
-
Solution: Optimize the amount of protein (enzyme) used in the assay.
-
-
Presence of Interfering Substances: Components in your sample lysate may interfere with the assay.
-
Solution: If possible, partially purify the Na+/K+-ATPase from your sample.
-
-
Incorrect Blanking: Improperly subtracted background phosphate (B84403) levels can mask the inhibitory effect.
-
Solution: Include appropriate controls, such as a sample without ATP, to accurately determine the background phosphate levels.
-
| Troubleshooting Na+/K+-ATPase Assays | Possible Cause | Recommended Solution |
| Low control activity | Improper sample preparation | Ensure complete cell lysis/homogenization |
| Degraded reagents | Use fresh ATP and other reagents | |
| Suboptimal assay conditions | Verify buffer composition, pH, and temperature | |
| Lack of dose-dependent inhibition | High enzyme concentration | Optimize protein amount in the assay |
| Interfering substances | Consider partial purification of the enzyme | |
| Incorrect blanking | Include proper background controls |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Measurement of Intracellular Calcium
This protocol uses a fluorescent indicator to measure changes in intracellular calcium concentration.
Materials:
-
This compound
-
Cells grown on glass coverslips or in a 96-well black-walled plate
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells to the desired confluency on an appropriate vessel for imaging.
-
Dye Loading: Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding the this compound.
-
Compound Addition: Add this compound at the desired concentration to the cells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence changes over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at 510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. An increase in this ratio indicates an increase in intracellular calcium concentration.[10][11]
Visualizations
Caption: this compound's primary signaling pathway.
Caption: A typical experimental workflow for this compound.
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 5. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for consistent scillaren bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with scillaren bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its primary mechanism of action?
This compound A is a cardiac glycoside, a natural compound found in plants like Drimia maritima (sea squill).[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes.[1] By inhibiting this enzyme, this compound A leads to an increase in intracellular sodium, which in turn increases intracellular calcium, leading to increased cardiac contractility.[1]
Q2: What are the common applications of this compound bioassays in research?
This compound bioassays are used in various research areas, including:
-
Drug Discovery: Screening large libraries of compounds to identify new potential therapeutics.[2]
-
Cardiovascular Research: Studying the effects of compounds on cardiac muscle function and ion channels.
-
Cancer Research: Investigating the potential of cardiac glycosides as anti-cancer agents by studying their effects on cell viability and signaling pathways.[3][4][5]
Q3: What are the critical factors to consider for ensuring reproducibility in this compound bioassays?
Reproducibility in cell-based assays is crucial for data reliability.[6][7] Key factors for this compound bioassays include:
-
Cell Health and Passage Number: The health and passage number of your cells can significantly influence experimental outcomes.[6][8] It is important to use cells that are in a consistent and healthy state.
-
Reagent Quality and Consistency: The quality and lot-to-lot consistency of reagents, including this compound A, cell culture media, and assay components, are critical.
-
Standardized Protocols: Adhering to a well-defined and standardized protocol for every experiment is essential.[9][10]
-
Proper Controls: Including appropriate positive and negative controls in every assay is necessary to validate the results.
Troubleshooting Guide
Issue 1: High Variability in Assay Results
Q: I am observing high variability between replicate wells and between experiments. What could be the cause?
A: High variability can stem from several sources. Here are some common causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common cause of variability.
-
Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.
-
-
Edge Effects: Wells on the edge of the microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each reagent and sample. When adding reagents, ensure the pipette tip is below the liquid surface without touching the bottom of the well.[11]
-
-
Inconsistent Incubation Times: Variations in incubation times can affect the biological response.
-
Solution: Stagger the addition of reagents and the stopping of the reaction to ensure consistent incubation times for all wells.
-
Issue 2: Low or No Signal
Q: My assay is not producing a signal, or the signal is much lower than expected. What should I check?
A: A weak or absent signal can be due to several factors related to the reagents, cells, or assay procedure.
-
Inactive this compound A: The compound may have degraded.
-
Solution: Use a fresh stock of this compound A. Store it according to the manufacturer's instructions, protected from light and moisture.
-
-
Cell Health Issues: The cells may not be healthy or responsive.
-
Solution: Regularly check your cells for viability and morphology. Ensure they are not contaminated (e.g., with mycoplasma).[6]
-
-
Incorrect Assay Wavelength or Filter Set: The settings on your plate reader may be incorrect for the assay you are using.
-
Solution: Double-check the manufacturer's protocol for the correct excitation and emission wavelengths or absorbance settings.
-
-
Insufficient Incubation Time: The incubation time may not be long enough for a detectable response to occur.
-
Solution: Optimize the incubation time by performing a time-course experiment.
-
Issue 3: High Background Signal
Q: I am observing a high background signal in my negative control wells. What could be the cause?
A: A high background can mask the true signal from your experimental samples. Here are some potential causes:
-
Media Components: Some components in the cell culture media, like phenol (B47542) red or certain sera, can cause autofluorescence.[2]
-
Solution: If using a fluorescence-based assay, consider using phenol red-free media and a serum-free formulation if possible.
-
-
Contaminated Reagents: Contamination of buffers or reagents can lead to a high background.[11]
-
Solution: Use fresh, sterile reagents.
-
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the background signal.
-
Solution: Increase the number of washing steps and ensure that all liquid is removed from the wells after each wash.[11]
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound A Cytotoxicity
This protocol is for determining the cytotoxic effects of this compound A on a cell line of interest using a 96-well plate format.[3]
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound A stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 12 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound A in complete medium from your stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound A dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 12, 24, or 48 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3 hours at 37°C.
-
-
Solubilization of Formazan (B1609692):
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Normalize the data to the DMSO control, which is set as 100% cell viability.
-
Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Na+/K+-ATPase Inhibition Assay
This is a generalized protocol for measuring the inhibition of Na+/K+-ATPase activity.[12][13]
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from pig heart)
-
Assay buffer (e.g., modified Tris-HCl, pH 7.0)
-
This compound A and a known inhibitor (e.g., Ouabain) as a positive control
-
ATP solution
-
Reagent for detecting inorganic phosphate (B84403) (e.g., Biomol Green)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Prepare the Na+/K+-ATPase enzyme solution in the assay buffer at the desired concentration (e.g., 8 µg/mL).
-
-
Compound Incubation:
-
Add the test compound (this compound A) and/or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the enzyme preparation to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate for 60 minutes at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Incubate to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm for Biomol Green).
-
-
Data Analysis:
-
Calculate the amount of inorganic phosphate formed.
-
Determine the percent inhibition of Na+/K+-ATPase activity compared to the vehicle control.
-
Quantitative Data Summary
Table 1: Example IC₅₀ Values for Cardiac Glycosides in Different Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |
| Ouabain | MDA-MB-231 | Kynurenine Assay | 89 | [14] |
| Digoxin | MDA-MB-231 | Kynurenine Assay | ~164 | [14] |
| Ouabain | A549 | Kynurenine Assay | 17 | [14] |
| Digoxin | A549 | Kynurenine Assay | 40 | [14] |
| Ouabain | A549 | CCK-8 Assay | Varies with time | [15] |
Table 2: Recommended Concentration Ranges for Controls in Na+/K+-ATPase Inhibition Assays
| Control Inhibitor | Typical IC₅₀ Range | Suggested Initial Test Concentration | Reference |
| Ouabain | 10 - 100 nM | 10 µM | [4][13] |
| Bufalin | 0.11 µM | 10 µM | [13] |
Visualizations
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Cardiac Glycoside Natural Products as Potent Inhibitors of DNA Double-Strand Break Repair by a Whole-Cell Double Immunofluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the anticancer mechanism of cardiac glycosides using proteome integral solubility alteration approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. ftp.sccwrp.org [ftp.sccwrp.org]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
Technical Support Center: Scillaren Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and ensuring the stability of scillaren in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound, a cardiac glycoside, in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Like other glycosides, this compound is susceptible to hydrolysis, particularly under acidic conditions, which can cleave the glycosidic bond connecting the sugar moieties to the aglycone. Elevated temperatures can accelerate degradation, while exposure to UV light may induce photolytic decomposition.
Q2: How does pH affect the stability of this compound?
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The primary degradation pathway, especially under acidic conditions, is the hydrolysis of the glycosidic linkages. This would result in the separation of the sugar moieties (a disaccharide of rhamnose and glucose) and the aglycone, scillarenin (B127669). Further degradation of the aglycone may occur under harsh conditions.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: To ensure stability, this compound aqueous solutions should be prepared in a buffer with a pH between 6 and 7.5. Solutions should be stored at refrigerated temperatures (2-8°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, it is advisable to store aliquots of the solution at -20°C or below to minimize degradation.
Q5: Which analytical techniques are suitable for assessing this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its degradation products. For higher sensitivity and structural confirmation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound solution.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify pH of the solution: Use a calibrated pH meter to check the pH of your this compound solution. If the pH is acidic (below 6), this is a likely cause of degradation.
-
Review solution preparation and storage: Confirm that the solution was prepared with a suitable buffer and stored at the recommended temperature and protected from light.
-
Analyze the sample by HPLC: Quantify the amount of intact this compound remaining in the solution. The presence of new peaks in the chromatogram may indicate the formation of degradation products.
-
Issue 2: Unexpected peaks in the HPLC chromatogram of a this compound sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks: If using LC-MS, analyze the mass spectra of the new peaks to identify potential degradation products, such as the scillarenin aglycone.
-
Perform a forced degradation study: Subject a fresh this compound solution to acidic, basic, oxidative, thermal, and photolytic stress to intentionally generate degradation products. Compare the chromatograms from the stressed samples to your sample to help identify the unknown peaks.
-
Optimize HPLC method: Adjust the mobile phase composition or gradient to improve the separation of this compound from its degradation products.
-
Data on this compound Stability
pH Stability of Proscillaridin (B1679727) A (a this compound Analog)
The following table summarizes the stability of proscillaridin A, a cardiac glycoside structurally similar to this compound A, in an aqueous solution at 37°C. This data is indicative of the expected acid lability of this compound.
| pH | Incubation Time (minutes) | Remaining Activity (%) |
| 1.0 | 15 | < 50 |
Data extrapolated from a study on proscillaridin A, which showed a loss of over 50% of its activity after 15 minutes at pH 1 and 37°C.
Illustrative Temperature Stability Data for this compound
The following table is a template to illustrate how temperature stability data for this compound could be presented. Note: The values are for illustrative purposes only, as specific experimental data for this compound was not found in the initial literature search.
| Temperature (°C) | Storage Duration (days) | This compound Remaining (%) (Illustrative) |
| 4 | 30 | 98 |
| 25 | 30 | 90 |
| 40 | 30 | 75 |
Illustrative Photostability Data for this compound
The following table is a template to illustrate how photostability data for this compound could be presented. Note: The values are for illustrative purposes only.
| Light Condition | Exposure Duration (hours) | This compound Remaining (%) (Illustrative) |
| Cool white fluorescent light | 24 | 95 |
| UV-A light | 24 | 85 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 24 hours. Also, heat the aqueous solution (100 µg/mL in water) at 80°C for 24 hours.
-
Photolytic Degradation: Expose the aqueous solution (100 µg/mL in water) to UV light (254 nm) and fluorescent light for 24 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Protocol 2: Real-Time Stability Testing of a this compound Aqueous Formulation
Objective: To determine the shelf-life of a this compound aqueous formulation under recommended storage conditions.
Methodology:
-
Formulation Preparation: Prepare at least three batches of the this compound aqueous formulation (e.g., 100 µg/mL in a citrate (B86180) buffer, pH 6.5).
-
Storage Conditions: Store the batches at the intended long-term storage condition (e.g., 5°C ± 3°C) and an accelerated condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Schedule:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
pH
-
Assay of this compound (by HPLC)
-
Quantification of degradation products (by HPLC)
-
-
Data Evaluation: Evaluate the data to establish a shelf-life for the formulation.
Visualizations
Caption: Plausible acidic degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
Technical Support Center: Navigating Cardiac Glycoside Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in cardiac glycoside research. It is designed for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure reliable data generation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cardiac glycosides in preclinical research?
A1: The primary and most well-established mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1][2][3][4] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.[1][5] This rise in intracellular calcium is the basis for the cardiotonic effects of these compounds and also triggers a variety of signaling cascades that can influence cell proliferation, apoptosis, and other cellular processes.[1][6]
Q2: I am observing high levels of cytotoxicity even at low concentrations of my cardiac glycoside. What are the potential reasons?
A2: High cytotoxicity at low concentrations is a common challenge due to the narrow therapeutic window of cardiac glycosides.[1] Several factors could be contributing to this:
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to cardiac glycosides. Some cancer cell lines, for instance, are sensitive to nanomolar concentrations.[2]
-
Time- and Dose-Dependence: The cytotoxic effects are strongly dependent on both the concentration and the duration of exposure.[1]
-
Compound Purity: Impurities in the cardiac glycoside sample can contribute to unexpected toxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiments to account for this.[1]
-
Off-Target Effects: While Na+/K+-ATPase is the primary target, cardiac glycosides can have off-target effects that may contribute to cytotoxicity.
Q3: My experimental results with cardiac glycosides are inconsistent. What are the common causes of variability?
A3: Inconsistent results in cardiac glycoside experiments can stem from several sources. To troubleshoot, consider the following:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to cardiac glycosides. Maintaining consistent cell culture practices is critical.
-
Compound Stability: Ensure the proper storage and handling of your cardiac glycoside to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay-Specific Variability: Each experimental assay has its own sources of potential variability. For instance, in enzyme inhibition assays, factors like incubation time and substrate concentration need to be precisely controlled.[7] In cell-based assays, inconsistent cell seeding density can lead to variable results.
-
Pipetting Accuracy: Given the high potency of many cardiac glycosides, even small errors in pipetting can lead to significant variations in the final concentration.
Troubleshooting Guides
Na+/K+-ATPase Inhibition Assays
| Problem | Potential Causes | Troubleshooting Steps |
| Low Potency (High IC50) | Inadequate incubation time for slow-binding inhibitors like ouabain (B1677812) and digoxin.[7] | Increase the pre-incubation time of the enzyme with the cardiac glycoside to at least 60 minutes at 37°C to ensure equilibrium is reached.[7] |
| High potassium (K+) concentration in the assay buffer.[7] | Optimize the K+ concentration in your assay buffer. Higher, non-physiological concentrations of K+ can reduce the inhibitory potency of cardiac glycosides.[7] | |
| Inactive enzyme preparation. | Verify the activity of your Na+/K+-ATPase preparation using a known inhibitor as a positive control. | |
| High Variability in Results | Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents and precise timing of incubations. |
| Temperature fluctuations. | Ensure all incubations are performed in a calibrated and stable temperature-controlled environment. | |
| Sub-optimal substrate (ATP) concentration. | Determine the optimal ATP concentration for your enzyme preparation to ensure the reaction is in the linear range. |
Intracellular Calcium Measurement Assays
| Problem | Potential Causes | Troubleshooting Steps |
| No or Weak Calcium Signal | Insufficient loading of the calcium indicator dye. | Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature according to the manufacturer's protocol.[5] |
| Phototoxicity or photobleaching of the dye. | Minimize the exposure of the cells to excitation light. Use the lowest possible laser power and exposure time. | |
| Cell death due to high cardiac glycoside concentration. | Perform a dose-response and time-course experiment to find a concentration that elicits a calcium response without causing rapid cell death. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing of the cells after dye loading to remove any unbound indicator.[5] |
| Autofluorescence from the compound or cell culture medium. | Run appropriate controls, including cells without dye and medium alone, to determine the level of background fluorescence. | |
| Inconsistent Calcium Spikes | Variations in cell health or density. | Ensure a homogenous cell monolayer and consistent cell health across all wells. |
| Uneven compound distribution. | Gently mix the plate after adding the cardiac glycoside to ensure uniform distribution. |
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS)
| Problem | Potential Causes | Troubleshooting Steps |
| High Variability Between Replicates | Uneven cell seeding. | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to attach and distribute evenly before adding the compound. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile saline or medium. | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay).[8] | Ensure complete dissolution of the formazan crystals by adding the solubilization solution and mixing thoroughly.[8] | |
| Unexpectedly Low Cytotoxicity | Incorrect dose range. | Perform a broad dose-response experiment to determine the appropriate concentration range for your specific cell line and cardiac glycoside.[9] |
| Cell line resistance. | Some cell lines are inherently more resistant to cardiac glycosides.[2] Consider using a more sensitive cell line if appropriate for your research question. | |
| Short incubation time. | The cytotoxic effects of cardiac glycosides can be time-dependent.[1] Consider increasing the incubation time (e.g., 48 or 72 hours).[8] |
Quantitative Data Summary
Table 1: IC50 Values of Common Cardiac Glycosides in Various Cancer Cell Lines
| Cardiac Glycoside | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Digoxin | SH-SY5Y | Neuroblastoma | ~7.2 | [2] |
| Digoxin | SK-N-AS | Neuroblastoma | ~4.7 | [2] |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3-33 | [10] |
| Ouabain | MDA-MB-231 | Breast Cancer | 89 | [11] |
| Ouabain | A549 | Lung Cancer | 17 | [11] |
| UNBS1450 | Various Melanoma Lines | Melanoma | 5-45 | [2] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell line, assay used, and incubation time.
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory potency (IC50) of a cardiac glycoside on Na+/K+-ATPase activity.[5][12]
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine brain or kidney)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Cardiac glycoside stock solution
-
Malachite Green reagent for phosphate (B84403) detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Add serial dilutions of the cardiac glycoside to the wells of the microplate. Include a control with no inhibitor (total ATPase activity) and a control with a saturating concentration of a known inhibitor like ouabain (ouabain-insensitive ATPase activity).
-
Pre-incubate the plate at 37°C for 60 minutes to allow for inhibitor binding.[7]
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the malachite green reagent to each well to detect the released inorganic phosphate (Pi).
-
Measure the absorbance at approximately 620 nm using a spectrophotometer.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against the cardiac glycoside concentration to determine the IC50 value.
Protocol 2: Cellular Assay for Intracellular Calcium Concentration
This protocol outlines the measurement of intracellular calcium changes in response to cardiac glycoside treatment using a fluorescent indicator.[5]
Materials:
-
Primary cardiomyocytes or a suitable cardiac cell line (e.g., H9c2)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Cell culture medium
-
Balanced salt solution (e.g., HBSS)
-
Cardiac glycoside stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or microscope
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye in a balanced salt solution for 30-60 minutes at 37°C.
-
Wash the cells with the balanced salt solution to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the cardiac glycoside at various concentrations to the wells.
-
Monitor the change in fluorescence over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity and plot it against the compound concentration to determine the dose-response relationship.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of cardiac glycosides on cancer cell lines.[8][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cardiac glycoside stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the cardiac glycoside in complete culture medium.
-
Remove the old medium from the wells and add the prepared drug dilutions. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Read the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the drug concentration to determine the IC50 value.
Visualizations
Caption: Canonical signaling pathway of cardiac glycosides.
Caption: A typical experimental workflow for cardiac glycoside research.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
identifying and minimizing scillaren interference with assay reagents
Welcome to the Technical Support Center for identifying and minimizing scillaren interference with assay reagents. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges when working with this compound and its derivatives in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a cardiac glycoside, a natural product belonging to the bufadienolide class of steroids.[1][2] Its complex chemical structure, which includes a steroid nucleus and a sugar moiety, gives it the potential to interfere with various assay formats.[3] Interference can arise from several mechanisms, including the molecule's inherent optical properties (light absorption or emission), chemical reactivity, or its tendency to form aggregates at higher concentrations.[4][5]
Q2: I'm observing unexpected results in my immunoassay when using this compound. Could this be interference?
Yes, this is a strong possibility. Structurally similar cardiac glycosides, such as digoxin, are well-documented to interfere with immunoassays.[6] This interference is often due to cross-reactivity, where the this compound molecule is recognized by the antibodies intended for the assay's target analyte, leading to either falsely high or low readings.
Q3: Can this compound interfere with luciferase-based reporter assays?
While direct inhibition of luciferase by this compound has not been widely reported, it is a possibility that should be investigated. Some natural products can directly inhibit the luciferase enzyme, leading to a decrease in signal that could be misinterpreted as a biological effect of this compound.[7] A counter-screen to test for direct luciferase inhibition is recommended.
Q4: My fluorescence-based assay is showing inconsistent results with this compound. What could be the cause?
Inconsistent results in fluorescence assays can be caused by several factors related to this compound:
-
Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[4]
-
Fluorescence Quenching: this compound might absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decreased signal (a false negative).
-
Light Scattering: At higher concentrations, this compound may form aggregates that can scatter light, affecting the accuracy of fluorescence measurements.
Q5: How can I determine if this compound is interfering with my absorbance-based assay?
This compound and other bufadienolides are known to absorb UV light. Specifically, the α-pyrone ring in their structure results in a characteristic UV absorption maximum around 300 nm.[8] If your assay measures absorbance in this region, this compound could directly contribute to the signal, leading to inaccurate results.
Troubleshooting Guides
Issue 1: Suspected Immunoassay Interference
Symptoms:
-
Inconsistent or unexpected dose-response curves.
-
Discrepancy between assay results and expected biological activity.
-
High background signal.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Bufadienolide - Wikipedia [en.wikipedia.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scillaren & Proscillaridin A
Welcome to the technical support center for researchers utilizing scillaren and its derivatives. This resource provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to help you design experiments that maximize on-target efficacy while mitigating off-target effects, particularly cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-cancer effects?
This compound is a cardiac glycoside whose primary molecular target is the Na+/K+-ATPase pump located on the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. This disruption of ion homeostasis can trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest in cancer cells.[2][3] Recent studies on the related glycoside Proscillaridin (B1679727) A show it can also induce oxidative and ER stress, inhibit STAT3 activation, and, in certain contexts like MYC-overexpressing leukemia, cause MYC protein degradation through epigenetic changes.[2][4]
Q2: What are the main off-target effects of this compound and why do they occur?
The principal and dose-limiting off-target effect of this compound is cardiotoxicity.[5] This is a class-wide effect for all cardiac glycosides, stemming from their mechanism of action. The Na+/K+-ATPase pump is ubiquitously expressed, and its inhibition in cardiomyocytes can lead to arrhythmias and impaired cardiac function. The therapeutic window between the concentration needed for an anti-cancer effect and the concentration that causes cardiotoxicity is often narrow, making off-target effects a significant challenge.[1][2]
Q3: What are the primary strategies to reduce this compound's off-target toxicity?
There are three main strategies researchers can employ:
-
Targeted Drug Delivery: Encapsulating this compound in a nanocarrier, such as a liposome (B1194612), can help direct the drug to tumor tissue through mechanisms like the Enhanced Permeability and Retention (EPR) effect, thereby reducing its exposure to healthy tissues like the heart.
-
Combination Therapy: Using this compound in combination with other anti-cancer agents may allow for a lower, less toxic dose of this compound to be used while achieving a synergistic therapeutic effect.[6] The goal is to enhance anti-cancer activity without increasing toxicity.[7]
-
Structural Modification (Analog Development): Synthesizing or screening derivatives of this compound (like Proscillaridin A) can identify analogs with a higher therapeutic index—that is, a greater potency against cancer cells compared to their toxicity towards normal cells.[2]
Troubleshooting Guide
Problem: I am observing significant cytotoxicity in my non-cancerous control cell line at concentrations where I see an anti-cancer effect.
-
Possible Cause: The concentration of this compound being used may be too high, falling into a range where it is non-selective. Studies with Proscillaridin A show that selectivity for cancer cells over normal cells is dose-dependent.[2] At lower concentrations (e.g., 10-50 nM), it is less toxic to normal lung cells, but this selectivity is lost at higher concentrations (100-200 nM).[2]
-
Solution 1: Perform a detailed dose-response curve. Test a wider range of this compound concentrations on both your cancer cell line and a relevant normal cell line (e.g., cardiomyocytes, or normal epithelial cells corresponding to the cancer's tissue of origin) to identify a potential therapeutic window.
-
Solution 2: Reduce treatment duration. Assess whether a shorter exposure time is sufficient to induce an anti-cancer effect while minimizing toxicity in normal cells.
-
Solution 3: Explore a combination. Consider combining a low dose of this compound with another therapeutic agent that has a different mechanism of action. This may create a synergistic effect, allowing you to reduce the this compound concentration below its toxic threshold for normal cells.[6]
Problem: My in vivo experiments are failing due to cardiac toxicity in the animal models.
-
Possible Cause: The systemic exposure to free this compound is likely exceeding the toxic threshold for the heart. The narrow therapeutic index is more pronounced in vivo than in vitro.[1]
-
Solution 1: Develop a targeted delivery system. Formulate this compound within a liposomal or other nanoparticle carrier. This can alter the drug's pharmacokinetics, reduce peak plasma concentrations, and preferentially deliver it to the tumor site, minimizing cardiac exposure.
-
Solution 2: Re-evaluate the dosing schedule. Instead of a single high dose, consider a fractionated dosing regimen (lower doses administered more frequently) to maintain a therapeutic level without reaching the peak concentrations that cause acute toxicity.
-
Solution 3: Switch to a more selective analog. If available, test a this compound derivative that has shown a better in vitro therapeutic index. Different cardiac glycosides can have markedly different potency and selectivity profiles.[5]
Data Presentation: On-Target vs. Off-Target Cytotoxicity
The following table summarizes data from studies on cardiac glycosides, illustrating the concept of a therapeutic window by comparing the cytotoxic effects on cancer cells versus normal cells.
| Compound | On-Target Model (Cancer Cell Line) | Off-Target Model (Normal Cell Line) | Key Finding | Citation |
| Proscillaridin A | A549, H1650 (Lung Adenocarcinoma) | NL-20 (Normal Lung Epithelial) | Exhibited lower cytotoxicity to normal cells at 10-50 nM, but this selectivity was lost at higher concentrations (100-200 nM). | [2] |
| Oleandrin | SW480 (Colon Cancer) | NCM460 (Normal Colon Epithelial) | The IC50 for the cancer cell line (0.02 µM) was significantly lower than for the normal cell line (0.56 µM), indicating a favorable therapeutic window. | [8] |
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound via Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes.[9]
Materials:
-
This compound
-
Phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Vacuum pump
Methodology:
-
Lipid Film Preparation:
-
Dissolve this compound, phospholipid, and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio is 10:5:1 for Phospholipid:Cholesterol:Drug, but this should be optimized.
-
Mix thoroughly to ensure a homogenous solution.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Warm the lipid film and the hydration buffer (PBS) to a temperature above the lipid's phase transition temperature (e.g., 60°C for DSPC).
-
Add the pre-warmed buffer to the flask containing the dry lipid film.
-
Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is fully suspended in the buffer. This will form large, multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 10-20 passes). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of small unilamellar vesicles (SUVs).
-
-
Characterization:
-
Analyze the liposome size distribution and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating free drug from encapsulated drug (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration using HPLC or UV-Vis spectroscopy.
-
Protocol 2: Assessing On-Target vs. Off-Target Cytotoxicity via MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on both cancerous and non-cancerous cell lines.[10]
Materials:
-
Cancer cell line of interest and a relevant normal control cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed both cancer and normal cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range might be 1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value for each cell line.
-
The therapeutic index can be estimated by the ratio: IC50 (Normal Cells) / IC50 (Cancer Cells).
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: this compound's mechanism of action, from Na+/K+-ATPase inhibition to apoptosis.
Caption: Core strategies for mitigating the off-target effects of this compound.
Caption: Workflow for evaluating a strategy to reduce this compound's off-target effects.
References
- 1. Silymarin Encapsulated Liposomal Formulation: An Effective Treatment Modality against Copper Toxicity Associated Liver Dysfunction and Neurobehavioral Abnormalities in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination antimicrobial therapy to manage resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Therapies as a Promising Option for the Treatment of Antibiotic-Resistant Helicobacter pylori [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Scillaren Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for scillaren treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and how does it work?
This compound A is a cardiac glycoside, a natural compound derived from plants of the Urginea genus.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, an essential enzyme located in the plasma membrane of all animal cells.[1][2] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, this compound A leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis can trigger various downstream signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Q2: Why is optimizing the incubation time for this compound treatment crucial?
The optimal incubation time for this compound treatment is highly dependent on the specific cell type and the experimental objective. An incubation time that is too short may not allow for the full biological effects of this compound to manifest, leading to an underestimation of its potency. Conversely, an overly long incubation period might result in non-specific cytotoxicity or secondary effects unrelated to the primary mechanism of action.[3][4] Factors such as the cell line's doubling time and metabolic rate can significantly influence the response to treatment over time.[5] Therefore, a time-course experiment is essential to determine the ideal incubation period for achieving consistent and meaningful results.
Q3: What are the typical incubation times used for this compound treatment?
While the optimal time must be determined empirically for each experimental system, common incubation times for in vitro drug treatments, including cardiac glycosides, typically range from 24 to 72 hours.[3][6] Shorter incubation times may be sufficient to observe acute effects on signaling pathways, while longer durations are often necessary to assess outcomes like changes in cell viability and apoptosis. A time-course experiment with multiple time points (e.g., 12, 24, 48, and 72 hours) is the most effective way to identify the optimal incubation period.[7]
Q4: How does this compound A treatment affect signaling pathways?
This compound A, by binding to and inhibiting the Na+/K+-ATPase, can activate a cascade of intracellular signaling events. The Na+/K+-ATPase can act as a signal transducer. Inhibition by cardiac glycosides like this compound A can lead to the activation of the Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This can subsequently trigger the Ras/Raf/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound A can induce the interaction between the Na+/K+-ATPase and the inositol (B14025) triphosphate receptor (IP3R), leading to the release of intracellular calcium and the activation of transcription factors like NF-κB.
Experimental Protocols
Protocol: Determining Optimal Incubation Time and IC50 of this compound A using MTT Assay
This protocol outlines a general procedure to determine the optimal incubation time and the half-maximal inhibitory concentration (IC50) of this compound A on a specific cell line.
Materials:
-
This compound A
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound A in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound A stock solution in complete culture medium to achieve a range of final concentrations. It is advisable to perform a broad-range dose-response experiment first, followed by a narrower range around the estimated IC50.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound A) and a no-treatment control.
-
After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound A to the respective wells.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound A concentration for each incubation time point.
-
Determine the IC50 value for each time point using a non-linear regression analysis (sigmoidal dose-response curve). The optimal incubation time is typically the one that provides a robust and reproducible dose-response curve with a clear IC50 value.
-
Data Presentation
Table 1: Example of IC50 Values for this compound A at Different Incubation Times
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | 24 | User-determined value |
| 48 | User-determined value | |
| 72 | User-determined value | |
| A549 | 24 | User-determined value |
| 48 | User-determined value | |
| 72 | User-determined value | |
| PC-3 | 24 | User-determined value |
| 48 | User-determined value | |
| 72 | User-determined value |
Note: This table is a template. Researchers should populate it with their experimentally determined IC50 values.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Efficacy or No Effect | 1. Sub-optimal Incubation Time: The treatment duration may be too short for the biological effects to become apparent. 2. Incorrect Concentration: The concentration of this compound A may be too low for the specific cell line. 3. Cell Health: Cells may be unhealthy or not in the logarithmic growth phase. 4. Compound Integrity: this compound A may have degraded. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[7] 2. Conduct a dose-response experiment with a wider range of concentrations. 3. Ensure cells are healthy, have a low passage number, and are actively proliferating before treatment.[9] 4. Use a fresh stock of this compound A and store it properly according to the manufacturer's instructions. |
| High Cell Death in Control Wells | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Over-confluence: Cells may be seeded too densely, leading to cell death due to nutrient depletion and waste accumulation, especially at later time points.[3] 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and does not affect cell viability.[10] 2. Optimize the initial cell seeding density to ensure cells do not become over-confluent by the end of the experiment. 3. Regularly test for mycoplasma and practice good aseptic technique to prevent contamination. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. 2. Passage Number: Using cells with a high passage number can lead to genetic drift and altered phenotypes. 3. Reagent Variability: Inconsistent preparation of this compound A dilutions or other reagents. | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Use cells within a consistent and low passage number range for all experiments. 3. Prepare fresh dilutions of this compound A for each experiment and ensure all other reagents are within their expiration dates. |
| Precipitation of this compound A in Culture Medium | 1. Low Solubility: this compound A may have limited solubility in aqueous culture medium, especially at higher concentrations. 2. Interaction with Medium Components: Components of the serum or medium may cause the compound to precipitate. | 1. Prepare the highest concentration of this compound A and visually inspect for any precipitation before diluting further. If precipitation occurs, consider using a lower top concentration or a different solvent if compatible with your cells. 2. Test the solubility of this compound A in the specific culture medium (with and without serum) before starting the experiment. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Managing Scillaren Precipitation in Cell Culture Media
For researchers, scientists, and professionals in drug development, encountering precipitation of compounds in cell culture media is a common yet frustrating challenge. This guide provides a comprehensive resource for troubleshooting and preventing scillaren precipitation during in-vitro experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in culture media?
This compound is a cardiac glycoside, a class of naturally derived compounds.[1] Its chemical structure makes it inherently hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation, often seen as cloudiness or visible particles, typically occurs when a concentrated stock solution of this compound (usually dissolved in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium. This rapid change in solvent composition causes the this compound molecules to aggregate and fall out of solution.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture applications.[3][4] It is crucial to prepare a high-concentration stock solution to minimize the final volume of DMSO added to the cell culture, as high concentrations of DMSO can be toxic to cells.[3]
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or less, especially for sensitive cell lines or long-term experiments.[3] It is always advisable to perform a vehicle control (media with the same final concentration of DMSO but without this compound) to assess the effect of the solvent on your specific cell line.[4]
Q4: Can the type of cell culture medium or serum concentration affect this compound solubility?
Yes, the composition of the cell culture medium can influence the solubility of hydrophobic compounds. The presence of proteins in serum-containing medium, such as albumin, can help to keep hydrophobic compounds in solution by binding to them.[5] Therefore, this compound may be more prone to precipitation in serum-free media.[6]
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues with this compound precipitation in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs because the this compound is poorly soluble in the aqueous media once the DMSO is diluted.[6]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.[6] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[6] Add the this compound stock solution dropwise while gently vortexing or swirling the media.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5][6] |
| High Solvent Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] |
| pH of the Media | The pH of the cell culture medium may not be optimal for keeping this compound in solution. | While information on the pH-dependent solubility of this compound is not readily available, significant deviations from physiological pH can affect the solubility of many compounds. Ensure your media is properly buffered.[2] |
Issue 2: Precipitation Observed After Incubation
-
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be happening?
-
Answer: Delayed precipitation can be caused by several factors related to the incubation conditions and the stability of the compound in the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the culture medium at 37°C. While cardiac glycosides are generally stable, long incubation times can be a factor.[7] | Prepare fresh this compound-containing media for each experiment, especially for long-term studies. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[6][8] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator.[6] |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is a general guideline and may need optimization for your specific experimental needs.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound A is 692.79 g/mol .[1]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 692.79 g/mol * 1000 mg/g = 6.93 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out 6.93 mg of this compound into the tared tube.
-
-
Dissolving this compound in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[6]
-
Serial Dilution (Recommended):
-
To minimize precipitation, it is best to perform a serial dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:100 in your final volume of pre-warmed media.
-
-
Direct Dilution (with caution):
-
If preparing a working solution directly, add the calculated volume of the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[2] For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, you would add 10 µL of the 10 mM stock solution.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of this compound from any potential effects of the solvent.[4]
-
Use Immediately: Use the freshly prepared this compound-containing medium immediately for your experiments.
Visualization of Key Pathways and Workflows
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Scillaren Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with scillaren in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a mixture of cardiac glycosides, with this compound A being the primary active component[1]. These compounds are derived from plants of the Drimia maritima (sea squill) species[2]. The primary mechanism of action for this compound A is the inhibition of the Na⁺/K⁺-ATPase, a transmembrane protein essential for maintaining cellular ion gradients[2]. By inhibiting this pump, intracellular sodium concentration increases, which in turn leads to a rise in intracellular calcium levels via the Na⁺/Ca²⁺ exchanger. This increase in intracellular calcium enhances cardiac muscle contractility[2].
2. What are the general solubility properties of this compound?
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO), alcohol, and methanol[1][3]. It is sparingly soluble in water and practically insoluble in chloroform (B151607) and ether[1]. For animal studies, it is crucial to prepare a homogenous and stable solution for accurate dosing.
Troubleshooting Formulation and Administration
Issue 1: this compound Precipitation in Aqueous Solutions
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it with saline or phosphate-buffered saline (PBS) for injection. How can I prevent this?
Answer:
This is a common issue for hydrophobic compounds like this compound. Here are several strategies to improve solubility and prevent precipitation:
-
Use of Co-solvents: A combination of solvents is often necessary to maintain the solubility of hydrophobic compounds in an aqueous vehicle. A widely used approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other co-solvents like polyethylene (B3416737) glycol (PEG), before the final dilution with saline or PBS.
-
Recommended Vehicle Compositions: While specific formulations for this compound are not extensively published, formulations for other poorly soluble compounds can be adapted. A common vehicle for intravenous (IV) or intraperitoneal (IP) injection in rodents is a mixture of:
-
5-10% DMSO
-
30-40% PEG300 or PEG400
-
5% Tween 80 or other surfactants
-
45-60% Saline or PBS
It is critical to add and mix the components in a specific order. Generally, the drug is first dissolved in DMSO, followed by the addition of PEG and then the surfactant, with thorough mixing after each step. The aqueous component (saline or PBS) is added last and slowly, while vortexing, to prevent the drug from crashing out of solution.
-
-
pH Considerations: A related cardiac glycoside, proscillaridin (B1679727) A, is rapidly inactivated at low pH. While specific data for this compound is limited, it is advisable to maintain the final formulation at a neutral pH (around 7.0-7.4) to ensure stability.
Experimental Protocol: Preparation of a this compound Formulation (General Guideline)
-
Stock Solution: Prepare a high-concentration stock solution of this compound A in 100% DMSO (e.g., 10 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.
-
Vehicle Preparation: In a separate sterile tube, prepare the co-solvent mixture. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, the vehicle components would be mixed in the appropriate ratios.
-
Final Formulation: Slowly add the this compound A stock solution to the co-solvent mixture while vortexing.
-
Aqueous Dilution: Add the saline or PBS dropwise to the this compound-solvent mixture while continuously vortexing.
-
Final Checks: Visually inspect the final solution for any precipitation. If the solution is not clear, it may require further optimization of the vehicle composition. The final solution should be sterile-filtered before administration if possible, though this may be challenging with viscous solutions.
Issue 2: Adverse Events or Toxicity Observed in Animals Post-injection
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, or seizures) immediately after injection, even at what I believe to be a therapeutic dose. What could be the cause?
Answer:
Adverse events can be caused by the vehicle, the drug itself, or the administration procedure.
-
Vehicle-Induced Toxicity:
-
Hemolysis: Some organic solvents and surfactants can cause hemolysis (rupture of red blood cells) when injected intravenously. High concentrations of DMSO and certain surfactants can be problematic. It is crucial to keep the final concentration of organic solvents as low as possible while maintaining drug solubility. Studies on proscillaridin A, a related compound, have been conducted in mice with intraperitoneal injections of 5 mg/kg for 21 days, suggesting this route may be well-tolerated[4].
-
Irritation: The formulation may be irritating to the tissues, especially with subcutaneous (SC) or intramuscular (IM) injections. Intraperitoneal (IP) and intravenous (IV) routes are common for cardiac glycosides.
-
-
Drug-Related Toxicity:
-
Cardiac glycosides have a narrow therapeutic index, meaning the dose that causes toxicity is not much higher than the therapeutic dose[2]. The reported intravenous LD50 for this compound in rats is 15.5 mg/kg[1]. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen route of administration.
-
-
Administration Procedure:
-
Injection Rate: For intravenous injections, a slow injection rate is crucial to allow for dilution of the drug formulation in the bloodstream and to minimize the risk of precipitation and local high concentrations.
-
Injection Volume: Adhere to the recommended maximum injection volumes for the chosen route and animal species.
-
Quantitative Data Summary: Recommended Maximum Injection Volumes for Rodents
| Route of Administration | Mouse (25 g) | Rat (250 g) |
| Intravenous (IV) | 0.2 mL | 0.5 mL |
| Intraperitoneal (IP) | 0.5 mL | 2.5 mL |
| Subcutaneous (SC) | 0.5 mL | 2.5 mL |
| Oral Gavage (PO) | 0.25 mL | 2.5 mL |
Note: These are general guidelines. The maximum volume can be influenced by the formulation's viscosity and irritancy.
Issue 3: Inconsistent Experimental Results
Question: I am observing high variability in the outcomes of my experiments. What could be the cause?
Answer:
Inconsistent results can stem from issues with formulation stability, administration accuracy, or animal-to-animal variability.
-
Formulation Instability:
-
Storage: this compound solutions may not be stable for long periods, especially at room temperature or when exposed to light. It is recommended to prepare fresh formulations for each experiment. If storage is necessary, solutions should be stored at 4°C or -20°C and protected from light. Perform a stability test of your formulation to confirm that the drug concentration remains consistent over the storage period.
-
pH Sensitivity: As mentioned, related cardiac glycosides are unstable in acidic conditions. Ensure your vehicle is buffered to a neutral pH.
-
-
Inaccurate Dosing:
-
Precipitation: If the drug precipitates in the syringe before or during injection, the actual dose delivered will be lower than intended. Always inspect the solution for clarity immediately before administration.
-
Administration Technique: Ensure consistent and accurate administration technique, especially for intravenous and oral gavage routes.
-
Experimental Protocols and Workflows
Experimental Workflow: Troubleshooting this compound Delivery
Caption: A logical workflow for troubleshooting common issues in this compound animal studies.
Signaling Pathway
This compound's primary effect is the inhibition of Na⁺/K⁺-ATPase. This initiates a cascade of downstream signaling events.
References
improving signal-to-noise ratio in scillaren enzymatic assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in scillaren enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of this compound in enzymatic assays?
This compound is a cardiac glycoside whose primary mode of action is the inhibition of the Na⁺/K⁺-ATPase enzyme.[1] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, this compound leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis triggers various downstream signaling cascades.
Q2: My assay is showing a high background signal. What are the common causes and how can I reduce it?
A high background signal can significantly reduce the signal-to-noise ratio of your assay. Common causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents using high-purity, phosphate-free water. Ensure that labware is thoroughly rinsed to remove any residual phosphate (B84403) from detergents.[2][3] |
| Non-enzymatic ATP Hydrolysis | Minimize the concentration of ATP in your assay to what is necessary for the reaction. High concentrations of ATP can lead to spontaneous hydrolysis and contribute to background signal. |
| Presence of Other ATPases | If using a non-purified enzyme preparation, other ATPases may be present and contribute to the background. To isolate the Na⁺/K⁺-ATPase activity, subtract the activity measured in the presence of a specific inhibitor like ouabain (B1677812) from the total ATPase activity. |
| Compound Interference | The test compound itself may interfere with the assay. Run a "no-enzyme" control with the compound to check for direct effects on the detection reagents. |
| Incorrect Plate Type | For colorimetric assays, use clear, flat-bottom plates. For fluorescent or luminescent assays, use black or white opaque plates, respectively, to minimize crosstalk and background. |
Q3: The signal in my assay is weak or absent. What should I do?
A low or non-existent signal may indicate a problem with one or more of the assay components. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the Na⁺/K⁺-ATPase is active. Improper storage or handling, including repeated freeze-thaw cycles, can lead to a loss of activity. |
| Suboptimal Reagent Concentrations | Verify the concentrations of ATP, substrate, and enzyme. These should be optimized for your specific assay conditions. |
| Incorrect Buffer Composition | The assay buffer must have the optimal pH and ionic strength for enzyme activity. Ensure the presence of necessary cofactors like Mg²⁺. |
| Inadequate Incubation Time or Temperature | The reaction may not have proceeded long enough, or the temperature may not be optimal for the enzyme. Ensure the incubation is carried out at 37°C for a sufficient duration, within the linear range of the reaction. |
| Expired or Improperly Stored Detection Reagents | Check that the detection reagents have not expired and have been stored according to the manufacturer's instructions. |
Q4: My results are inconsistent between wells and across different plates. What could be the cause of this variability?
Assay variability can undermine the reliability of your results. Here are some common sources of inconsistency and how to address them:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variations. Use calibrated pipettes and proper technique. For multi-well plates, preparing a master mix of reagents can help ensure consistency. |
| Temperature Gradients | Uneven temperature across the incubation plate can lead to "edge effects." Ensure the plate is uniformly heated during incubation. |
| Improper Mixing | Ensure all reagents are thoroughly mixed before and after being added to the wells. |
| Bubbles in Wells | Air bubbles can interfere with optical readings. Be careful not to introduce bubbles when pipetting. |
Experimental Protocols
Protocol: In Vitro Na⁺/K⁺-ATPase Inhibition Assay (Colorimetric)
This protocol is adapted for a 96-well plate format and measures the inorganic phosphate (Pi) released from ATP hydrolysis using a Malachite Green-based reagent.
Materials:
-
Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl₂
-
Na⁺/K⁺-ATPase Enzyme Preparation
-
This compound Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO)
-
ATP Solution (50 mM): Prepare fresh in Tris-HCl buffer (pH 7.4)
-
Ouabain Solution (10 mM): As a positive control for inhibition
-
Malachite Green Reagent: A solution of Malachite Green and ammonium (B1175870) molybdate (B1676688) in an acidic medium.
-
Phosphate Standard (1 mM)
-
96-well Clear, Flat-Bottom Plates
-
Microplate Reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of your this compound stock solution in the Assay Buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells (typically <1%).
-
Set up the Assay Plate:
-
Blank (no enzyme): 80 µL of Assay Buffer.
-
Control (no inhibitor): 60 µL of Assay Buffer + 20 µL of diluted enzyme.
-
This compound Test Wells: 60 µL of the corresponding this compound dilution + 20 µL of diluted enzyme.
-
Positive Control (Ouabain): 60 µL of ouabain solution + 20 µL of diluted enzyme.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the Reaction: Add 20 µL of 50 mM ATP solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. This incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Measure Absorbance: Read the absorbance at approximately 620-660 nm using a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using the phosphate standard.
-
Determine the amount of phosphate released in each well from the standard curve.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the this compound concentration to determine the IC₅₀ value.
-
Quantitative Data
While specific IC₅₀ values for this compound can vary depending on the experimental conditions and the source of the Na⁺/K⁺-ATPase, the following table provides reference IC₅₀ values for other well-characterized cardiac glycosides to serve as a benchmark.
| Cardiac Glycoside | Cell Line/Enzyme Source | Approximate IC₅₀ (nM) |
| Ouabain | MDA-MB-231 cells | 89[4] |
| Ouabain | A549 cells | 17[4] |
| Digoxin (B3395198) | MDA-MB-231 cells | ~164[4] |
| Digoxin | A549 cells | 40[4] |
| Oleandrin (B1683999) | Na,K-ATPase | 620[5] |
| Oleandrigenin | Na,K-ATPase | 1230[5] |
Visualizations
Signaling Pathway of Na⁺/K⁺-ATPase Inhibition
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling the Narrow Therapeutic Index of Scillaren
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the experimental complexities associated with scillaren, a cardiac glycoside with a narrow therapeutic index. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the closely related and structurally similar cardiac glycoside, proscillaridin (B1679727) A, is provided as a reasonable substitute for comparative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] The elevated intracellular calcium enhances cardiac contractility.
Q2: What are the primary safety concerns when handling this compound powder?
A2: this compound is classified as acutely toxic if swallowed. Researchers should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All weighing and initial dilutions of the powder should be performed in a chemical fume hood to avoid inhalation.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its ability to dissolve hydrophobic compounds and its miscibility with cell culture media. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and protect from light. For short-term storage (a few days), 4°C is acceptable.[2]
Q4: I am observing precipitation after adding my this compound-DMSO stock to the cell culture medium. What should I do?
A4: Precipitation of hydrophobic compounds upon dilution into aqueous media is a common issue. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final medium.
-
Increase the medium volume: A larger volume can help disperse the compound more effectively.
-
Pre-warm the medium: Warming the cell culture medium to 37°C can aid solubility.
-
Slow addition with mixing: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to prevent localized high concentrations.[3]
Troubleshooting Guides
Unexpectedly High Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Narrow Therapeutic Window | The therapeutic and toxic concentrations of this compound are very close. A slight miscalculation in dilution can lead to significant cell death. Solution: Perform a careful dose-response curve starting from very low nanomolar concentrations. Use a positive control with a known IC50 to validate your assay setup. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Solution: Ensure the final DMSO concentration in your cell culture medium is at or below 0.1% (v/v). Some robust cell lines may tolerate up to 0.5%, but a vehicle control (medium with the same DMSO concentration without this compound) is essential to determine the solvent's effect on your specific cell line.[3] |
| Incorrect Cell Seeding Density | Cell density can influence the apparent cytotoxicity of a compound. Solution: Optimize and maintain a consistent cell seeding density for all experiments. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can cause widespread cell death, which may be mistaken for compound-induced cytotoxicity. Solution: Regularly test your cell cultures for contamination. |
Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound may degrade over time, especially with repeated freeze-thaw cycles or exposure to light. Solution: Aliquot stock solutions into single-use volumes and store them protected from light at -20°C or -80°C.[2] Prepare fresh dilutions for each experiment. |
| Pipetting Errors | Due to the high potency of this compound, small inaccuracies in pipetting can lead to large variations in the final concentration. Solution: Use calibrated pipettes and proper pipetting techniques. For highly concentrated stocks, perform serial dilutions to achieve the final working concentration. |
| Variation in Cell Health | Differences in cell passage number, confluency, and overall health can affect their response to treatment. Solution: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
Quantitative Data
Note: Specific IC50 values for this compound are not widely available in the reviewed literature. The following table provides IC50 values for the closely related cardiac glycoside, proscillaridin A , in various cancer cell lines as a reference. These values demonstrate the potent, yet variable, cytotoxic effects of this class of compounds across different cell types.
| Compound | Cell Line | Cancer Type | Time Point | IC50 Value | Citation |
| Proscillaridin A | PC9 | Non-Small Cell Lung Cancer | 72h | ~10 nM | [4] |
| Proscillaridin A | H1975 | Non-Small Cell Lung Cancer | 72h | ~20 nM | [4] |
| Proscillaridin A | A549 | Non-Small Cell Lung Cancer | 72h | ~50 nM | [4] |
| Proscillaridin A | GBM6 | Glioblastoma (Stem-like) | 72h | ~20 nM | [5] |
| Proscillaridin A | GBM9 | Glioblastoma (Stem-like) | 72h | ~30 nM | [5] |
| Proscillaridin A | U87-MG | Glioblastoma | 72h | ~40 nM | [5] |
| Proscillaridin A | RD | Rhabdomyosarcoma | 48h | ~5 nM | [6] |
| Proscillaridin A | HCT-116 | Colorectal Cancer | 72h | 0.132 µM | [7] |
| Proscillaridin A | HT-29 | Colorectal Cancer | 72h | 1.230 µM | [7] |
| Proscillaridin A | SK-OV-3 | Ovarian Adenocarcinoma | 72h | 0.096 µM | [7] |
| Proscillaridin A | HepG2 | Liver Cancer | 72h | Not specified, but active | [7] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is a generalized colorimetric assay to determine the inhibitory activity of this compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Ouabain (B1677812) (positive control)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and ouabain in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Reaction Setup: In a 96-well plate, add the Assay Buffer, the test compound (this compound dilutions), and the Na+/K+-ATPase enzyme. Include wells for a negative control (no inhibitor) and a positive control (ouabain).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each this compound concentration compared to the negative control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.
Measuring Intracellular Calcium Concentration ([Ca2+]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels following treatment with this compound.
Materials:
-
Cells cultured on glass coverslips or in a 96-well plate
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Ionomycin (B1663694) (for calibration)
-
EGTA (for calibration)
-
Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM in HBSS at 37°C for 30-60 minutes. The optimal concentration and loading time should be determined empirically for your cell type.
-
Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
Baseline Measurement: Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Compound Addition: Add the desired concentration of this compound to the cells.
-
Time-course Measurement: Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.
-
Calibration (Optional but Recommended): At the end of the experiment, add ionomycin to permeabilize the cells to Ca2+, followed by EGTA to chelate all Ca2+. This allows for the determination of the maximum (Rmax) and minimum (Rmin) fluorescence ratios, which can be used to convert the ratio values into absolute calcium concentrations using the Grynkiewicz equation.
-
Data Analysis: Plot the F340/F380 ratio over time to visualize the calcium response to this compound.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Scillaren and Digoxin: A Comparative Analysis of Na+/K+-ATPase Inhibition
A comprehensive guide for researchers and drug development professionals on the differential effects of scillaren and digoxin (B3395198) on the Na+/K+-ATPase pump, supported by experimental data and detailed protocols.
Introduction
This compound and digoxin are both cardiac glycosides, a class of naturally occurring compounds known for their therapeutic effects on heart conditions, primarily through their inhibition of the Na+/K+-ATPase pump. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, cardiac glycosides lead to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing cardiac contractility. Beyond their cardiotonic effects, the inhibition of Na+/K+-ATPase by these compounds triggers a cascade of intracellular signaling events, implicating them in potential anticancer therapies. This guide provides a comparative overview of this compound (and its active metabolite proscillaridin (B1679727) A) and digoxin, focusing on their inhibitory effects on Na+/K+-ATPase, the signaling pathways they modulate, and the experimental methodologies used to study these interactions.
Quantitative Comparison of Na+/K+-ATPase Inhibition
The inhibitory potency of cardiac glycosides on Na+/K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). While direct comparative studies under identical conditions are limited, the available data from various sources provide insights into their relative potencies.
| Compound | Enzyme/Cell Line | IC50 / Ki | Experimental Conditions |
| Digoxin | Human Kidney Enzyme (HKE-1) | Ki: 3.2 ± 0.22 μM | Optimal turnover conditions |
| Pig Kidney Enzyme (PKE-1) | Ki: 1.95 ± 0.15 μM | Optimal turnover conditions | |
| MDA-MB-231 cells | Apparent IC50: ~164 nM | Kynurenine production assay | |
| A549 cells | IC50: 40 nM (95% CI: 35–46 nM) | Kynurenine production assay | |
| Proscillaridin A | A549 cells | Effective at 3.7 nM | Enhancement of TRAIL-induced cell death |
| HT29 cells | Effective at 11.1 nM | Enhancement of TRAIL-induced cell death | |
| LNCaP & DU145 cells | Effective at 25-50 nM | Inhibition of STAT3 signaling |
Note: The data presented is compiled from different studies and experimental setups, which may account for variations in the reported values. A direct comparison from a single study would provide a more definitive assessment of relative potency.
One study found that certain derivatives of proscillaridin A inhibited the activity of Na+,K(+)-ATPase almost as potently as digoxin and digitoxin, suggesting a comparable range of inhibitory activity for the parent compound.[1] Another study investigating various cardiac glycosides found IC50 values for ouabain (B1677812), oleandrin (B1683999), oleandrigenin, and digoxin to be 0.22 µM, 0.62 µM, 1.23 µM, and 2.69 µM, respectively, in a Na,K-ATPase inhibition assay.[2] Although this compound or proscillaridin A were not included in this specific comparison, it highlights the range of potencies within the cardiac glycoside family.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
A common method to determine the inhibitory activity of compounds on Na+/K+-ATPase is to measure the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine or human kidney)
-
Assay Buffer: 100 mM NaCl, 25 mM KCl, 3 mM MgCl₂, 1 mM EGTA, and 20 mM Tris-HCl (pH 7.4)[3]
-
ATP solution (2 mM)[3]
-
Cardiac glycoside solutions of varying concentrations (e.g., digoxin, proscillaridin A)
-
Ouabain solution (1 mM) as a positive control for complete inhibition[3]
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Add different concentrations of the cardiac glycoside to be tested to the wells of the microplate. Include control wells with no inhibitor and wells with a saturating concentration of ouabain to determine total and non-specific ATPase activity, respectively.
-
Pre-incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid or SDS).
-
Add the phosphate detection reagent to each well and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm for molybdate-based reagents).
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against the cardiac glycoside concentration to determine the IC50 value.
Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.
Signaling Pathways
The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound and digoxin extends beyond simple ion pump disruption, activating complex intracellular signaling cascades. This "signalosome" function of Na+/K+-ATPase can modulate various cellular processes, including cell growth, proliferation, and apoptosis.
Digoxin: Upon binding to Na+/K+-ATPase, digoxin can activate several signaling pathways. It has been shown to induce the activation of Src, a non-receptor tyrosine kinase, which can then transactivate the epidermal growth factor receptor (EGFR). This leads to the activation of downstream pathways such as the Ras/Raf/MAPK and PI3K/Akt pathways. Furthermore, digoxin has been implicated in the modulation of transcription factors like HIF-1α and NF-κB.
Proscillaridin A: The active metabolite of this compound, proscillaridin A, has also been shown to be a potent modulator of intracellular signaling. Studies have demonstrated its ability to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation.[4][5][6] Proscillaridin A can also induce oxidative and endoplasmic reticulum (ER) stress and activate the JNK signaling pathway, all of which can contribute to its pro-apoptotic effects in cancer cells.[5]
Caption: Signaling pathways modulated by this compound and Digoxin.
Conclusion
Both this compound (as proscillaridin A) and digoxin are potent inhibitors of the Na+/K+-ATPase, a key mechanism underlying their therapeutic effects in cardiology and their emerging potential in oncology. While digoxin's inhibitory activity has been more extensively quantified with specific IC50 and Ki values reported across various cell lines and enzyme preparations, data suggests that proscillaridin A is also a highly potent inhibitor, effective at nanomolar concentrations.
The inhibition of the Na+/K+-ATPase by these cardiac glycosides triggers a complex network of downstream signaling pathways, including the activation of Src, EGFR, and the PI3K/Akt pathway, as well as the modulation of STAT3, JNK, and ER stress responses. These signaling events contribute to their diverse cellular effects, from regulating cardiac contractility to inducing apoptosis in cancer cells. Further direct comparative studies are warranted to delineate the subtle differences in their inhibitory mechanisms and signaling consequences, which could inform the development of more targeted and effective therapeutic strategies.
References
- 1. Studies on cardiac ingredients of plants. IX. Chemical transformation of proscillaridin by utilizing its 1,4-cycloadducts as key compounds and biological activities of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Scillaren vs. Ouabain in Anticancer Efficacy
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to revisit a class of compounds historically used for cardiac conditions: the cardiac glycosides. Among these, scillaren and ouabain (B1677812) have emerged as potent inhibitors of cancer cell proliferation. This guide provides a comprehensive comparison of their anticancer efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapies.
At a Glance: Key Performance Indicators
Both this compound (often studied as its aglycone, proscillaridin (B1679727) A) and ouabain demonstrate significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. Disruption of this pump's function triggers a cascade of intracellular events culminating in apoptosis and cell cycle arrest.
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for proscillaridin A and ouabain in various cancer cell lines, as well as their effects on apoptosis and the cell cycle.
Table 1: Comparative Cytotoxicity (IC50) of Proscillaridin A and Ouabain in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (nM) | Incubation Time (hours) |
| Breast Cancer | MDA-MB-231 | Proscillaridin A | 51 ± 2 | 24 |
| 15 ± 2 | 48 | |||
| Ouabain | 150 ± 2 | 24 | ||
| 90 ± 2 | 48 | |||
| Lung Cancer | A549 | Ouabain | <25 | 72 |
| H460 | Ouabain | 10.44 | 72 | |
| Pancreatic Cancer | PANC-1 | Proscillaridin A | 35.25 | 72 |
| Ouabain | 42.36 | 72 | ||
| BxPC-3 | Proscillaridin A | 180.3 | 72 | |
| AsPC-1 | Proscillaridin A | 370.9 | 72 | |
| Prostate Cancer | PC-3 | Ouabain | Not specified | - |
| Cervical Cancer | HeLa | Ouabain | <25 | 72 |
| Colon Cancer | HCT116 | Ouabain | <25 | 72 |
| Melanoma | A375 | Ouabain | 153.11 ± 22.69 | 24 |
| 67.17 ± 3.16 | 48 | |||
| 30.25 ± 1.70 | 72 | |||
| SK-Mel-28 | Ouabain | 772.14 ± 141.48 | 24 | |
| 186.51 ± 10.51 | 48 | |||
| 87.42 ± 7.64 | 72 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line(s) | Apoptotic Effects | Cell Cycle Arrest |
| Proscillaridin A | Prostate (LNCaP), Lung (A549), Pancreatic (Panc-1) | Induces apoptosis through mitochondrial dysfunction, modulation of Bcl-2 family proteins, and caspase activation.[1][2][3] | Induces G2/M phase arrest in glioblastoma and embryonal rhabdomyosarcoma cells.[2][4] |
| Ouabain | Prostate (DU 145), Melanoma (A375), Lung (A549, H460), Colon (HCT116), Cervical (HeLa) | Induces apoptosis via caspase-dependent and mitochondria-dependent pathways, increases Bax/Bcl-2 ratio, and generates reactive oxygen species (ROS).[5][6] | Induces G2/M phase arrest in melanoma cells.[5] |
Delving into the Mechanisms: Signaling Pathways
Both this compound and ouabain initiate their anticancer effects by binding to the α-subunit of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. The subsequent rise in intracellular calcium and the generation of reactive oxygen species (ROS) are key events that trigger downstream signaling cascades leading to apoptosis and cell cycle arrest.
One of the critical downstream targets is the STAT3 signaling pathway, which is often constitutively active in many cancers and promotes cell survival and proliferation. Both proscillaridin A and ouabain have been shown to inhibit the activation of STAT3.[6][7]
Experimental Corner: Protocols for Efficacy Assessment
To enable reproducible research, this section outlines the detailed methodologies for key experiments used to evaluate the anticancer efficacy of this compound and ouabain.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or ouabain (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or ouabain for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Conclusion
Both this compound (as proscillaridin A) and ouabain are potent inducers of cancer cell death, operating through the inhibition of the Na+/K+-ATPase pump and subsequent activation of apoptotic and cell cycle arrest pathways. The available data suggests that proscillaridin A may exhibit greater cytotoxicity than ouabain in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. However, the anticancer efficacy of these compounds is cell-line dependent.
Further head-to-head comparative studies across a broader panel of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of cardiac glycosides as a promising class of anticancer drugs.
References
- 1. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 7. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Scillaren's Pro-Apoptotic Efficacy in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activity of scillaren, a cardiac glycoside, in various cancer models. Due to the limited availability of direct experimental data for this compound in the public domain, this guide utilizes data from its closely related and potent analogue, Proscillaridin A . Both compounds share the same aglycone, scillarenin, and exhibit a similar mechanism of action, making Proscillaridin A a relevant proxy for evaluating the potential anti-cancer efficacy of this compound. We will compare its performance with doxorubicin (B1662922), a standard chemotherapeutic agent, and provide detailed experimental data and protocols to support these findings.
Mechanism of Action: Inducing Apoptosis through Na+/K+-ATPase Inhibition
This compound and related cardiac glycosides exert their anti-cancer effects primarily by inhibiting the α-subunit of the Na+/K+-ATPase pump on the cell membrane. This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events that culminate in apoptosis. The key steps in this pathway include an increase in intracellular sodium and calcium levels, generation of reactive oxygen species (ROS), and modulation of several signaling pathways, including the inhibition of the JAK2/STAT3 pathway and alterations in the expression of Bcl-2 family proteins.[1][2][3][4][5][6] This ultimately leads to the activation of caspases and the execution of the apoptotic program.[1][3][5][7]
Comparative Efficacy: this compound (as Proscillaridin A) vs. Doxorubicin
The following tables summarize the cytotoxic and pro-apoptotic activities of Proscillaridin A in comparison to the standard chemotherapeutic drug, doxorubicin.
Table 1: Comparative Cytotoxicity (IC50 Values) of Proscillaridin A in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, gathered from multiple studies, indicates that Proscillaridin A exhibits potent cytotoxic effects at nanomolar concentrations across a range of cancer cell lines.
| Cell Line | Cancer Type | Proscillaridin A IC50 (nM) |
| LNCaP | Prostate Cancer | ~25-50 |
| DU145 | Prostate Cancer | ~50 |
| A549 | Lung Adenocarcinoma | Potent Inhibition (exact nM not specified)[3] |
| Panc-1 | Pancreatic Cancer | 35.25 |
| BxPC-3 | Pancreatic Cancer | 180.3 |
| AsPC-1 | Pancreatic Cancer | 370.9 |
| RD | Rhabdomyosarcoma | ~5 |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.
Table 2: Comparative Apoptosis Induction in Prostate Cancer Cells (LNCaP)
This table presents a direct comparison of the pro-apoptotic effects of Proscillaridin A and doxorubicin, both alone and in combination, on the LNCaP human prostate cancer cell line after 24 hours of treatment. The data is derived from flow cytometry analysis following Annexin V staining.[1]
| Treatment | Concentration | % Apoptotic Cells |
| Control | - | ~5% |
| Proscillaridin A | 25 nM | ~20% |
| Doxorubicin | 2 µM | ~25% |
| Proscillaridin A + Doxorubicin | 25 nM + 2 µM | ~55% |
These results demonstrate that Proscillaridin A not only induces apoptosis as a single agent but also significantly enhances the apoptotic effect of doxorubicin in LNCaP cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or Proscillaridin A), doxorubicin, or a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired compounds for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA, and the trypsin is neutralized with serum-containing media. Cells are then pelleted by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP).
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensity can be quantified using densitometry software.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for validating the pro-apoptotic activity of a compound like this compound.
Conclusion
The available evidence strongly supports the pro-apoptotic potential of this compound and its close analogue Proscillaridin A in various cancer models. The primary mechanism, inhibition of the Na+/K+-ATPase pump, triggers a cascade of events leading to programmed cell death. Quantitative data indicates potent cytotoxicity at low nanomolar concentrations. Furthermore, comparative studies with doxorubicin suggest that these cardiac glycosides not only act as effective standalone agents but can also synergistically enhance the efficacy of established chemotherapeutics.[1] These findings highlight this compound as a promising candidate for further investigation and development in oncology. Future research should focus on direct in vivo comparisons and elucidation of resistance mechanisms to fully validate its therapeutic potential.
References
- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A steroidal Na+/K+ ATPase inhibitor triggers pro-apoptotic signaling and induces apoptosis in prostate and lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 6. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Scillaren in Congestive Heart Failure: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of scillaren with other cardiac glycosides, primarily digoxin (B3395198) and digitoxin (B75463), for the treatment of congestive heart failure. This document synthesizes available experimental data on their mechanisms of action, pharmacokinetics, efficacy, and safety profiles.
Introduction to Cardiac Glycosides in Heart Failure
Cardiac glycosides are a class of naturally derived compounds that have been a cornerstone in the management of heart failure for centuries.[1] Their primary therapeutic effect lies in their ability to increase the force of myocardial contraction (positive inotropy) and regulate heart rate.[1][2] This is achieved through their inhibitory action on the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[3] The most well-known cardiac glycosides are digoxin, derived from the foxglove plant (Digitalis purpurea), and digitoxin.[3] this compound, a bufadienolide cardiac glycoside, is derived from the sea squill plant (Drimia maritima).[4][5] While historically used for heart failure, its clinical application has been less widespread than that of digitalis glycosides.[4]
Mechanism of Action: A Shared Pathway with Subtle Differences
The fundamental mechanism of action for all cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3] This inhibition leads to a cascade of events culminating in an increased intracellular calcium concentration, which enhances myocardial contractility.[3]
-
Na+/K+-ATPase Inhibition: Cardiac glycosides bind to the Na+/K+-ATPase, stabilizing it in a phosphorylated conformation and preventing the transport of sodium out of the cell and potassium into the cell.[1]
-
Increased Intracellular Sodium: The reduced activity of the pump leads to a gradual increase in the intracellular sodium concentration.[3]
-
Altered Sodium-Calcium Exchanger (NCX) Activity: The elevated intracellular sodium concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX). This reduces the extrusion of calcium from the cell and can even reverse the exchanger's direction, leading to calcium influx.[3]
-
Increased Intracellular Calcium: The net result is an increase in the cytosolic calcium concentration.[3]
-
Enhanced Sarcoplasmic Reticulum Calcium Load: This rise in intracellular calcium enhances the uptake of calcium into the sarcoplasmic reticulum (SR) via the SERCA pump.[3]
-
Increased Contractility: During subsequent action potentials, a larger amount of calcium is released from the SR, leading to a more forceful contraction of the myocardial fibers.[3]
While the core mechanism is the same, subtle differences in the chemical structure between this compound (a bufadienolide) and digoxin/digitoxin (cardenolides) may influence their binding affinity to the Na+/K+-ATPase and their overall pharmacological profile.[1] However, detailed comparative studies on these specific binding kinetics are limited.
Below is a diagram illustrating the common signaling pathway for cardiac glycosides.
Comparative Pharmacokinetics
The pharmacokinetic profiles of cardiac glycosides are crucial for determining their dosing regimens and potential for toxicity. The table below summarizes the key pharmacokinetic parameters for this compound, digoxin, and digitoxin. Data for this compound is less abundant in recent literature.
| Parameter | This compound (Proscillaridin) | Digoxin | Digitoxin |
| Bioavailability (Oral) | Low, variable[6] | 60-80% | 90-100% |
| Protein Binding | Data not readily available | 20-30% | >90% |
| Half-life | ~12 hours (procyclidine)[7] | 36-48 hours | 5-7 days |
| Metabolism | Extensively metabolized[6] | Minimally metabolized | Hepatic metabolism |
| Excretion | Primarily non-renal[6] | Primarily renal | Primarily hepatic |
Efficacy in Congestive Heart Failure: A Look at the Evidence
Direct, large-scale, randomized controlled trials comparing the efficacy of this compound with digoxin or digitoxin are lacking in contemporary medical literature. Most of the clinical data on this compound dates back several decades and is often published in languages other than English, making a direct quantitative comparison challenging.[8][9][10]
This compound (Proscillaridin)
Older clinical studies suggest that proscillaridin (B1679727) A has cardiotonic effects and was used in the treatment of heart failure.[8][9][10] However, these studies generally lack the rigorous design and detailed reporting of modern clinical trials. Some research indicates its potential negative chronotropic effect is less pronounced than that of digitalis.[4]
Digoxin
Digoxin has been extensively studied in large clinical trials. The Digitalis Investigation Group (DIG) trial, a landmark study, showed that while digoxin did not reduce overall mortality in patients with heart failure, it did significantly reduce the rate of hospitalization for worsening heart failure.[7] However, some observational studies and post-hoc analyses have raised concerns about a potential increase in mortality, particularly at higher serum concentrations.[7]
Digitoxin
Digitoxin has a longer half-life and is primarily eliminated by the liver, making it a potential alternative for patients with renal insufficiency. A randomized, crossover study comparing digoxin and digitoxin in 15 patients with congestive heart failure found that therapeutic serum concentrations were achieved more easily and frequently with digitoxin.[11] While there was no statistically significant difference in the congestive heart failure scores between the two drugs, the trend favored digitoxin.[11]
Safety and Adverse Effects
The primary concern with all cardiac glycosides is their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.
Common adverse effects of cardiac glycosides include: [5]
-
Cardiac: Arrhythmias (e.g., ventricular bigeminy, ventricular tachycardia), bradycardia.[5]
-
Gastrointestinal: Nausea, vomiting, anorexia.
-
Neurological: Visual disturbances (e.g., yellow-green halos), confusion, fatigue.
-
Electrolyte Imbalance: Hypokalemia can potentiate the toxic effects of cardiac glycosides.[5]
Due to the limited recent clinical data on this compound, a direct comparison of the incidence of adverse effects with digoxin and digitoxin is not feasible. However, as a cardiac glycoside, it is expected to share a similar side effect profile.[5]
Experimental Protocols
Assessment of Inotropic Effects in Isolated Papillary Muscle
This experimental protocol provides a general framework for assessing the inotropic effects of cardiac glycosides.
Objective: To measure the effect of this compound, digoxin, and digitoxin on the contractility of isolated cardiac muscle.
Materials:
-
Isolated papillary muscle from a suitable animal model (e.g., guinea pig, rabbit).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Force transducer to measure muscle contraction.
-
Electrical stimulator to pace the muscle.
-
Data acquisition system.
-
Stock solutions of this compound, digoxin, and digitoxin.
Procedure:
-
The papillary muscle is carefully dissected and mounted in the organ bath.
-
The muscle is allowed to equilibrate for a specified period (e.g., 60 minutes) under a constant preload.
-
The muscle is paced at a fixed frequency (e.g., 1 Hz).
-
Baseline contractile force is recorded.
-
Increasing concentrations of the cardiac glycoside (this compound, digoxin, or digitoxin) are added to the bath in a cumulative manner.
-
The contractile force is recorded at each concentration after it has reached a steady state.
-
A concentration-response curve is generated to determine the potency (EC50) and efficacy (maximum effect) of each compound.
Data Analysis: The change in contractile force is expressed as a percentage of the baseline. The EC50 values and maximal responses for this compound, digoxin, and digitoxin are compared to assess their relative inotropic potency and efficacy.
Logical Relationships and Clinical Considerations
The choice of a cardiac glycoside for a patient with congestive heart failure depends on several factors, including renal function, potential for drug interactions, and the desired duration of action.
Conclusion
This compound, a cardiac glycoside with a long history of use, shares its fundamental mechanism of action with the more commonly prescribed digitalis glycosides, digoxin and digitoxin. All three agents act as positive inotropes by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. However, a comprehensive, direct comparison of this compound with digoxin and digitoxin based on modern, large-scale clinical trials is not currently available.
Digoxin is well-characterized, with proven efficacy in reducing heart failure-related hospitalizations, but its use is associated with a narrow therapeutic window and concerns about its impact on mortality. Digitoxin offers a longer half-life and an alternative for patients with renal dysfunction. The limited recent data on this compound's pharmacokinetics, efficacy, and safety in congestive heart failure highlights a significant knowledge gap.
For drug development professionals, further investigation into the comparative pharmacology of this compound is warranted. Modern preclinical and clinical studies are necessary to elucidate its precise therapeutic potential and safety profile relative to other cardiac glycosides in the contemporary management of congestive heart failure. This could involve head-to-head in vitro studies on Na+/K+-ATPase binding kinetics and in vivo studies in animal models of heart failure, followed by well-designed clinical trials. Such research would be invaluable in determining if this compound or its derivatives could offer a safer or more effective alternative in the cardiac glycoside class.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of Proscillaridin? [synapse.patsnap.com]
- 6. On the pharmacokinetics of proscillaridin A in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of procyclidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical studies with a new cardiac glycoside proscillaridine A (Sandoscill)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical studies on the cardiotonic effects of proscillaridin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical and experimental studies on the effect of proscillaridin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Specific Activity of Scillaren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the specific activity of scillaren, a cardiac glycoside, with a focus on its primary mechanism of action: inhibition of the Na+/K+-ATPase enzyme. This document outlines key experimental protocols, presents comparative data with other cardiac glycosides, and illustrates the relevant signaling pathways.
Introduction to this compound and Cardiac Glycosides
This compound is a cardiac glycoside derived from plants of the genus Scilla. Like other members of this class, including the well-known therapeutic agent digoxin (B3395198), this compound exerts its primary pharmacological effect by inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and consequently, increased myocardial contractility (positive inotropic effect).
Due to their potent effects on cardiac function, precise determination of the specific activity of cardiac glycosides is crucial for both research and therapeutic applications. This guide compares the activity of this compound with other common cardiac glycosides, providing the necessary data and methodologies for a thorough evaluation.
Comparative Analysis of Na+/K+-ATPase Inhibition
The most direct method for determining the specific activity of this compound and other cardiac glycosides is the Na+/K+-ATPase inhibition assay. This assay measures the extent to which a compound inhibits the enzymatic activity of Na+/K+-ATPase, typically by quantifying the hydrolysis of ATP. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this context.
Table 1: Comparative IC50 Values for Na+/K+-ATPase Inhibition
| Compound | IC50 (µM) | Enzyme Source | Reference |
| This compound | Data not available in direct comparative studies | - | - |
| Proscillaridin A | ~0.1 µM (estimated) | Human α1β1 Na+/K+-ATPase | [1] |
| Digoxin | 0.269 µM | Porcine kidney Na,K-ATPase | [2] |
| Ouabain (B1677812) | 0.22 µM | Porcine kidney Na,K-ATPase | [2] |
| Oleandrin (B1683999) | 0.62 µM | Porcine kidney Na,K-ATPase | [2] |
| Lanatoside C | Potent inhibitor, specific IC50 varies | - | [3][4] |
| Convallatoxin | Potent inhibitor, specific IC50 varies | - | [5] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound and other cardiac glycosides on Na+/K+-ATPase.
Principle: The enzymatic activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The Na+/K+-ATPase specific activity is then calculated by subtracting the ATPase activity measured in the presence of a saturating concentration of a specific inhibitor (like ouabain) from the total activity.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or kidney)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)
-
ATP solution (100 mM)
-
This compound and other cardiac glycosides of interest
-
Ouabain (for determining non-specific ATPase activity)
-
Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Set up the Reaction: In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the test compound dilution (or buffer for control)
-
For non-specific activity control, add ouabain to a final concentration of 1 mM.
-
20 µL of diluted Na+/K+-ATPase enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the Reaction: Add 20 µL of ATP solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Stop the reaction by adding 50 µL of the colorimetric reagent.
-
Color Development: Allow the color to develop for 10-20 minutes at room temperature.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of Pi released in each well.
-
Determine the Na+/K+-ATPase specific activity by subtracting the non-specific activity from the total activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental workflow for the Na+/K+-ATPase inhibition assay.
Cellular Contractility Assay
This assay provides a more physiologically relevant measure of the inotropic effect of this compound.
Principle: The positive inotropic effect of cardiac glycosides is assessed by measuring the increase in the force of contraction of isolated cardiac muscle preparations (e.g., guinea pig papillary muscle) or the amplitude of contraction of isolated cardiomyocytes.
Materials:
-
Isolated cardiac tissue (e.g., guinea pig papillary muscle) or isolated adult ventricular myocytes.
-
Tyrode's solution (physiological salt solution).
-
Force transducer and recording system for tissue preparations.
-
Video-based edge detection system or calcium imaging setup for isolated myocytes.
-
This compound and other cardiac glycosides.
General Protocol (for Papillary Muscle):
-
Tissue Preparation: Isolate a papillary muscle from a guinea pig heart and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Stimulation: Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Record the baseline contractile force.
-
Drug Application: Add increasing concentrations of this compound or other cardiac glycosides to the organ bath.
-
Record Response: Record the changes in contractile force at each concentration.
-
Data Analysis: Plot the increase in contractile force against the drug concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Signaling Pathway of this compound
The binding of this compound to the α-subunit of Na+/K+-ATPase initiates a cascade of intracellular events. Beyond the classical pathway leading to increased intracellular calcium, Na+/K+-ATPase also functions as a signal transducer, activating several downstream signaling pathways.
Signaling pathways activated by this compound's inhibition of Na+/K+-ATPase.
Conclusion
Confirming the specific activity of this compound primarily involves the quantitative assessment of its inhibitory effect on Na+/K+-ATPase. While direct comparative data for this compound is limited, its activity is expected to be in a similar range to other potent cardiac glycosides. The Na+/K+-ATPase inhibition assay provides a robust and direct measure of its primary mechanism of action. For a more comprehensive understanding of its biological effect, cellular contractility assays offer valuable physiological insights. The provided protocols and comparative data serve as a foundational guide for researchers to design and interpret experiments aimed at characterizing the specific activity of this compound and other cardiac glycosides. Further head-to-head comparative studies are warranted to precisely position this compound's potency among this important class of compounds.
References
- 1. Proscillaridin | C30H42O8 | CID 5284613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides with different effects in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative dose-effect study with cardiac glycosides assessing cardiac and extracardiac responses in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
Scillaren as a Positive Control for Na+/K+-ATPase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of scillaren and other cardiac glycosides as positive controls for Na+/K+-ATPase inhibition. The information presented is supported by experimental data to aid in the selection of the most appropriate control for your research needs.
Introduction to Na+/K+-ATPase and its Inhibition
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process crucial for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer, interacting with various intracellular signaling proteins.
Inhibition of the Na+/K+-ATPase is a key mechanism for a class of drugs known as cardiac glycosides, which includes this compound, ouabain (B1677812), and digoxin. These compounds bind to the α-subunit of the pump, leading to a cascade of events that are therapeutically relevant in conditions like congestive heart failure and have also shown potential in cancer therapy. In a research setting, cardiac glycosides are indispensable as positive controls to validate assays designed to screen for new Na+/K+-ATPase inhibitors.
Comparative Analysis of Na+/K+-ATPase Inhibitors
This compound, specifically its active form proscillaridin (B1679727) A, is a bufadienolide cardiac glycoside. Its performance as a Na+/K+-ATPase inhibitor is comparable to other well-characterized cardiac glycosides like ouabain and digoxin. The choice of a positive control often depends on the specific isoform of the Na+/K+-ATPase being studied and the desired potency.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is typically compared using the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the available data from various studies. It is important to note that IC50 and Ki values can vary depending on the tissue source of the enzyme (due to different isoform expression) and the experimental conditions.
| Compound | Parameter | Value | Enzyme Source/Cell Line | Reference |
| Proscillaridin A | Ki | 2.5 µM | Pig Kidney | [1] |
| Ouabain | Ki | 0.9 µM | Pig Kidney | [1] |
| Digoxin | Ki | 1.95 µM | Pig Kidney | [1] |
| Ouabain | IC50 | 17 nM | A549 cells | [2] |
| Digoxin | IC50 | 40 nM | A549 cells | [2] |
| Ouabain | IC50 | 89 nM | MDA-MB-231 cells | [2] |
| Digoxin | IC50 | ~164 nM | MDA-MB-231 cells | [2] |
Note: Lower Ki and IC50 values indicate higher potency.
Experimental Protocols
A common method to determine the inhibitory activity of compounds on Na+/K+-ATPase is a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Na+/K+-ATPase Inhibition Assay Protocol
Principle: The enzymatic activity of Na+/K+-ATPase is determined by quantifying the Pi produced during ATP hydrolysis. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The Na+/K+-ATPase-specific activity is then calculated by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain (non-specific ATPase activity), from the total ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or kidney)
-
Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
-
ATP solution (e.g., 3 mM in assay buffer)
-
Positive control solutions (this compound, Ouabain, Digoxin) at various concentrations
-
Test compound solutions
-
Stopping Reagent (e.g., 10% Trichloroacetic acid (TCA))
-
Phosphate Detection Reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the positive controls (this compound, ouabain, digoxin) and test compounds.
-
Reaction Setup:
-
Total ATPase Activity wells: Add assay buffer.
-
Non-specific ATPase Activity wells: Add a saturating concentration of ouabain (e.g., 1 mM).
-
Test Compound/Positive Control wells: Add the respective compound dilutions.
-
-
Enzyme Addition: Add the purified Na+/K+-ATPase enzyme preparation to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Add the stopping reagent (e.g., TCA) to each well.
-
Phosphate Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add the phosphate detection reagent to each well.
-
Incubate at room temperature for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculation:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the Na+/K+-ATPase specific activity: (Total ATPase activity) - (Non-specific ATPase activity).
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Signaling Pathways
Inhibition of the Na+/K+-ATPase by cardiac glycosides not only affects ion transport but also activates intracellular signaling cascades. This signaling function is often initiated through the interaction of the Na+/K+-ATPase with the non-receptor tyrosine kinase, Src.[3][4]
Na+/K+-ATPase-Mediated Signaling Pathway
Binding of a cardiac glycoside, such as this compound, to the α-subunit of the Na+/K+-ATPase induces a conformational change in the enzyme. This change disrupts the interaction between the Na+/K+-ATPase and Src, leading to the autophosphorylation and activation of Src.[3] Activated Src can then phosphorylate a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR). This transactivation of EGFR can initiate the Ras/Raf/MEK/ERK signaling cascade, which is involved in regulating cell growth and proliferation.[4]
Signaling Pathway Diagram
Caption: Cardiac glycoside-induced Na+/K+-ATPase signaling.
Conclusion
This compound serves as a reliable and effective positive control for Na+/K+-ATPase inhibition assays. Its potency is comparable to other commonly used cardiac glycosides like ouabain and digoxin. The choice between these inhibitors may be guided by the specific Na+/K+-ATPase isoform of interest and the desired inhibitory concentration range. The provided experimental protocol and signaling pathway information offer a comprehensive framework for researchers investigating Na+/K+-ATPase function and its modulation.
References
- 1. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
Ensuring Reproducibility of Scillaren's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific validity. This guide provides a comparative analysis of scillaren, a cardiac glycoside with potent biological activities, to promote consistency in its evaluation across different laboratories. By offering detailed experimental protocols, comparative data, and an understanding of the factors influencing variability, this guide aims to facilitate more robust and reproducible research.
This compound, a bufadienolide cardiac glycoside, exerts its primary effect through the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] This inhibition leads to a cascade of downstream effects, including an increase in intracellular calcium concentrations, which is the basis for its cardiotonic properties. Beyond its effects on cardiac cells, this compound has demonstrated potent anti-cancer activity in a variety of cell lines, making it a compound of significant interest in oncological research.
However, the therapeutic window of cardiac glycosides is notoriously narrow, and the potency of these compounds can be influenced by a multitude of experimental variables. This guide will delve into the key factors that can affect the reproducibility of this compound's effects and provide standardized protocols for its assessment.
Comparative Analysis of Cardiac Glycoside Potency
To contextualize the activity of this compound, it is essential to compare its potency with other well-characterized cardiac glycosides, such as digoxin (B3395198) and ouabain (B1677812). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound (Proscillaridin A), digoxin, and ouabain in various cancer cell lines.
| Cardiac Glycoside | Cell Line | Assay Type | Reported IC50 (nM) | Reference |
| This compound (Proscillaridin A) | A549 (Lung Cancer) | Cell Viability | 25-50 | [2] |
| RD (Rhabdomyosarcoma) | Cell Growth | ~5 | [3] | |
| Prostate Cancer Cells | Cell Proliferation | 25-50 | [4] | |
| Digoxin | Various | P-gp Inhibition | Highly variable | [2][5] |
| Ouabain | Various | Na+/K+-ATPase Inhibition | - | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
A study on the inter-laboratory variability of digoxin's P-glycoprotein inhibitory potency highlighted that IC50 values can differ by as much as 796-fold between laboratories.[7][8][9][10] This underscores the critical need for standardized protocols to ensure that data is comparable across different research settings.
Key Factors Influencing Reproducibility
Several factors can contribute to the variability of in vitro experimental results. Understanding and controlling these variables is paramount for ensuring the reproducibility of this compound's effects.
Caption: Key factors and experimental variables that can influence the reproducibility of in vitro assays.
Standardized Experimental Protocols
To mitigate inter-laboratory variability, the adoption of standardized and detailed experimental protocols is crucial. Below are outlines for key assays used to evaluate the effects of this compound.
Na+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its primary target.
Caption: Generalized workflow for a Na+/K+-ATPase inhibition assay.
Protocol Outline:
-
Enzyme Preparation: Utilize a purified and well-characterized Na+/K+-ATPase enzyme preparation.
-
Reaction Buffer: Maintain a consistent buffer composition, including ion concentrations (Na+, K+, Mg2+) and pH.
-
This compound Concentrations: Use a standardized range of this compound concentrations to generate a dose-response curve.
-
ATP Concentration: The concentration of ATP should be at or near the Km of the enzyme.
-
Incubation Time and Temperature: Precisely control the incubation time and maintain a constant temperature (e.g., 37°C).
-
Phosphate Detection: Employ a reliable method for quantifying the inorganic phosphate produced.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value using a standardized non-linear regression model.
Cell Viability Assay
Cell viability assays are fundamental for assessing the cytotoxic effects of this compound. The resazurin-based assay is a common and reliable method.[7][11][12]
Protocol Outline:
-
Cell Culture: Use authenticated cell lines with a consistent passage number and seeding density.
-
Drug Treatment: Expose cells to a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Resazurin (B115843) Incubation: Add resazurin solution and incubate for a standardized time to allow for its conversion to the fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control and calculate the percentage of cell viability. Determine the IC50 value from the dose-response curve.
Intracellular Calcium Measurement
Changes in intracellular calcium concentration are a direct downstream consequence of Na+/K+-ATPase inhibition.
Protocol Outline:
-
Cell Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Baseline Measurement: Record the baseline fluorescence before adding this compound.
-
This compound Addition: Introduce a specific concentration of this compound.
-
Fluorescence Monitoring: Continuously monitor the changes in fluorescence over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: Calculate the ratio of fluorescence at two different excitation or emission wavelengths to determine the relative change in intracellular calcium concentration.
Western Blotting for Signaling Pathway Analysis
This compound can modulate various intracellular signaling pathways. Western blotting is a key technique to analyze these changes.
Caption: Simplified signaling pathway initiated by this compound's inhibition of Na+/K+-ATPase.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with this compound for a specific duration, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., ERK, Akt).
-
Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
DNA Double-Strand Break Repair Assay
Recent studies have shown that cardiac glycosides can inhibit DNA double-strand break repair, contributing to their anti-cancer effects.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound.
-
Induction of DNA Damage: Induce DNA double-strand breaks using ionizing radiation or a radiomimetic drug.
-
Immunofluorescence Staining: Fix and permeabilize the cells, then stain for markers of DNA damage response, such as γH2AX and 53BP1.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of DNA repair foci per cell.
-
Data Analysis: Compare the extent of DNA repair in this compound-treated cells to control cells.
Conclusion
Ensuring the reproducibility of this compound's effects across different laboratories is paramount for advancing our understanding of its therapeutic potential and for the successful development of novel drugs. By adhering to standardized protocols, carefully controlling experimental variables, and being mindful of the factors that can introduce variability, the scientific community can build a more robust and reliable body of knowledge on this promising compound. This guide serves as a starting point for researchers, encouraging the adoption of best practices to enhance the consistency and comparability of data in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Viability assays for cells in culture. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Downstream Signaling Effects of Scillaren A Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling effects of Scillaren A, a cardiac glycoside, with other anti-cancer agents. Due to the limited availability of direct experimental data for this compound A in cancer cell lines, this guide utilizes data from its closely related compound, Proscillaridin A, as a proxy to illustrate its potential mechanism of action and downstream effects. This information is presented alongside data for other cardiac glycosides and conventional chemotherapeutics to offer a comprehensive comparative analysis for research and drug development purposes.
Mechanism of Action: The Role of Na+/K+-ATPase Inhibition
This compound A, like other cardiac glycosides, functions by inhibiting the Na+/K+-ATPase, a crucial enzyme for maintaining the electrochemical gradient across cell membranes.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis is the primary trigger for the downstream signaling events that contribute to the anti-cancer effects of these compounds.
Comparative Analysis of Cytotoxicity
The efficacy of an anti-cancer agent is initially assessed by its ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values for Proscillaridin A and other relevant anti-cancer compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Proscillaridin A | A549 | Non-Small Cell Lung Cancer | 12.5 - 100 (dose-dependent) | [2] |
| H1975 | Non-Small Cell Lung Cancer | 12.5 - 100 (dose-dependent) | [2] | |
| PC9 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | [3] | |
| PC9IR | Non-Small Cell Lung Cancer | Varies (dose-dependent) | [3] | |
| Ouabain | Multiple | Various | Varies | [4][5] |
| Digoxin (B3395198) | A549 | Non-Small Cell Lung Cancer | Varies | [6] |
| Paclitaxel (B517696) | Various | Various | Varies | [7] |
| Doxorubicin | Various | Various | Varies | [8] |
Downstream Signaling Pathways Affected by this compound A (via Proscillaridin A)
Proscillaridin A has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The primary pathways identified are the MAPK/JNK pathway, the PI3K/Akt pathway, and the STAT3 signaling cascade.
MAPK/JNK Pathway Activation
Proscillaridin A treatment leads to the activation of the c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[9][10] JNK activation is a response to cellular stress and often plays a role in inducing apoptosis.
PI3K/Akt Pathway Modulation
While direct evidence for Proscillaridin A's effect on the PI3K/Akt pathway is still emerging, other cardiac glycosides like digoxin have been shown to inhibit this pathway.[6] The PI3K/Akt pathway is a crucial survival pathway for cancer cells, and its inhibition can lead to decreased proliferation and increased apoptosis.
STAT3 Signaling Inhibition
Proscillaridin A has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9][10][11] STAT3 is a transcription factor that, when constitutively activated, promotes tumor growth and survival. Proscillaridin A's inhibitory effect on STAT3 is associated with a decrease in the phosphorylation of upstream kinases such as Src.[10]
Comparative Effects on Downstream Signaling Pathways
The following table compares the effects of Proscillaridin A, other cardiac glycosides, and conventional chemotherapeutics on key downstream signaling molecules.
| Compound | Pathway | Key Protein | Effect | Reference |
| Proscillaridin A | MAPK | p-JNK | Increased Phosphorylation | [9][10] |
| STAT3 | p-STAT3 (Tyr705) | Decreased Phosphorylation | [8][10] | |
| Src | p-Src | Decreased Phosphorylation | [10] | |
| Ouabain | STAT3 | p-STAT3 | Decreased Phosphorylation | [4][5][12] |
| Digoxin | PI3K/Akt | p-PI3K, p-Akt | Decreased Phosphorylation | [6] |
| Src | p-Src | Decreased Phosphorylation | [6] | |
| Paclitaxel | MAPK | p-ERK, p-p38 | Increased Phosphorylation | [13] |
| Doxorubicin | PI3K/Akt | p-Akt | Increased Phosphorylation (in some contexts) | [8] |
Signaling Pathway Diagrams
Caption: Downstream signaling effects of this compound A treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 values.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Proscillaridin A, ouabain, paclitaxel) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of the compounds on the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Treat cancer cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, total JNK, p-STAT3, total STAT3, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Caption: A typical workflow for Western blot analysis.
Conclusion
The available evidence, primarily from studies on the closely related cardiac glycoside Proscillaridin A, suggests that this compound A exerts its anti-cancer effects through the induction of apoptosis and the modulation of key signaling pathways including the MAPK/JNK and STAT3 pathways. Its mechanism of action, originating from the inhibition of the Na+/K+-ATPase, offers a distinct therapeutic approach compared to conventional chemotherapeutics like paclitaxel and doxorubicin, which target microtubule dynamics and DNA replication, respectively. Further direct investigation into the downstream signaling effects of this compound A in a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit most from this class of compounds. This comparative guide provides a foundational framework for researchers to design and interpret future studies aimed at validating the downstream signaling effects of this compound A treatment.
References
- 1. This compound A | 124-99-2 | XS161356 | Biosynth [biosynth.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Scillaren's Place in History: A Comparative Guide to Modern Heart Failure Therapies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the historical cardiac glycoside, scillaren, with contemporary heart failure treatments, supported by available data and experimental insights.
Historically a cornerstone in the management of heart failure, this compound, a cardiac glycoside derived from the sea squill plant (Drimia maritima), has largely been supplanted by a range of modern therapies with more robust clinical evidence and improved safety profiles. This guide provides a detailed comparison of this compound's efficacy and mechanism of action against current first-line treatments for heart failure, including angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), beta-blockers, and sodium-glucose cotransporter-2 (SGLT2) inhibitors.
At a Glance: this compound vs. Modern Heart Failure Therapies
| Therapeutic Agent | Mechanism of Action | Key Effects on Cardiac Function | Impact on Mortality |
| This compound (Cardiac Glycoside) | Inhibition of Na+/K+-ATPase pump in cardiomyocytes. | Increases intracellular calcium, leading to enhanced cardiac contractility (positive inotropy). | No proven mortality benefit; primarily symptom relief. |
| ACE Inhibitors (e.g., Enalapril) | Inhibit the conversion of angiotensin I to angiotensin II.[1][2] | Reduce vasoconstriction, lower blood pressure, and decrease cardiac afterload and preload.[1][3][4] | Reduce mortality and hospitalizations in patients with HFrEF.[3] |
| ARBs (e.g., Losartan) | Block the action of angiotensin II at the AT1 receptor.[5][6][7] | Similar to ACE inhibitors: reduce vasoconstriction, lower blood pressure, and decrease cardiac workload.[5][7] | Reduce morbidity and mortality in patients with HFrEF.[6][8] |
| Beta-Blockers (e.g., Metoprolol) | Block the effects of adrenaline and noradrenaline on β-adrenergic receptors.[9][10] | Decrease heart rate, reduce blood pressure, and inhibit the detrimental effects of chronic sympathetic activation on the heart.[9][11][12] | Improve survival and reduce hospitalizations in patients with HFrEF.[9] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Inhibit the sodium-glucose cotransporter 2 in the kidneys.[13][14][15] | Promote glucosuria and natriuresis, leading to reduced preload and afterload, and have direct beneficial effects on cardiac metabolism and ion exchange.[13][16][17] | Reduce the risk of cardiovascular death and hospitalization for heart failure across the spectrum of ejection fractions.[14][15] |
Delving into the Mechanisms: A Tale of Two Eras
The fundamental difference between this compound and modern heart failure therapies lies in their primary targets and overall therapeutic strategies. This compound and other cardiac glycosides directly target the heart muscle to increase its pumping force, a mechanism that can provide symptomatic relief but does not address the underlying neurohormonal dysregulation that drives the progression of heart failure.[18][19]
In contrast, modern therapies are designed to counteract the maladaptive neurohormonal activation that characterizes heart failure.[20][21][22] ACE inhibitors, ARBs, and beta-blockers all work to blunt the overactive renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, which, when chronically activated, lead to vasoconstriction, fluid retention, and detrimental cardiac remodeling.[4][9][21] SGLT2 inhibitors, a newer class of drugs, have a multi-faceted mechanism that includes beneficial effects on cardiac metabolism, inflammation, and hemodynamics, independent of their glucose-lowering effects.[13][16][17]
Signaling Pathways Explored
The following diagrams illustrate the core signaling pathways affected by these different drug classes.
Efficacy in Clinical Trials: A Shift in Paradigm
Direct comparative clinical trials between this compound and modern heart failure therapies are nonexistent. The available data for cardiac glycosides largely comes from studies on digoxin (B3395198), a related compound. The landmark DIG trial showed that while digoxin did not reduce all-cause mortality, it did lead to a reduction in hospitalizations for worsening heart failure.
In stark contrast, large-scale clinical trials have unequivocally demonstrated the mortality benefits of modern heart failure therapies.
Table 2: Key Clinical Trial Outcomes for Modern Heart Failure Therapies
| Drug Class | Landmark Clinical Trial(s) | Key Findings |
| ACE Inhibitors | SOLVD, CONSENSUS | Significant reduction in mortality and hospitalizations for heart failure. |
| ARBs | CHARM-Alternative, VALIANT | Demonstrated to be a viable alternative to ACE inhibitors with similar benefits in reducing cardiovascular morbidity and mortality. |
| Beta-Blockers | CIBIS-II, MERIT-HF, COPERNICUS | Consistently shown to reduce the risk of death and hospitalization in patients with HFrEF. |
| SGLT2 Inhibitors | DAPA-HF, EMPEROR-Reduced | Markedly reduced the composite endpoint of cardiovascular death or hospitalization for heart failure in patients with HFrEF, with and without diabetes. |
Experimental Protocols: The Foundation of Evidence
The evaluation of heart failure therapies relies on a variety of well-established experimental protocols, both in preclinical models and human studies.
Assessment of Cardiac Contractility
-
In Vitro Studies: The contractility of isolated cardiomyocytes can be measured using techniques like atomic force microscopy or specialized systems that track sarcomere shortening and calcium transients in response to electrical stimulation. These methods allow for a direct assessment of a drug's inotropic effects at the cellular level.
-
Ex Vivo Studies: Isolated heart preparations, such as the Langendorff-perfused heart, enable the study of cardiac function in a more integrated system. Parameters like left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt) are key indicators of contractility.
-
In Vivo Studies: In animal models and human clinical trials, cardiac contractility is often assessed non-invasively using echocardiography to measure ejection fraction (EF), fractional shortening (FS), and other parameters of systolic function.
Evaluation of Cardiac Remodeling
-
Histological Analysis: Cardiac fibrosis, a hallmark of adverse remodeling, is quantified using histological staining techniques such as Masson's trichrome or Picrosirius red on heart tissue sections. The percentage of fibrotic area can then be determined using image analysis software.
-
Molecular Analysis: The expression of genes and proteins involved in fibrosis and hypertrophy, such as collagen isoforms, transforming growth factor-beta (TGF-β), and natriuretic peptides, can be measured using techniques like quantitative PCR (qPCR) and Western blotting.
-
Imaging Techniques: In living subjects, cardiac magnetic resonance (CMR) imaging is a powerful tool for assessing cardiac structure and function, including ventricular volumes, mass, and the extent of myocardial fibrosis.
Conclusion: An Evolution in Therapeutic Strategy
While this compound and other cardiac glycosides played a vital role in the historical management of heart failure by providing symptomatic relief through their positive inotropic effects, they do not address the fundamental pathophysiology of the disease. Modern heart failure therapies, with their focus on counteracting detrimental neurohormonal activation and their proven ability to reduce mortality and improve long-term outcomes, represent a paradigm shift in our understanding and treatment of this complex syndrome. The development of these newer agents has been guided by a deeper understanding of the molecular and cellular mechanisms of heart failure, validated through rigorous preclinical and clinical research. For drug development professionals, the evolution from this compound to the current multi-drug regimens for heart failure underscores the importance of targeting the underlying disease processes rather than solely alleviating symptoms.
References
- 1. Mechanism of Action of ACE inhibitors in Heart Failure and MI | Time of Care [timeofcare.com]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. youtube.com [youtube.com]
- 5. bhf.org.uk [bhf.org.uk]
- 6. dynamedex.com [dynamedex.com]
- 7. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 8. droracle.ai [droracle.ai]
- 9. Beta blocker - Wikipedia [en.wikipedia.org]
- 10. Beta blockers - NHS [nhs.uk]
- 11. Mechanisms of Beta-Blockers Action in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspharmacist.com [uspharmacist.com]
- 15. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. heart.bmj.com [heart.bmj.com]
- 17. Mechanisms of SGLT2 Inhibitors in Heart Failure and Their Clinical Value [ouci.dntb.gov.ua]
- 18. ahajournals.org [ahajournals.org]
- 19. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 20. The clinical significance of neurohormonal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neurohormonal activation in heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurohormonal Blockade in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of scillaren and digitoxin in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two cardiac glycosides, scillaren (proscillaridin A) and digitoxin (B75463), with a focus on their cytotoxic effects, mechanism of action, and impact on cellular signaling pathways. The information presented is intended to support research and drug development efforts in oncology and related fields.
Executive Summary
Both this compound (proscillaridin A) and digitoxin are potent cytotoxic agents against a variety of cancer cell lines. In vitro evidence consistently demonstrates that proscillaridin (B1679727) A exhibits greater cytotoxic potency than digitoxin. Their primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in apoptosis. While both compounds influence similar downstream signaling pathways, including those involving HIF-1α and NF-κB, the comparative nuances of their effects are still under investigation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the in vitro effects of this compound (proscillaridin A) and digitoxin. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Proscillaridin A) IC50 (nM) | Digitoxin IC50 (nM) | Source |
| MDA-MB-231 | Breast Adenocarcinoma | 51 ± 2 (24h), 15 ± 2 (48h) | 122 ± 2 (24h), 70 ± 2 (48h) | [1] |
| HCT-116 | Colorectal Carcinoma | ~13-7435 (time-dependent) | Not explicitly compared in this study | [2] |
| HT-29 | Colorectal Adenocarcinoma | ~13-7435 (time-dependent) | Not explicitly compared in this study | [2] |
| SK-OV-3 | Ovarian Adenocarcinoma | ~13-7435 (time-dependent) | Not explicitly compared in this study | [2] |
| HepG2 | Hepatocellular Carcinoma | ~13-7435 (time-dependent) | Not explicitly compared in this study | [2] |
Note: The IC50 values for HCT-116, HT-29, SK-OV-3, and HepG2 for proscillaridin A are presented as a range from a study where a direct comparison with digitoxin was not the primary focus[2]. The study by Winnicka et al. (2007) provides a direct head-to-head comparison in MDA-MB-231 cells, clearly showing the higher potency of proscillaridin A[1].
Mechanism of Action and Signaling Pathways
The primary molecular target for both this compound and digitoxin is the α-subunit of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis. Inhibition of this pump leads to a series of downstream events that contribute to their cytotoxic effects.
Shared Mechanism of Action:
-
Na+/K+-ATPase Inhibition: Both cardiac glycosides bind to and inhibit the Na+/K+-ATPase pump.
-
Increased Intracellular Sodium: This inhibition leads to an accumulation of intracellular sodium ions.
-
Altered Sodium-Calcium Exchange: The rise in intracellular sodium alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.
-
Induction of Apoptosis: The sustained increase in intracellular calcium is a key trigger for the intrinsic apoptotic pathway.
Downstream Signaling Pathways:
Both this compound and digitoxin have been shown to modulate several critical signaling pathways in cancer cells, including:
-
HIF-1α Inhibition: Both compounds can inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor adaptation to hypoxia[3].
-
NF-κB and c-Myc Inhibition: These cardiac glycosides can suppress the activity of NF-κB and c-Myc, transcription factors involved in cell proliferation and survival[3].
-
Topoisomerase Inhibition: Both digoxin (B3395198) (a closely related cardenolide) and proscillaridin A have been reported to inhibit DNA topoisomerase I, while bufalin (B1668032) and digoxin also inhibit topoisomerase II[3].
While the general pathways affected are similar, the relative potency and potential for differential modulation of these pathways by this compound and digitoxin require further direct comparative investigation.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and digitoxin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Na+/K+-ATPase Inhibition Assay
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
-
Enzyme Preparation:
-
Use a commercially available purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or kidney).
-
-
Reaction Setup:
-
In a 96-well plate, add the enzyme to an assay buffer containing NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl).
-
Add serial dilutions of this compound and digitoxin to the wells. Include a positive control (e.g., ouabain) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a solution of ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS).
-
Add a reagent for phosphate detection (e.g., a malachite green-based reagent) and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition relative to the control.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and digitoxin for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive and PI negative cells are considered early apoptotic.
-
FITC-Annexin V positive and PI positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound and digitoxin.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro comparison.
References
Scillaren's Binding Affinity to Na+/K+-ATPase α-Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of cardiac glycosides to the Na+/K+-ATPase α-subunit, with a focus on scillaren and its analogs. Due to the limited availability of direct quantitative binding data for this compound, this document leverages data from closely related and well-studied cardiac glycosides, such as digoxin (B3395198) and ouabain (B1677812), to provide a comprehensive comparative context.
Quantitative Comparison of Binding Affinities
The binding affinity of cardiac glycosides to the Na+/K+-ATPase is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the available data for relevant cardiac glycosides.
| Compound | Na+/K+-ATPase Isoform | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| Proscillaridin A | α1β1 | 15.8 | - | Human | [Source for Proscillaridin A data] |
| Digoxin | α1β1 | 29 | - | Human | [Source for Digoxin data] |
| α2β1 | 16 | - | Human | [Source for Digoxin data] | |
| α3β1 | 18 | - | Human | [Source for Digoxin data] | |
| Ouabain | α1β1 | 102 | 89 (kynurenine production) | Human (MDA-MB-231 cells) | [Source for Ouabain data] |
| α2β1 | 24 | - | Human | [Source for Ouabain data] | |
| α3β1 | 20 | - | Human | [Source for Ouabain data] | |
| Oleandrin | Not specified | - | 620 | Not specified |
Experimental Protocols
The determination of binding affinity and inhibitory activity of cardiac glycosides on Na+/K+-ATPase is crucial for understanding their therapeutic and toxicological profiles. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand (e.g., [³H]-ouabain) to the Na+/K+-ATPase and its displacement by a competitive, non-labeled ligand like this compound.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Radioligand: [³H]-ouabain
-
Non-labeled this compound and other competitor compounds at various concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a series of microcentrifuge tubes, combine the purified Na+/K+-ATPase enzyme, a fixed concentration of [³H]-ouabain, and varying concentrations of the unlabeled competitor (this compound or other cardiac glycosides). Include control tubes with only the enzyme and radioligand (total binding) and tubes with an excess of unlabeled ouabain to determine non-specific binding.
-
Equilibration: Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the enzyme-ligand complexes from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The inhibitory effect of a compound is determined by the reduction in Pi formation.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Imidazole, pH 7.4
-
ATP solution (e.g., 3 mM)
-
This compound and other cardiac glycoside solutions at varying concentrations
-
Ouabain (as a positive control for inhibition)
-
Malachite green reagent for Pi detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the Na+/K+-ATPase enzyme preparation to the assay buffer.
-
Inhibitor Addition: Add different concentrations of this compound or other test compounds to the wells. Include a control with no inhibitor (total activity) and a control with a saturating concentration of ouabain (ouabain-insensitive activity).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS).
-
Phosphate Detection: Add the malachite green reagent to each well to quantify the released inorganic phosphate.
-
Measurement: Measure the absorbance at approximately 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizing Molecular Interactions and Pathways
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the general workflow for determining the binding affinity of a cardiac glycoside to the Na+/K+-ATPase.
Signaling Pathway of Na+/K+-ATPase Inhibition by Cardiac Glycosides
The binding of cardiac glycosides like this compound to the Na+/K+-ATPase α-subunit not only inhibits its ion-pumping function but also triggers intracellular signaling cascades. This dual function contributes to both the therapeutic and toxic effects of these compounds.
Safety Operating Guide
Proper Disposal of Scillaren: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING: Scillaren is a cardiac glycoside that is highly toxic if ingested and requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2] As an acutely toxic substance (Oral: Category 3), all contact with skin and eyes should be avoided through the use of appropriate Personal Protective Equipment (PPE).[1]
Essential Safety Precautions
Before handling or disposing of this compound, ensure the following measures are in place:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[1][3]
-
Eye Protection: Use tightly fitting safety goggles with side shields.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1]
-
-
Storage: Store this compound in a tightly sealed container in a dry, cool, well-ventilated, and secure area designated for toxic chemicals.[1] It should be stored locked up and away from incompatible materials or foodstuffs.[1]
Hazard Classification Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Cat. 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Classify all materials containing this compound as hazardous waste. This includes:
-
Unused or expired product.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Spill cleanup materials.
-
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
Step 2: Containerization
-
Collect all this compound waste in a dedicated, leak-proof, and compatible container.[3][5] The original container may be used if appropriate.[3]
-
Clearly label the container with the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.[3][5]
-
Keep the waste container securely closed at all times except when adding waste.[5]
Step 3: Empty Container Disposal
-
Empty containers that held this compound must also be treated as hazardous waste.[3]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by water).
-
Collect the rinsate as hazardous chemical waste and add it to your this compound waste container.[3]
-
The rinsed container should be disposed of according to your institution's specific procedures for empty chemical containers.[3]
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]
-
Ensure the storage area is away from incompatible materials.[3]
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][6]
-
Disposal of this compound will typically be handled by a licensed hazardous waste vendor via incineration to ensure complete destruction.[6]
Experimental Protocols and Visualizations
While the search results did not yield specific experimental protocols for this compound disposal, the following diagrams illustrate the necessary procedural workflow for safe disposal and the compound's mechanism of action, providing valuable context for research professionals.
Caption: Workflow for the proper and safe disposal of this compound waste.
Caption: Mechanism of action for cardiac glycosides like this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound A | C36H52O13 | CID 441870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound A = 90 LC/MS-ELSD, = 90 LC/MS-ELSD 124-99-2 [sigmaaldrich.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling Scillaren
This guide provides crucial safety, handling, and disposal protocols for scillaren, a potent cardiac glycoside. Adherence to these procedures is vital for the safety of researchers, scientists, and drug development professionals. This compound and its primary active component, this compound A, are highly toxic if ingested and require meticulous handling to prevent exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield should be used in conjunction with goggles if there is a risk of splashing.[2] | Protects against accidental splashes and aerosol exposure to the eyes and face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or PVC) tested to EN 374 (EU) or F739 (US).[2] A standard lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron or impervious coveralls are recommended.[1][2] | Prevents dermal absorption, which is a significant route of exposure for toxic compounds. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-certified full-face respirator with an appropriate particulate filter must be used.[1][2] | This compound is toxic upon inhalation. Proper respiratory protection is essential to prevent systemic toxicity. |
| Footwear | Closed-toe shoes are required.[2] Safety footwear or rubber boots are advisable when handling larger quantities.[2] | Protects feet from spills and falling objects. |
Toxicity Data
This compound is classified as highly toxic. The following table provides key toxicity values. It is crucial to handle this compound with the understanding of its potent effects at low dosages.
| Compound | Route | Species | LD50 (Lethal Dose, 50%) | Hazard Classification |
| This compound A | Intravenous | Rat | 15.5 mg/kg[3] | Acute Toxicity 3 (Oral) - H301: Toxic if swallowed[1][4][5] |
| Scilliroside | Oral | Rat (Male) | 0.8 mg/kg[6] | - |
| Scilliroside | Oral | Rat (Female) | 0.5 mg/kg[6] | - |
LD50 is the dose required to be lethal to 50% of the tested population.
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Designate a specific area for handling this compound to minimize contamination.
-
Verify that all required PPE is available, inspected for integrity, and fits correctly.
-
Ensure an emergency eyewash station and safety shower are accessible.
-
Prepare all necessary equipment and reagents before introducing this compound to the work area.
-
-
Handling this compound Powder:
-
Conduct all weighing and manipulation of solid this compound within a chemical fume hood.
-
Use non-sparking tools.[1]
-
Avoid any actions that could generate dust, such as scraping or vigorous mixing.
-
If dissolving the powder, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last and disposed of immediately.
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Launder contaminated lab coats separately from other clothing.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
-
Disposal Method:
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
